2-(trans-4-Aminocyclohexyl)propan-2-ol
Description
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Properties
IUPAC Name |
2-(4-aminocyclohexyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,11H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGMKNUWVITXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693162 | |
| Record name | 2-(4-Aminocyclohexyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899806-45-2 | |
| Record name | 2-(4-Aminocyclohexyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-(4-Amino-cyclohexyl)-propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 2-(trans-4-Aminocyclohexyl)propan-2-ol
Abstract
This document provides a comprehensive technical overview of 2-(trans-4-Aminocyclohexyl)propan-2-ol (CAS No. 899806-45-2), a key bifunctional building block in modern medicinal chemistry. Possessing both a primary amine and a tertiary alcohol on a rigid cyclohexyl scaffold, this molecule offers unique stereochemical and physicochemical properties. This guide delves into its chemical identity, physical and spectroscopic properties, established synthetic routes, and core reactivity principles. Furthermore, it highlights its emerging role as a crucial intermediate in the synthesis of high-value therapeutic agents, such as the PIM kinase inhibitor TP-3654, and provides practical, field-tested insights for its safe handling and application in a research and development setting.
Chemical Identity and Molecular Structure
This compound is a disubstituted cyclohexane derivative characterized by a trans stereochemical relationship between the amino group and the 2-hydroxypropan-2-yl group. This specific spatial arrangement is critical for its utility in drug design, as it rigidly orients the functional groups, influencing binding interactions with biological targets.
-
IUPAC Name: this compound[1]
-
Molecular Weight: 157.26 g/mol [2]
-
Synonyms: trans-2-(4-Aminocyclohexyl)-2-hydroxypropane, 2-((1r,4r)-4-aminocyclohexyl)propan-2-ol[1][3][4]
Molecular Structure Diagram
The diagram below illustrates the chair conformation of the molecule, emphasizing the equatorial positions of both the amine and the bulky propan-2-ol substituents, which is the most stable conformation.
Caption: Structure of this compound.
Physicochemical Properties
The physical properties of this compound are consistent with a small, functionalized organic molecule. Its solid state at room temperature and moderate predicted boiling point are dictated by the presence of strong intermolecular hydrogen bonding afforded by the amine and alcohol groups.
| Property | Value | Source |
| Appearance | White to off-white solid | [4][5] |
| Boiling Point (Predicted) | 240.2 ± 13.0 °C | [5][6] |
| Density (Predicted) | 0.975 ± 0.06 g/cm³ | [5][6] |
| pKa (Predicted) | 15.18 ± 0.29 (Alcoholic Proton) | [5][6] |
| Storage Temperature | 2-8°C, protect from light | [5][6] |
Spectroscopic Profile (Anticipated)
While specific spectra are proprietary to individual laboratories, the structure of this compound allows for a confident prediction of its key spectroscopic features.
-
¹H NMR: The spectrum would be characterized by broad signals for the amine (-NH₂) and hydroxyl (-OH) protons. The protons on the cyclohexane ring would appear as complex multiplets. Two sharp singlets in the upfield region (approx. 1.0-1.2 ppm) would correspond to the six equivalent protons of the two methyl groups on the tertiary alcohol.
-
¹³C NMR: The spectrum would show distinct signals for the quaternary carbon of the alcohol (approx. 70-75 ppm), the two equivalent methyl carbons (approx. 25-30 ppm), and multiple signals for the cyclohexyl ring carbons, with the carbon attached to the amine appearing around 45-50 ppm.
-
IR Spectroscopy: Key absorbances would include a broad O-H stretch (approx. 3300-3400 cm⁻¹), N-H stretching from the primary amine (two bands, approx. 3280-3350 cm⁻¹), and C-H stretching (approx. 2850-2950 cm⁻¹). An N-H bend (approx. 1600 cm⁻¹) would also be prominent.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 157. The spectrum would likely show a prominent fragment from the loss of a methyl group (m/z = 142) and a base peak corresponding to the loss of the propan-2-ol side chain.
Synthesis and Manufacturing Insights
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and scalable approach involves the use of a protected aminocyclohexane derivative, followed by the addition of the propan-2-ol moiety and subsequent deprotection.
Causality in Synthesis: The choice of a dibenzyl-protected amine is strategic. Benzyl groups are robust and non-reactive to Grignard reagents, yet they can be cleanly removed under mild hydrogenolysis conditions, which do not affect the tertiary alcohol.
Typical Synthetic Workflow
Caption: A common synthetic pathway for the target compound.[7]
Protocol: Synthesis of this compound
This protocol is a representation of the process described in the literature[7].
-
Grignard Reaction:
-
To a solution of trans-benzyl 4-(dibenzylamino)cyclohexanecarboxylate in anhydrous THF under a nitrogen atmosphere at 0°C, add an excess (approx. 2.2 equivalents) of Methylmagnesium Bromide (MeMgBr) solution dropwise.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product into an organic solvent like Ethyl Acetate (EtOAc).
-
Isolate the intermediate, 2-(trans-4-(dibenzylamino)cyclohexyl)propan-2-ol, via standard workup procedures.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the protected intermediate in Methanol (MeOH), often with a small amount of methanolic ammonia to prevent catalyst poisoning.
-
Add a catalytic amount of Pearlman's catalyst (Pd(OH)₂ on carbon).
-
Stir the mixture under a hydrogen gas atmosphere (e.g., 50 psi) at an elevated temperature (e.g., 50°C) for an extended period (48-72 hours) until TLC or LCMS indicates complete reaction.
-
Filter off the catalyst through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient elution system, such as Dichloromethane (DCM) and Methanol (MeOH), often with a small percentage of ammonia to ensure the product elutes effectively and does not streak.
-
Applications in Drug Development
The primary value of this compound lies in its role as a versatile intermediate for pharmaceutical synthesis.[2][7] Its bifunctional nature allows it to serve as a molecular scaffold, connecting different pharmacophoric elements.
-
PIM Kinase Inhibitors: The most prominent application is in the synthesis of TP-3654, a second-generation, orally available inhibitor of PIM kinases.[2][7] PIM kinases are implicated in various cancers, making them a significant therapeutic target. In this context, the primary amine of the title compound is used to form a crucial linkage to the core heterocyclic structure of the inhibitor.
-
Scaffolding in Medicinal Chemistry: The rigid trans-cyclohexyl core provides a defined spatial orientation for substituents, which is a highly desirable feature in rational drug design. This helps to reduce the entropic penalty upon binding to a target protein and allows for precise probing of binding pockets. The amine provides a convenient handle for amide bond formation, sulfonylation, or reductive amination, while the tertiary alcohol can act as a hydrogen bond donor or acceptor.
Safety, Handling, and Toxicology
As a research chemical, this compound must be handled with appropriate care.
-
GHS Hazard Classification: The compound is classified as causing severe skin burns and eye damage (H314).[1][6] Other potential hazards include being harmful if swallowed or inhaled (H302, H332) and causing skin and eye irritation (H315, H319).[8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat when handling this material.[6] Work in a well-ventilated fume hood.
-
First Aid Measures:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Skin: Remove contaminated clothing immediately. Rinse skin with water/shower. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be handled as hazardous chemical waste.
References
- 1. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 3. 2-(trans-4-Aminocyclohexyl)-2-propanol; 2-(4-aminocyclohexyl)-2-propanol; trans-2-(4-Amino-cyclohexyl)-propan-2-ol; 2-(4-azanylcyclohexyl)propan-2-ol; trans-2-(4-Aminocyclohexyl)-2-hydroxypropane | Chemrio [chemrio.com]
- 4. This compound | 899806-45-2 [amp.chemicalbook.com]
- 5. 899806-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. This compound | 899806-45-2 [m.chemicalbook.com]
- 8. achmem.com [achmem.com]
An In-depth Technical Guide to the Structural Analysis of 2-(trans-4-Aminocyclohexyl)propan-2-ol
Prepared by: Gemini, Senior Application Scientist
Foreword: A Molecule of Growing Importance
2-(trans-4-Aminocyclohexyl)propan-2-ol is a key pharmaceutical intermediate whose precise structural integrity is paramount.[1][2] Its primary application lies in the synthesis of advanced therapeutic agents, such as the PIM Kinase Inhibitor TP-3654, a compound with significant potential in oncology.[1][2] The stereochemistry of the cyclohexane ring—specifically the trans configuration of the amino and 2-hydroxypropyl substituents—is critical for its intended biological activity and downstream synthetic success. This guide provides a comprehensive framework for the definitive structural elucidation of this molecule, grounded in first-principles analytical chemistry and field-proven methodologies. We will explore not just the "how" but the "why" behind each analytical choice, ensuring a robust and self-validating approach to quality control and characterization.
Physicochemical and Molecular Profile
A foundational understanding of a molecule's basic properties is the first step in any analytical workflow. These parameters influence solvent selection, chromatographic behavior, and the choice of ionization techniques in mass spectrometry.
| Property | Value | Source |
| CAS Number | 899806-45-2 | [1][2][3] |
| Molecular Formula | C₉H₁₉NO | [1][4] |
| Molecular Weight | 157.26 g/mol | [1][4] |
| Appearance | White to off-white solid | [2][3] |
| Predicted Boiling Point | 240.2 ± 13.0 °C | [3][5] |
| Predicted Density | 0.975 ± 0.06 g/cm³ | [3][5] |
| Predicted pKa | 15.18 ± 0.29 (for the alcohol) | [3][5] |
| Storage Conditions | 2-8°C, protect from light, sealed in dry conditions | [3][6] |
Synthesis Context: Understanding the Origin
The documented synthesis of this compound provides critical context for potential impurities or isomeric variants.[2][7] A common route involves a two-step process that begins with a protected trans-cyclohexanecarboxylate derivative.
Caption: A simplified two-step synthesis of the target compound.[2][7]
Expert Insight: The primary analytical challenges arising from this synthesis are:
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Stereochemical Fidelity: Ensuring the trans configuration is maintained throughout the synthesis. The presence of the cis-isomer is a critical impurity to screen for.
-
Incomplete Deprotection: Residual benzyl or dibenzyl-protected intermediates could be present.
-
Solvent Residues: Methanol from the final step is a common process-related impurity that must be removed prior to analysis.
The Integrated Structural Analysis Workflow
No single technique provides a complete picture. A multi-faceted approach is required, where the results from each analysis corroborate the others, leading to an unambiguous structural assignment.
Caption: The logical workflow for comprehensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity and Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides definitive information on the carbon-hydrogen framework and, crucially for this molecule, the relative stereochemistry of the cyclohexane ring.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Accurately weigh 5-10 mg of this compound. The sample must be thoroughly dried under high vacuum to remove residual solvents.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. For enhanced resolution of N-H and O-H protons, or if solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY) on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.
Expected ¹H NMR Spectral Features (in CDCl₃)
The key to confirming the trans stereochemistry lies in the coupling constants of the protons on the cyclohexane ring, which exists predominantly in a chair conformation.[8] In the most stable trans-1,4-disubstituted chair, both the amino and the 2-hydroxypropyl groups occupy equatorial positions to minimize steric hindrance.[8][9]
| Proton Assignment | Approx. δ (ppm) | Multiplicity | Integration | Key Insights |
| -C(CH₃)₂ | 1.1 - 1.2 | Singlet (s) | 6H | Two equivalent methyl groups confirm the propan-2-ol moiety. |
| Cyclohexyl (axial) | 1.2 - 1.4 | Multiplet (m) | 4H | Shielded (upfield) protons on the ring. |
| Cyclohexyl (equatorial) | 1.8 - 2.0 | Multiplet (m) | 4H | Deshielded (downfield) protons on the ring. |
| -OH, -NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | 3H | Exchangeable protons; position and shape are concentration/solvent dependent. |
| CH-C(CH₃)₂OH | 1.4 - 1.6 | Multiplet (m) | 1H | Methine proton at C1. |
| CH-NH₂ | 2.6 - 2.8 | Multiplet (m) | 1H | Methine proton at C4, deshielded by the adjacent nitrogen. |
Trustworthiness Check - Confirming the trans Isomer: The methine protons at C1 and C4 are axial in the preferred diequatorial chair conformation. They will therefore exhibit large trans-diaxial couplings (J ≈ 10-13 Hz) to their adjacent axial neighbors. The presence of a multiplet for the C4 proton (δ ≈ 2.6-2.8 ppm) with at least one large coupling constant is a hallmark of the trans isomer. The cis-isomer would be forced to have one axial and one equatorial substituent, leading to significantly different and smaller coupling constants for the corresponding methine proton.
Expected ¹³C NMR Spectral Features (in CDCl₃)
Due to the molecule's symmetry, fewer than 9 carbon signals are expected.
| Carbon Assignment | Approx. δ (ppm) | Key Insights |
| -C(CH₃)₂ | 25 - 30 | The two equivalent methyl carbons. |
| Cyclohexyl C2, C6 | 30 - 35 | Equivalent carbons adjacent to C1. |
| Cyclohexyl C3, C5 | 35 - 40 | Equivalent carbons adjacent to C4. |
| CH-NH₂ (C4) | 45 - 50 | Methine carbon attached to the amino group. |
| CH-C(CH₃)₂OH (C1) | 50 - 55 | Methine carbon attached to the propan-2-ol group. |
| C(CH₃)₂OH | 70 - 75 | Quaternary carbon of the propan-2-ol group. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint
Mass spectrometry provides the definitive molecular weight and, through fragmentation analysis, corroborates the proposed structure.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire data in positive ion mode. The primary amine is readily protonated.
-
MS/MS Analysis: Select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Expected Mass Spectral Data
-
High-Resolution Mass: The primary goal is to observe the protonated molecular ion, [M+H]⁺.
-
Calculated m/z for [C₉H₁₉NO + H]⁺: 158.1545
-
Expertise: A measured mass within 5 ppm of the calculated value provides high confidence in the elemental composition, C₉H₁₉NO.
-
-
Key Fragmentation Pathways: The MS/MS spectrum will reveal characteristic cleavages.
-
Loss of Water ([M+H - H₂O]⁺): A common fragmentation for alcohols, resulting in a peak at m/z 140.1439.
-
Alpha-Cleavage: The bond between C1 and the propan-2-ol group can cleave, but the most characteristic fragmentation for amines is alpha-cleavage adjacent to the nitrogen.[10] This is less likely to be the primary fragmentation pathway for the molecular ion in ESI but can be informative.
-
Loss of a Methyl Radical ([M+H - •CH₃]⁺): Fragmentation of the tertiary alcohol moiety can lead to a peak at m/z 142.1232.
-
X-ray Crystallography: The Unambiguous Gold Standard
For absolute and unambiguous proof of stereochemistry and conformation, single-crystal X-ray diffraction is the ultimate authority.[11][12] While not always necessary for routine batch release, it is essential for the initial characterization of a reference standard.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: Growing suitable single crystals is the most challenging step. Slow evaporation of a saturated solution is a common method. Solvents to explore include ethyl acetate, isopropanol, or a mixture of hexane and ethyl acetate.
-
Crystal Mounting: A well-formed crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the electron density map and refine the atomic positions, yielding a precise 3D model of the molecule.
Expected Outcome: The crystal structure would unequivocally show the cyclohexane ring in a chair conformation with both the amino group and the 2-hydroxypropyl group in equatorial positions, confirming the trans-1,4-disubstitution.
Conclusion: A Synthesis of Analytical Evidence
The structural elucidation of this compound is a clear example of synergistic analytical science. High-resolution mass spectrometry confirms the elemental formula. ¹³C NMR confirms the carbon skeleton. Finally, ¹H NMR, through the analysis of chemical shifts and, most importantly, proton-proton coupling constants, confirms the connectivity and validates the critical trans relative stereochemistry. For an unimpeachable reference standard, X-ray crystallography provides the definitive and final proof. This rigorous, multi-technique workflow ensures that this vital pharmaceutical intermediate meets the exacting structural requirements for the development of next-generation therapeutics.
References
- 1. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 2. This compound | 899806-45-2 [m.chemicalbook.com]
- 3. 899806-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. achmem.com [achmem.com]
- 7. TRANS-2-(4-AMINOCYCLOHEXYL)-2-HYDROXYPROPANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. synchrotron.org.pl [synchrotron.org.pl]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-(trans-4-Aminocyclohexyl)propan-2-ol
Foreword: Understanding the Critical Role of Physicochemical Characterization in Drug Development
In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of all chemical entities, from the final active pharmaceutical ingredient (API) down to its synthetic intermediates, is not merely a regulatory requirement but a fundamental cornerstone of success. The journey from a promising molecule to a safe and effective therapeutic is paved with meticulous characterization, ensuring purity, stability, and predictable behavior. This guide is dedicated to providing researchers, scientists, and drug development professionals with a detailed technical overview of the physicochemical properties of 2-(trans-4-Aminocyclohexyl)propan-2-ol, a key intermediate in the synthesis of advanced therapeutic agents such as the PIM Kinase Inhibitor TP-3654.[1]
The trans-stereoisomer of this substituted cyclohexylamine is of particular interest due to its defined three-dimensional structure, which is crucial for its intended role in the synthesis of highly specific and potent kinase inhibitors. This document will delve into the known and predicted properties of this compound, and where experimental data is not publicly available, it will provide robust, field-proven methodologies for their determination. The protocols described herein are designed to be self-validating, reflecting the rigorous standards of the pharmaceutical industry.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the starting point for all subsequent characterization. This compound is a bifunctional molecule featuring a primary amine and a tertiary alcohol, which dictate its chemical reactivity and physical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 899806-45-2 | [2] |
| Molecular Formula | C₉H₁₉NO | [1] |
| Molecular Weight | 157.26 g/mol | [1] |
| Canonical SMILES | CC(C)(C1CCC(CC1)N)O | [2] |
| InChIKey | IUGMKNUWVITXNR-UHFFFAOYSA-N | [2] |
The trans-configuration of the cyclohexyl ring, where the amino and the 2-hydroxypropan-2-yl groups are on opposite sides of the ring, is a critical stereochemical feature. This is often achieved and confirmed through stereospecific synthesis and analytical techniques such as NMR spectroscopy.
Structural Elucidation: The Role of NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of organic molecules.[3] For this compound, both ¹H and ¹³C NMR would be employed.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions and is crucial for determining the molecular weight of a compound.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a synthetic intermediate are critical for process development, formulation, and ensuring the quality of the final API. The following table summarizes the available predicted and any known experimental data for this compound.
| Property | Value | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | Not available (experimental) | Differential Scanning Calorimetry (DSC) |
| Boiling Point | 240.2 ± 13.0 °C (Predicted) | Computational |
| Density | 0.975 ± 0.06 g/cm³ (Predicted) | Computational |
| pKa | 15.18 ± 0.29 (Predicted, for the alcohol) | Computational |
| pKa | ~10-11 (Estimated, for the amine) | Chemical Analogy |
| Solubility | Not available (experimental) | Various methods |
Melting Point and Thermal Analysis
The melting point is a fundamental indicator of purity. For a crystalline solid, a sharp melting range suggests high purity. Differential Scanning Calorimetry (DSC) is the standard method for its determination.
Acidity and Basicity: pKa Determination
The pKa values of the amino and hydroxyl groups are critical for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, reactivity, and chromatographic behavior. The amine is expected to be basic, while the tertiary alcohol is very weakly acidic.
Solubility Profile
The solubility of an intermediate is crucial for its purification and for designing reaction conditions. The presence of both a polar amino group and a hydroxyl group, along with a significant nonpolar hydrocarbon backbone, suggests a complex solubility profile.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Protocol for Structure Verification by NMR Spectroscopy
Objective: To confirm the chemical structure and stereochemistry of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment). The choice of solvent is critical to avoid exchange of the amine and hydroxyl protons if their signals are of interest.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key expected signals include:
-
Singlets for the two methyl groups of the propan-2-ol moiety.
-
Multiplets for the cyclohexyl ring protons. The chemical shifts and coupling constants of the protons at C1 and C4 will be indicative of their relative stereochemistry (axial vs. equatorial).
-
A broad singlet for the amine (NH₂) protons.
-
A singlet for the hydroxyl (OH) proton.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The number of signals will confirm the number of unique carbon atoms in the molecule.
-
-
2D NMR (COSY and HSQC/HMBC):
-
Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks, confirming the connectivity within the cyclohexyl ring.
-
Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This will provide unambiguous assignment of all carbon and proton signals.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the coupling constants in the ¹H NMR to infer the stereochemistry of the substituents on the cyclohexane ring. A large trans-diaxial coupling constant for the proton at C1 would be expected for the trans isomer.
Causality behind Experimental Choices: The use of a combination of 1D and 2D NMR techniques provides a comprehensive and unambiguous structural elucidation. The choice of deuterated solvent can be manipulated to either observe or exchange labile protons (NH₂ and OH), providing further structural information.
Protocol for Molecular Weight Confirmation by Mass Spectrometry
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Ionization Technique Selection: Electrospray ionization (ESI) is a suitable technique for this molecule due to the presence of the basic amino group, which can be easily protonated to form a pseudomolecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Mass Spectrometry Analysis:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Observe the mass-to-charge ratio (m/z) of the most abundant ion. For this compound, the expected [M+H]⁺ ion would have an m/z of approximately 158.27.
-
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap). The measured accurate mass should be within a few parts per million (ppm) of the calculated theoretical mass for C₉H₂₀NO⁺.
Causality behind Experimental Choices: ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of the intact molecule. The addition of acid ensures efficient ionization. HRMS provides a much higher level of confidence in the molecular formula compared to low-resolution MS.
Protocol for Solubility Determination
Objective: To quantitatively determine the solubility of this compound in various solvents.
Methodology (Shake-Flask Method):
-
Solvent Selection: Choose a range of relevant solvents, such as water, buffered aqueous solutions (e.g., pH 4, 7, 9), ethanol, methanol, acetone, and dichloromethane.
-
Equilibration:
-
Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the equilibration period is essential.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent and does not adsorb the analyte.
-
-
Quantification:
-
Dilute the filtered supernatant to a concentration within the linear range of a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Analyze the diluted supernatant and determine its concentration from the calibration curve.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Causality behind Experimental Choices: The shake-flask method is a gold-standard technique for determining equilibrium solubility. Using a range of solvents and pH values provides a comprehensive understanding of the compound's solubility behavior, which is critical for downstream applications. HPLC is a robust and widely used technique for the quantification of organic molecules.
Protocol for pKa Determination by Potentiometric Titration
Objective: To experimentally determine the pKa of the amine group of this compound.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if the compound's solubility in water is low.
-
Titration Setup:
-
Use a calibrated pH meter with a suitable electrode.
-
Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.
-
-
Titration Procedure:
-
Place the sample solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Add the titrant in small, precise increments, recording the pH after each addition.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point from the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Causality behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable groups. Titrating the basic amine with a strong acid allows for the direct measurement of the equilibrium constant for its protonation.
Stability and Storage
Based on supplier information, this compound should be stored at 2-8°C and protected from light.[1] This suggests that the compound may be sensitive to higher temperatures and light, which could lead to degradation. Formal stability studies under various conditions (e.g., temperature, humidity, light, and in different solvents) would be necessary to establish its shelf life and appropriate handling procedures in a GMP environment.
Conclusion
This compound is a key building block in the synthesis of important pharmaceutical compounds. A thorough understanding of its physicochemical properties is paramount for its effective use in a research and development setting. While some properties are predicted computationally, this guide provides a framework and detailed protocols for their experimental determination. The application of these robust analytical techniques will ensure the quality, purity, and consistent performance of this intermediate, ultimately contributing to the successful development of new medicines.
References
- 1. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 2. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-Depth Technical Guide to the Mass Spectrometry of 2-(trans-4-Aminocyclohexyl)propan-2-ol
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-(trans-4-Aminocyclohexyl)propan-2-ol, a key intermediate in pharmaceutical synthesis.[1] As a molecule possessing both a primary amine and a tertiary alcohol functional group on a cyclohexane scaffold, its analysis presents unique challenges and opportunities for structural elucidation. This document outlines optimal analytical strategies, from sample preparation and ionization source selection to the detailed interpretation of fragmentation patterns observed via high-resolution mass spectrometry. We will explore the causal relationships behind experimental choices, ensuring a robust and reproducible analytical workflow for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C9H19NO, Molecular Weight: 157.26 g/mol ) is a critical building block in medicinal chemistry.[1][2][3] Its structural integrity and purity are paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). Mass spectrometry (MS) stands as the definitive technique for confirming the molecular weight and deducing the structure of such small molecules. This guide will delve into the nuanced application of modern mass spectrometry to this specific analyte, providing a framework for its comprehensive characterization.
The molecule's structure, featuring a basic amino group and a labile tertiary alcohol, dictates its behavior within the mass spectrometer. The primary amine is readily protonated, making it amenable to soft ionization techniques like Electrospray Ionization (ESI), while the tertiary alcohol is prone to neutral loss of water, a key indicator in its fragmentation spectrum.[4][5][6] Understanding these intrinsic properties is the foundation for developing a scientifically sound analytical method.
Foundational Strategy: Instrumentation and Sample Preparation
The selection of appropriate instrumentation and a meticulous sample preparation protocol are the bedrock of any successful mass spectrometry experiment. These initial choices directly impact data quality, sensitivity, and reproducibility.[7]
Choosing the Right Tool: Ionization and Mass Analyzer
For a molecule like this compound, which possesses a polar, basic primary amine, Electrospray Ionization (ESI) is the superior choice for generating protonated molecular ions, [M+H]⁺.[8][9] ESI is a soft ionization technique that is ideal for polar compounds, minimizing in-source fragmentation and preserving the molecular ion.[9][10]
Alternatively, Atmospheric Pressure Chemical Ionization (APCI) could be considered. APCI is well-suited for less polar and thermally stable compounds of low to medium molecular weight.[11][12][13] While our analyte is polar, APCI can be a robust alternative, particularly when coupled with nonpolar mobile phases in liquid chromatography.[11][14]
For the mass analyzer, a high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer is highly recommended.[15][16][17][18][19] These instruments provide:
-
High Mass Accuracy: Allowing for the confident determination of elemental composition.[15]
-
High Resolution: Enabling the separation of isobaric interferences from the analyte signal.[16][20]
-
MS/MS Capability: Crucial for structural elucidation through collision-induced dissociation (CID) of the precursor ion.[15][19]
The combination of a quadrupole for precursor ion selection and a TOF or Orbitrap analyzer for high-resolution detection offers a powerful platform for both qualitative and quantitative analysis.[15][19][21][22][23]
The Critical First Step: Sample Preparation Protocol
A clean sample is essential for high-quality mass spectrometry data.[7] The goal of sample preparation is to ensure the analyte is in a suitable solvent at an appropriate concentration, free from interfering matrix components like salts.[24][25]
Step-by-Step Protocol for Sample Preparation:
-
Initial Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution of approximately 1 mg/mL.[24]
-
Working Solution Preparation: Perform a serial dilution of the stock solution with a solvent compatible with the LC-MS mobile phase (e.g., a mixture of water, methanol, or acetonitrile with 0.1% formic acid) to a final concentration in the range of 1-10 µg/mL. The addition of formic acid aids in the protonation of the amine group, enhancing the ESI signal.[24]
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.[24]
-
Vial Transfer: Transfer the final solution to a standard 2 mL autosampler vial with a screw cap and septum.[24]
-
Blank Injections: It is best practice to run blank samples (the dissolution solvent) before and after the analyte to check for carryover and system contamination.[24]
Deciphering the Spectrum: Predicted Fragmentation Pathways
The true power of mass spectrometry lies in the interpretation of fragmentation patterns to elucidate molecular structure. For this compound, we can predict several key fragmentation pathways based on the established principles of amine and alcohol fragmentation.
The protonated molecule, [M+H]⁺, will have an expected m/z of 158.1545. Upon collision-induced dissociation (CID), this precursor ion will undergo characteristic fragmentation.
Primary Fragmentation Pathways
-
Neutral Loss of Water (H₂O): Tertiary alcohols are highly susceptible to the loss of a water molecule (-18.0106 Da).[4][5] This is often the most prominent fragmentation pathway, leading to a stable carbocation.
-
Alpha-Cleavage: The bonds adjacent to the nitrogen atom are prone to cleavage. This α-cleavage is a characteristic fragmentation for amines and results in the formation of a resonance-stabilized immonium ion.[26]
-
Ring Opening/Cleavage: The cyclohexane ring can undergo cleavage, leading to a series of smaller fragment ions.[27]
The interplay of these pathways will generate a unique fingerprint for the molecule.
Visualization of Fragmentation
The following diagram illustrates the predicted fragmentation of the protonated this compound.
Caption: Predicted fragmentation of protonated this compound.
Summary of Predicted Ions
The following table summarizes the key ions expected in the MS/MS spectrum of this compound.
| Ion | Proposed Structure | Exact Mass (m/z) | Fragmentation Pathway |
| [M+H]⁺ | Protonated Parent | 158.1545 | - |
| Fragment A | [M+H - H₂O]⁺ | 140.1439 | Neutral loss of water from the tertiary alcohol |
| Fragment B | [M+H - C₃H₆O]⁺ | 100.1121 | Cleavage of the C-C bond between the ring and the propanol group |
| Fragment C | Immonium Ion | 58.0651 | Further fragmentation of the aminocyclohexyl moiety |
Experimental Workflow: A Self-Validating System
A robust experimental workflow is crucial for generating reliable and interpretable data. The following outlines a comprehensive approach from method development to data analysis.
LC-MS/MS Method Parameters
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a good starting point for separating the analyte from potential impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from low to high organic phase will be required to elute the compound.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
Mass Spectrometry (MS):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Scan Mode: Full Scan MS (to confirm the [M+H]⁺ ion) followed by data-dependent MS/MS on the most intense ions.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
Workflow Diagram
The logical flow of the experiment is visualized below.
Caption: Experimental workflow for the LC-MS/MS analysis.
Conclusion: Towards Confident Characterization
The mass spectrometric analysis of this compound is a clear example of how a deep understanding of a molecule's chemical properties can inform a robust and reliable analytical strategy. By selecting the appropriate ionization technique (ESI) and a high-resolution mass analyzer (Q-TOF or Orbitrap), and by anticipating the key fragmentation pathways—namely the neutral loss of water and alpha-cleavage—researchers can confidently confirm the identity and structure of this important pharmaceutical intermediate. The methodologies and insights provided in this guide serve as a comprehensive framework for the successful characterization of this and structurally related compounds, ensuring the integrity of data in drug discovery and development pipelines.
References
- 1. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. 2-(trans-4-Amino-cyclohexyl)-propan-2-ol, CasNo.899806-45-2 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 4. whitman.edu [whitman.edu]
- 5. people.whitman.edu [people.whitman.edu]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. biocompare.com [biocompare.com]
- 8. journals.plos.org [journals.plos.org]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 11. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 12. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 13. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 14. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 15. labcompare.com [labcompare.com]
- 16. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]
- 22. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
- 23. researchgate.net [researchgate.net]
- 24. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
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- 26. chem.libretexts.org [chem.libretexts.org]
- 27. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
FT-IR analysis of 2-(trans-4-Aminocyclohexyl)propan-2-ol
An In-Depth Technical Guide to the FT-IR Analysis of 2-(trans-4-Aminocyclohexyl)propan-2-ol
Foreword: A Molecular-Level Perspective
In the landscape of pharmaceutical development, the precise structural characterization of intermediates is not merely a procedural step but the very foundation of safety, efficacy, and reproducibility. This compound is a key building block, notably in the synthesis of advanced therapeutics like PIM Kinase Inhibitors[1][2]. Its molecular architecture, featuring a primary amine, a tertiary alcohol, and a saturated cyclohexane core, presents a unique spectroscopic fingerprint. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method to elucidate and verify this structure. This guide moves beyond a simple recitation of wavenumbers, providing a Senior Application Scientist’s perspective on the causality behind the analytical choices and a deep dive into the interpretation of the spectral data.
The Molecular Blueprint: Structure and Vibrational Theory
To interpret an FT-IR spectrum, one must first understand the molecule's potential for vibration. The structure of this compound (Molecular Formula: C₉H₁₉NO, Molecular Weight: 157.26 g/mol ) is rich with bonds that are active in the infrared region[3][4].
The primary functional groups that will dominate the spectrum are:
-
Tertiary Alcohol (O-H): The hydroxyl group is a strong dipole and is highly susceptible to hydrogen bonding.
-
Primary Amine (N-H): The -NH₂ group provides two distinct N-H bonds, leading to characteristic symmetric and asymmetric stretching vibrations.
-
Aliphatic Cyclohexane and Methyl Groups (C-H): The saturated hydrocarbon framework contributes a series of stretching and bending vibrations.
-
Carbon-Oxygen (C-O) and Carbon-Nitrogen (C-N) Bonds: These single bonds provide valuable information in the fingerprint region of the spectrum.
The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor/donor (-NH₂) in the same molecule leads to significant intermolecular hydrogen bonding in the solid state. This interaction is not a nuisance; it is a critical diagnostic feature that profoundly influences the position and, most notably, the shape of the O-H and N-H stretching bands, causing them to broaden and shift to lower wavenumbers[5][6].
Caption: Key functional groups and their corresponding IR regions.
The Experimental Protocol: A Self-Validating Workflow
The quality of an FT-IR spectrum is inextricably linked to the sample preparation. The goal is to create a sample medium that is transparent to infrared radiation and allows the analyte to be interrogated by the energy beam without excessive scattering or distortion. Given that this compound is a solid at room temperature, several techniques are viable[4][7].
-
Attenuated Total Reflectance (ATR): This is the most rapid method, requiring minimal sample preparation. The core principle relies on achieving intimate contact between the solid sample and a high-refractive-index crystal (like diamond or zinc selenide)[8][9]. While excellent for speed, the quality is highly dependent on the pressure applied to ensure good contact, and the resulting spectrum can have slightly different relative intensities compared to transmission methods.
-
Potassium Bromide (KBr) Pellet: This is the gold-standard technique for acquiring high-quality transmission spectra of solids[9][10]. The sample is finely ground and intimately mixed with dry KBr powder, which is transparent in the mid-IR range (4000-400 cm⁻¹)[11]. Pressing this mixture under high pressure creates a translucent pellet. The causality for this choice is clear: by dispersing the analyte in a non-absorbing matrix, we minimize light scattering and obtain a clean spectrum representative of the material's true absorptions. This method, while more laborious, provides superior resolution and is highly reproducible, making it a self-validating system.
Recommended Protocol: KBr Pellet Transmission Method
This protocol is designed to yield a high-quality, reproducible spectrum suitable for structural confirmation and quality control.
-
Materials Preparation:
-
Analyte: this compound (1-2 mg).
-
Matrix: FT-IR grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours to remove adsorbed water (approx. 150-200 mg).
-
Equipment: Agate mortar and pestle, pellet die, hydraulic press, FT-IR spectrometer.
-
-
Sample Preparation Workflow:
-
Grinding: Place the 1-2 mg of the analyte into the agate mortar and grind to a fine, consistent powder. This step is critical to reduce particle size, which minimizes light scattering (the Christiansen effect).
-
Mixing: Add the dried KBr powder to the mortar. Mix and grind the two components together thoroughly for 2-3 minutes to ensure the analyte is homogeneously dispersed within the KBr matrix.
-
Pellet Formation: Transfer the powder mixture to the pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. The resulting pellet should be clear or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture contamination, or inadequate pressure.
-
-
Data Acquisition:
-
Background Scan: Place a blank KBr pellet (or an empty sample holder) in the spectrometer and run a background scan. This is a critical self-validating step that accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorptions from the instrument optics or KBr itself.
-
Sample Scan: Replace the blank with the sample pellet and acquire the spectrum.
-
Instrument Parameters:
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans (averaging multiple scans improves the signal-to-noise ratio).
-
-
Caption: Experimental workflow for the KBr pellet method.
Spectral Dissection: Interpretation of Key Absorption Bands
The resulting spectrum should be interpreted systematically, starting from the high-frequency region and moving into the complex fingerprint region.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Appearance |
| 3500 - 3200 | O-H Stretch (H-bonded) | Tertiary Alcohol (-OH) | Strong, very broad |
| ~3400 & ~3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two medium, sharp peaks, often superimposed on the broad O-H band[12][13] |
| 2950 - 2850 | C-H Asymmetric & Symmetric Stretch | Aliphatic (-CH₂, -CH₃) | Strong, sharp |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium, sharp[12] |
| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |
| ~1450 & ~1375 | C-H Bend (Asymmetric & Symmetric) | Methyl (-CH₃) | Medium |
| 1200 - 1100 | C-O Stretch | Tertiary Alcohol (C-OH) | Strong, sharp[5] |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine (C-N) | Medium to weak[12][14] |
| 910 - 665 | N-H Wag | Primary Amine (-NH₂) | Medium, broad[12] |
Analysis Narrative:
-
The O-H and N-H Region (3500-3200 cm⁻¹): The most striking feature will be a very broad, strong absorption centered around 3350 cm⁻¹, which is the classic signature of an alcohol involved in hydrogen bonding[5][15]. Critically, one must look for two smaller, sharper peaks superimposed on this broad band, typically around 3400 cm⁻¹ and 3300 cm⁻¹. These are the asymmetric and symmetric N-H stretches, respectively, and their presence as a doublet is definitive proof of the primary amine (-NH₂) group[12][13][16]. The broadness of the alcohol peak can sometimes obscure these, but they are generally discernible.
-
The C-H Region (3000-2850 cm⁻¹): A series of strong, sharp peaks just below the 3000 cm⁻¹ dividing line will confirm the purely aliphatic nature of the hydrocarbon framework[17][18]. The absence of peaks above 3000 cm⁻¹ confirms the absence of alkene or aromatic C-H bonds.
-
The Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information. The N-H bending (scissoring) vibration around 1600 cm⁻¹ provides secondary confirmation of the primary amine[12]. The C-H bending modes for the methylene and methyl groups will appear in the 1470-1370 cm⁻¹ range[17]. Most importantly for this structure, two strong, characteristic bands should be located: the C-O stretch of the tertiary alcohol (around 1150 cm⁻¹) and the C-N stretch of the aliphatic amine (around 1100 cm⁻¹)[5][12]. The complex pattern of peaks in this entire region is unique to the molecule and serves as its "fingerprint" for identification against a reference standard.
Applications in a Regulated Environment
In the context of drug development, serves several critical functions:
-
Identity Confirmation: As a primary characterization tool, FT-IR provides definitive confirmation that the correct molecule has been synthesized. The spectrum serves as a unique identifier, with the presence of all key bands (O-H, N-H doublet, C-O, C-N) and the specific pattern in the fingerprint region confirming the molecular structure.
-
Quality Control (QC) and Batch Release: In a manufacturing setting, FT-IR is an invaluable QC tool. A spectrum of a new batch can be rapidly compared to a validated reference standard. Any significant deviation in peak position, intensity, or the appearance of new peaks would indicate impurities, a different polymorphic form, or degradation.
-
Reaction Monitoring: When this intermediate is used in a subsequent synthetic step (e.g., acylation of the amine), FT-IR can be used to monitor the reaction's progress. One would look for the disappearance of the characteristic primary amine N-H stretches and the appearance of new bands, such as an amide C=O stretch (~1650 cm⁻¹).
Conclusion
The is a powerful demonstration of spectroscopy's utility in modern chemistry. More than just a list of peaks, the spectrum tells a story of the molecule's functional groups and their intermolecular interactions. By understanding the causality behind sample preparation choices and employing a systematic approach to interpretation, researchers and drug development professionals can leverage FT-IR as a rapid, reliable, and information-rich tool for structural verification and quality assurance, ensuring the integrity of the molecules that form the basis of next-generation therapeutics.
References
- 1. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 2. This compound | 899806-45-2 [m.chemicalbook.com]
- 3. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 899806-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. jascoinc.com [jascoinc.com]
- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 11. jetir.org [jetir.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 14. Infrared Spectrometry [www2.chemistry.msu.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 17. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Solubility of 2-(trans-4-Aminocyclohexyl)propan-2-ol in organic solvents
An In-Depth Technical Guide Solubility Profile of 2-(trans-4-Aminocyclohexyl)propan-2-ol: A Guide for Pharmaceutical Development
Abstract
This compound is a key intermediate in the synthesis of advanced pharmaceutical agents, including potent kinase inhibitors like TP-3654[1][2]. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solubility characteristics in various organic solvents is paramount. Solubility dictates critical downstream processes, including reaction kinetics, purification strategies (such as crystallization), formulation design, and ultimately, the bioavailability of the final drug product. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to understand, experimentally determine, and apply the solubility data of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed protocol for its experimental determination using the gold-standard shake-flask method, and discuss the practical implications of this data in a drug development context.
Introduction: The Critical Role of Solubility
The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a cornerstone. For an intermediate like this compound, solubility data is not merely academic; it is a critical dataset that informs:
-
Process Chemistry: Selection of appropriate solvents for synthesis to ensure reactants are in the same phase, influencing reaction rates and yield.
-
Purification and Isolation: Designing efficient crystallization or chromatography protocols, where solubility differences are exploited to remove impurities.
-
Formulation Development: Understanding solubility is the first step in designing a dosage form, as poor solubility can lead to low bioavailability and therapeutic variability[3].
This document serves as a technical guide for elucidating the solubility profile of this compound, grounding experimental practice in sound scientific principles.
Physicochemical Profile and Theoretical Solubility Considerations
The principle of "like dissolves like" is the guiding tenet of solubility prediction[4]. A molecule's solubility in a given solvent is a function of the interplay between its structural features and the solvent's properties.
Molecular Structure Analysis
The structure of this compound possesses distinct features that govern its solubility:
-
Polar, Hydrogen-Bonding Groups: The presence of a primary amine (-NH₂) and a tertiary alcohol (-OH) group makes the molecule highly polar. These groups can act as both hydrogen bond donors and acceptors, enabling strong interactions with protic and polar aprotic solvents.
-
Non-Polar Scaffold: The cyclohexane ring provides a non-polar, lipophilic backbone. While the polar groups are dominant, this hydrocarbon structure allows for some interaction with less polar solvents.
-
Basic Amine Functionality: The amine group is basic and can be protonated in acidic conditions to form a highly polar, charged ammonium salt (R-NH₃⁺). This reaction can dramatically increase solubility in aqueous or protic media.
Predicted Physicochemical Properties
A summary of the compound's key predicted properties is essential for building a theoretical framework.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO | [2][5] |
| Molecular Weight | 157.26 g/mol | [2] |
| Predicted Boiling Point | 240.2 ± 13.0 °C | [6][7][8] |
| Predicted Density | 0.975 ± 0.06 g/cm³ | [6][7][8] |
| Predicted pKa (Alcohol) | 15.18 ± 0.29 | [6][7][8] |
Theoretical Solubility in Different Solvent Classes
Based on the structure, we can predict the solubility behavior:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. These solvents can engage in extensive hydrogen bonding with both the amine and alcohol functionalities.
-
Polar Aprotic Solvents (e.g., DMSO, THF, Acetonitrile): Moderate to good solubility is anticipated. These solvents can act as hydrogen bond acceptors and have strong dipole moments that can solvate the polar regions of the molecule.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): Low solubility is expected. The strong intermolecular hydrogen bonding of the solute is difficult to overcome by the weak van der Waals forces offered by these solvents.
The following diagram illustrates the relationship between the molecule's structure and its expected solubility.
Caption: Relationship between molecular features and predicted solubility.
Experimental Determination of Equilibrium Solubility
While theoretical predictions are useful, empirical data is required for definitive decision-making. Thermodynamic or equilibrium solubility is the most consistent and reliable measurement, representing the concentration of a compound in a saturated solution when excess solid is present and the system is at equilibrium[9][10].
The Saturation Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and widespread acceptance by regulatory bodies[9][11][12]. The method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute in the supernatant.
Detailed Experimental Protocol
This protocol is designed as a self-validating system by ensuring equilibrium has been reached.
Materials and Reagents:
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or thermomixer with temperature control (e.g., 25 °C)[11]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system[13][14]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is typically 5-10 mg of solid per 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent (e.g., 2.0 mL) to each vial. Prepare at least three replicates for each solvent.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)[9][11]. Agitate the samples for a predetermined time. To ensure equilibrium is reached, a time-course study is essential. Samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus, indicating that saturation has been achieved[15].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by direct filtration of the supernatant through a chemically-resistant syringe filter[3][13].
-
Sample Preparation for Analysis: Dilute an aliquot of the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound[13]. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification[3][11].
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
Experimental Workflow Diagram
The following diagram outlines the shake-flask solubility determination workflow.
References
- 1. This compound | 899806-45-2 [m.chemicalbook.com]
- 2. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. chem.ws [chem.ws]
- 5. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 899806-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 899806-45-2 [amp.chemicalbook.com]
- 8. TRANS-2-(4-AMINOCYCLOHEXYL)-2-HYDROXYPROPANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. biorelevant.com [biorelevant.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. scribd.com [scribd.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. enamine.net [enamine.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. who.int [who.int]
An In-Depth Technical Guide to the Stereochemistry of 2-(trans-4-Aminocyclohexyl)propan-2-ol: Analysis, Separation, and Characterization
Introduction
In the landscape of modern pharmaceutical development, the precise control and understanding of a molecule's three-dimensional architecture are not merely academic exercises; they are fundamental prerequisites for safety, efficacy, and regulatory approval. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle distinction between stereoisomers can be the difference between a life-saving therapeutic and a compound with severe adverse effects.
This guide focuses on the stereochemistry of 2-(trans-4-Aminocyclohexyl)propan-2-ol, a key building block and pharmaceutical intermediate. Notably, it serves in the synthesis of advanced therapeutic agents such as the PIM Kinase Inhibitor TP-3654, which has potential anti-tumor activity.[1][2] The "trans" designation in its name immediately signals a specific spatial arrangement of substituents on the cyclohexane ring, but this only addresses part of its complex stereochemical identity.
As researchers, scientists, and drug development professionals, our mandate is to move beyond simple nomenclature. We must dissect the molecule's chiral nature, establish robust analytical methods to resolve and quantify its stereoisomeric forms, and definitively confirm their absolute configurations. This document provides a comprehensive framework for achieving this, grounded in field-proven insights and self-validating methodologies. We will explore the causality behind experimental choices, detailing not just what to do, but why a specific approach provides the most trustworthy and unambiguous results.
Part 1: Molecular Structure and Stereochemical Analysis
A thorough investigation begins with a foundational understanding of the molecule's structure. The stereochemical identity of this compound is dictated by the chiral centers within its cyclohexane scaffold.
Identification of Chiral Centers
The structure of this compound contains two stereocenters, both located on the cyclohexane ring at positions C1 and C4.
-
C1: This carbon is bonded to the 2-hydroxypropyl-2-yl group, a hydrogen atom, and two different paths around the ring (C1-C2-C3-C4(NH₂) and C1-C6-C5-C4(NH₂)). This asymmetry renders C1 a chiral center.
-
C4: This carbon is bonded to the amino group, a hydrogen atom, and two different paths around the ring (C4-C3-C2-C1(subst.) and C4-C5-C6-C1(subst.)). This asymmetry makes C4 a second chiral center.
-
Propan-2-ol Moiety: The tertiary carbon of the propan-2-ol group (-C(CH₃)₂OH) is achiral because it is bonded to two identical methyl groups.
With two distinct chiral centers (n=2), the molecule can exist as a maximum of 2ⁿ = 4 stereoisomers.[3]
The Family of Stereoisomers: cis vs. trans
These four stereoisomers are grouped into two pairs of diastereomers, commonly referred to as cis and trans. The trans isomer, which is the focus of this guide, exists as a pair of enantiomers. This relationship is a critical concept for both synthesis and analysis.
-
Diastereomers: These are stereoisomers that are not mirror images of each other. The cis and trans isomers of 2-(4-Aminocyclohexyl)propan-2-ol have different physical properties and can be separated by standard chromatographic techniques like column chromatography or HPLC.
-
Enantiomers: These are non-superimposable mirror images. The trans isomer is a racemic mixture of two enantiomers. These enantiomers have identical physical properties in an achiral environment, making their separation a significant challenge that requires specialized chiral techniques.
The diagram below illustrates the complete stereoisomeric relationship for 2-(4-Aminocyclohexyl)propan-2-ol.
Part 2: Analytical Methodologies for Stereoisomer Resolution and Characterization
A multi-faceted analytical approach is essential for the rigorous stereochemical control required in pharmaceutical development. No single technique provides a complete picture; instead, the synergistic use of chromatography, spectroscopy, and diffraction builds a self-validating system of analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the industry-standard method for separating and quantifying enantiomers due to its high resolution, sensitivity, and reproducibility.[4]
Principle of Separation: The technique relies on a Chiral Stationary Phase (CSP). The enantiomers in the racemic mixture interact with the chiral selector of the CSP to form transient, diastereomeric complexes. Because these complexes have different energies of formation and stability, one enantiomer is retained on the column longer than the other, resulting in their separation.[5]
Causality Behind Experimental Choices: For a molecule containing both an amine and a hydroxyl group, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point for method development.[6][7] These phases offer a versatile range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
The choice of mobile phase is equally critical. In normal-phase mode (e.g., hexane/alcohol), an amine additive like diethylamine (DEA) or ethylenediamine (EDA) is often required. This is a crucial detail: the basic amine in the mobile phase competitively binds to acidic silanol sites on the silica support, preventing the basic analyte from interacting non-specifically and causing severe peak tailing. This ensures sharp, symmetrical peaks, which are essential for accurate quantification.
Experimental Protocol: Enantiomeric Purity Analysis of trans-2-(4-Aminocyclohexyl)propan-2-ol
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column Selection: A polysaccharide-based CSP such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) is recommended.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Filter through a 0.45 µm filter and degas thoroughly. The ratio of hexane to alcohol is the primary lever for adjusting retention time and resolution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore)
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Data Presentation: Typical Chromatographic Parameters
| Parameter | Expected Value | Justification |
| Retention Time (t_R1) | ~5-7 min | Optimized for reasonable analysis time. |
| Retention Time (t_R2) | ~7-10 min | Separated from the first enantiomer. |
| Resolution (R_s) | > 1.5 | Baseline separation is required for accurate quantification. |
| Tailing Factor (T_f) | 0.9 - 1.2 | Indicates good peak shape, validated by the use of an amine additive. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot differentiate enantiomers, it is an indispensable tool for confirming the diastereomeric identity (trans configuration) and, with the use of chiral auxiliaries, for determining the enantiomeric ratio.[8][9]
Application 1: Confirmation of trans Configuration The key to confirming the trans configuration lies in the ¹H NMR spectrum, specifically the signals for the protons at C1 and C4. In the stable di-equatorial chair conformation of the trans isomer, the hydrogens at C1 and C4 are both in the axial position. The coupling between these axial protons and their adjacent axial neighbors results in a large coupling constant (J ≈ 8-12 Hz), appearing as a broad multiplet or "triplet of triplets." This is a distinct signature that differentiates it from the cis isomer, which would show smaller axial-equatorial and equatorial-equatorial couplings.
Application 2: Enantiomeric Differentiation via Chiral Derivatizing Agents (CDAs) To resolve the enantiomers by NMR, they must first be converted into diastereomers. This is achieved by reacting the racemic amine with a single enantiomer of a chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[8][10]
The workflow is as follows:
Experimental Protocol: Derivatization with Mosher's Acid Chloride
-
Reaction Setup: Dissolve the racemic this compound (~10 mg) in anhydrous deuterated chloroform (CDCl₃) or pyridine-d₅ in an NMR tube. Add a small amount of a non-nucleophilic base like triethylamine.
-
Derivatization: Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride to the NMR tube.
-
Monitoring: Allow the reaction to proceed to completion at room temperature, monitoring by ¹H NMR. The formation of the amide will be evident.
-
Analysis: Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum. The -CF₃ group in Mosher's acid provides a clean signal in the ¹⁹F spectrum, often showing two well-resolved singlets for the two diastereomers, which is ideal for integration.[8]
-
Quantification: Carefully integrate the areas of the corresponding peaks for the two diastereomers to determine the enantiomeric ratio.
This method is self-validating; the formation of two distinct sets of signals for the newly formed diastereomers confirms the presence of both enantiomers and allows for their quantification.
X-Ray Crystallography
X-ray crystallography is the ultimate arbiter of stereochemistry, providing an unambiguous, three-dimensional map of the molecule's atomic positions in the solid state. It is the only technique that can definitively determine the absolute configuration (e.g., distinguish (1R, 4S) from (1S, 4R)) without reference to a known standard.[11][12]
Principle: When a beam of X-rays is passed through a single, well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms into a unique pattern of spots. By analyzing the position and intensity of these spots, the electron density can be reconstructed, revealing the precise arrangement of atoms in space.[12]
Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)
-
Crystallization (The Rate-Limiting Step): The primary challenge is growing a single crystal of sufficient size and quality.[11] This is often more art than science. For this molecule, which is a solid, techniques include:
-
Slow Evaporation: Dissolving the compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Placing a concentrated solution of the compound next to a reservoir of a poor solvent ("anti-solvent") in a sealed container. The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
-
Chiral Resolution (Optional but Recommended): To determine the absolute configuration of one enantiomer, it is best to first resolve the racemate. This can be done by forming a salt with a chiral acid (like tartaric acid), separating the resulting diastereomeric salts by crystallization, and then liberating the pure enantiomer. Growing a crystal from this enantiomerically pure material simplifies the crystallographic analysis.
-
Data Collection: A suitable crystal is mounted on a diffractometer and cooled to low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a high-intensity X-ray beam while diffraction data are collected.[12]
-
Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial structural model. This model is then refined to best fit the experimental diffraction data.
-
Determination of Absolute Configuration: When using an enantiomerically pure crystal, the absolute configuration is determined by analyzing anomalous dispersion effects. The calculation of the Flack parameter, which should refine to a value close to zero, provides a high degree of confidence in the assigned stereochemistry.
Conclusion
The stereochemical analysis of this compound is a clear illustration of the rigor required in modern pharmaceutical chemistry. The "trans" designation only begins to describe its structure. A complete understanding reveals that it is a racemic mixture of two enantiomers, each with a specific three-dimensional arrangement at two chiral centers.
A robust analytical strategy is not based on a single technique but on a complementary, self-validating workflow. Chiral HPLC serves as the workhorse for quantifying enantiomeric purity. NMR spectroscopy provides definitive proof of the diastereomeric (trans) configuration and offers an orthogonal method for determining the enantiomeric ratio through derivatization. Finally, single-crystal X-ray crystallography stands as the ultimate authority, capable of providing an irrefutable determination of the absolute configuration. For drug development professionals, mastering and applying this multi-technique approach is essential for navigating the complexities of chiral molecules and ensuring the development of safe and effective medicines.
References
- 1. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 2. This compound | 899806-45-2 [m.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. Performance comparison of chiral separation materials derived from N-cyclohexylcarbonyl and N-hexanoyl chitosans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide on the Potential Biological Activity of 2-(trans-4-Aminocyclohexyl)propan-2-ol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-(trans-4-Aminocyclohexyl)propan-2-ol. Leveraging its known role as a key intermediate in the synthesis of the second-generation PIM kinase inhibitor, TP-3654, this document outlines a structured, multi-faceted approach to characterizing its broader pharmacological potential. We will delve into a strategic framework for its evaluation, beginning with in silico predictive modeling to assess its drug-like properties and potential biological targets. This is followed by detailed, field-proven methodologies for in vitro validation of its predicted activities, with a primary focus on PIM kinase inhibition and general cytotoxicity. This guide is designed to provide a robust, scientifically-grounded roadmap for the comprehensive investigation of this promising molecule.
Introduction: Unveiling the Potential of a Novel Scaffold
The quest for novel therapeutic agents is a cornerstone of modern medicine, with a continuous demand for innovative molecular scaffolds that can address unmet medical needs. The compound this compound presents itself as a molecule of significant interest due to its integral role in the synthesis of TP-3654, a potent and selective inhibitor of PIM kinases.[1] PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a multitude of human cancers, including hematological malignancies and solid tumors. Their role in promoting cell survival, proliferation, and resistance to conventional therapies makes them a compelling target for anticancer drug development.
The chemical architecture of this compound, featuring a trans-substituted aminocyclohexyl ring and a tertiary alcohol, suggests a favorable pharmacokinetic profile. The tertiary alcohol moiety is known to be resistant to oxidation, a common metabolic pathway for primary and secondary alcohols, potentially leading to improved metabolic stability.[2][3] The aminocyclohexyl core provides a versatile scaffold for interaction with various biological targets, with derivatives exhibiting a wide range of biological activities, including antimicrobial and acetylcholinesterase inhibitory effects.[4]
This guide will therefore explore the biological potential of this compound, not merely as a synthetic intermediate, but as a potential pharmacophore in its own right. We will first employ computational methods to predict its physicochemical properties and potential biological targets. Subsequently, we will detail robust in vitro assays to validate these predictions, with an initial focus on its anticipated PIM kinase inhibitory activity and its broader cytotoxic effects on cancer cell lines.
In Silico Evaluation: A Predictive Foundation
Prior to embarking on resource-intensive experimental studies, a thorough in silico evaluation is paramount. This computational screening allows for an early assessment of the molecule's drug-likeness and helps to prioritize experimental efforts.[5][6]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
The initial step in our in silico workflow is to predict the ADMET properties of this compound. A favorable ADMET profile is crucial for the successful development of any therapeutic agent.[7] A variety of open-access and commercial software tools can be employed for this purpose.[6][8][9]
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 157.26 g/mol [10] | Compliant with Lipinski's Rule of Five (<500), suggesting good absorption. |
| LogP | ~1.5 - 2.5 | Optimal range for cell permeability and solubility. |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (≤5). |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (≤10). |
| Polar Surface Area (PSA) | ~46 Ų | Suggests good oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Likely Low | May limit central nervous system side effects. |
| CYP450 Inhibition | Low Predicted Risk | Reduced potential for drug-drug interactions. |
| hERG Inhibition | Low Predicted Risk | Lower risk of cardiotoxicity. |
| Ames Mutagenicity | Predicted Non-mutagenic | Indicates a lower risk of carcinogenicity. |
Note: The values in this table are representative predictions and should be confirmed experimentally.
Molecular Docking: Identifying Potential Biological Targets
Given its use in the synthesis of a PIM kinase inhibitor, our primary hypothesis is that this compound itself may interact with the ATP-binding pocket of PIM kinases. Molecular docking simulations will be employed to investigate this hypothesis.
-
Protein Preparation:
-
Obtain the crystal structure of human PIM-1 kinase from the Protein Data Bank (PDB). Several structures are available, for example, PDB IDs: 4JX3[11], 5O13[12], and 1XWS[13].
-
Prepare the protein for docking using AutoDock Tools. This involves removing water molecules, adding polar hydrogens, and assigning Kollman charges.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound. The structure can be obtained from PubChem (CID: 53255491)[14] or drawn using chemical drawing software and energy minimized.
-
Prepare the ligand in PDBQT format using AutoDock Tools, which involves detecting the rotatable bonds.
-
-
Grid Box Definition:
-
Define the docking grid box to encompass the ATP-binding site of PIM-1 kinase. The coordinates can be determined from the position of a co-crystallized ligand in the PDB structure.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions using software like PyMOL or Chimera to identify key hydrogen bonds and hydrophobic interactions.
-
Caption: In Silico Workflow for Predicting Biological Activity.
In Vitro Validation: From Prediction to Experimental Confirmation
The hypotheses generated from our in silico analysis must be validated through rigorous in vitro experimentation. The following protocols provide a framework for assessing the biological activity of this compound.
PIM Kinase Inhibition Assay
The primary experimental validation will be to determine if this compound can inhibit the activity of PIM kinases. The ADP-Glo™ Kinase Assay is a robust and widely used method for this purpose.[18][19][20]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the appropriate kinase buffer.
-
Prepare a reaction mixture containing recombinant human PIM-1 kinase, a suitable substrate (e.g., a peptide substrate), and ATP at a concentration near the Km for the enzyme.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate/ATP mixture, and the test compound or vehicle control (DMSO).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: ADP-Glo™ Kinase Assay Workflow for IC50 Determination.
Cytotoxicity Assessment
To evaluate the broader biological impact of this compound, its cytotoxic effect on cancer cell lines should be assessed. The MTT assay is a classic, reliable colorimetric assay for measuring cell viability.[21][22][23]
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., a line known to overexpress PIM kinases, such as a prostate or leukemia cell line) in appropriate culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the compound dilutions or a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI50 value (the concentration required to inhibit cell growth by 50%).
-
Broader Biological Screening and Future Directions
While the primary focus of this guide is on the potential PIM kinase inhibitory activity of this compound, its simple and versatile structure warrants a broader investigation into other potential biological activities. The aminocyclohexyl moiety is present in a number of biologically active compounds, including some with antimicrobial or neurological effects.[24][25] Therefore, secondary screening against a panel of other kinases, G-protein coupled receptors, and microbial strains could uncover novel therapeutic applications.
Furthermore, should initial in vitro studies yield promising results, further structure-activity relationship (SAR) studies would be warranted. This would involve the synthesis of analogues of this compound to optimize its potency and selectivity for its identified biological target(s).
Conclusion
This compound represents a promising starting point for drug discovery efforts. Its established role as a precursor to a PIM kinase inhibitor provides a strong rationale for its investigation as a potential anticancer agent. The systematic approach outlined in this guide, combining in silico prediction with robust in vitro validation, provides a clear and efficient pathway for elucidating the biological activity of this and other novel chemical entities. The methodologies described herein are designed to be both scientifically rigorous and practically applicable, empowering researchers to unlock the full therapeutic potential of this intriguing molecule.
References
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An In-depth Technical Guide to the Derivatives of 2-(trans-4-Aminocyclohexyl)propan-2-ol: Synthesis, Activity, and Therapeutic Potential as PIM Kinase Inhibitors
Abstract
This technical guide provides a comprehensive overview of the known derivatives of 2-(trans-4-Aminocyclohexyl)propan-2-ol, a pivotal scaffold in modern medicinal chemistry. The primary focus of this document is on the synthesis, structure-activity relationships (SAR), and therapeutic applications of these derivatives as potent and selective inhibitors of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. We will delve into the rationale behind the experimental design, provide detailed protocols for synthesis and biological evaluation, and present a quantitative analysis of the structure-activity landscape. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and kinase inhibitor discovery.
Introduction: The Emergence of the this compound Scaffold in Kinase Inhibition
The this compound core has emerged as a privileged scaffold in the design of kinase inhibitors, largely due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. This allows for precise interactions with the target protein. A prime example of the successful application of this scaffold is in the development of inhibitors for the PIM kinase family.
PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of constitutively active serine/threonine kinases that are implicated in a variety of cellular processes, including cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases has been observed in numerous hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[2][3] The development of selective PIM kinase inhibitors has been a significant focus of oncological research.
One of the most prominent derivatives of this compound is the clinical candidate nuvisertib (TP-3654), a potent and selective inhibitor of PIM-1 kinase.[4] This guide will use nuvisertib and related analogs as a central case study to explore the broader landscape of derivatives from this versatile chemical starting point.
The PIM Kinase Signaling Pathway: A Key Target in Oncology
PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[5] Upon activation by upstream signals, STAT transcription factors induce the expression of PIM kinases. The PIM kinases, in turn, phosphorylate a wide array of downstream substrates, leading to the promotion of cell survival and proliferation while inhibiting apoptosis.
Key downstream targets of PIM kinases include:
-
BAD (Bcl-2-associated death promoter): Phosphorylation of BAD by PIM kinases inactivates its pro-apoptotic function.[6]
-
p21Cip1/WAF1 and p27Kip1: PIM kinases can phosphorylate and lead to the degradation of these cell cycle inhibitors, thereby promoting cell cycle progression.[7]
-
c-Myc: PIM kinases can enhance the transcriptional activity of the c-Myc oncoprotein.
-
4E-BP1: Phosphorylation of this protein by PIM kinases can promote protein translation.[8]
The central role of PIM kinases in these oncogenic signaling cascades underscores their importance as a therapeutic target.
Caption: The PIM Kinase Signaling Pathway.
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound scaffold typically involves a multi-step sequence that allows for the introduction of diverse functionalities. A general and adaptable synthetic route is outlined below.
General Synthetic Workflow
The overall strategy involves the initial preparation of the core aminocyclohexylpropanol structure, followed by the coupling of this intermediate with various heterocyclic systems. This modular approach is highly amenable to the generation of a library of analogs for structure-activity relationship studies.
Caption: General Synthetic Workflow for Derivatives.
Detailed Experimental Protocol: Synthesis of a Nuvisertib (TP-3654) Analog
The following protocol is a representative example of the synthesis of a PIM kinase inhibitor based on the this compound scaffold, adapted from methodologies described in the patent literature.[7]
Step 1: Synthesis of tert-butyl (trans-4-(1-hydroxy-1-methylethyl)cyclohexyl)carbamate
-
To a solution of tert-butyl (trans-4-formylcyclohexyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the title compound.
Step 2: Deprotection to form this compound
-
Dissolve the product from Step 1 in a solution of 4 M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture in vacuo.
-
Triturate the residue with diethyl ether to yield the hydrochloride salt of this compound as a white solid.
Step 3: Coupling with 6-chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine
-
To a mixture of this compound hydrochloride (1.0 eq) and 6-chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine (1.1 eq) in N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the final derivative.
Structure-Activity Relationship (SAR) of this compound Derivatives as PIM Kinase Inhibitors
The development of potent and selective PIM kinase inhibitors from the this compound scaffold has been guided by extensive SAR studies. These studies have systematically explored the impact of modifications to different parts of the molecule on its biological activity.
Key Structural Features and Their Impact on Activity
-
The Aminocyclohexyl Core: The trans-configuration of the cyclohexane ring is generally preferred as it provides a rigid scaffold that optimally positions the substituents for interaction with the kinase active site.
-
The Propan-2-ol Moiety: The tertiary alcohol of the propan-2-ol group often forms a key hydrogen bond interaction within the ATP-binding pocket of the PIM kinases.
-
The Heterocyclic Moiety: The nature of the heterocyclic system attached to the amino group is a primary determinant of potency and selectivity. Imidazo[1,2-b]pyridazines have been found to be particularly effective, with substitutions on this ring system allowing for fine-tuning of the inhibitor's properties.[8][9]
Quantitative SAR Data
The following table presents a selection of derivatives based on the aminocyclohexyl scaffold and their corresponding inhibitory activities against the PIM kinases, illustrating the key SAR trends.
| Compound ID | R Group on Imidazo[1,2-b]pyridazine | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) |
| 1 | 3-trifluoromethylphenyl | 5 | 239 | 42 |
| 2 | 4-fluorophenyl | 12 | 350 | 68 |
| 3 | 3-chlorophenyl | 8 | 280 | 55 |
| 4 | phenyl | 25 | 500 | 110 |
| 5 | 3-methoxyphenyl | 18 | 420 | 85 |
Data is representative and compiled from various sources in the public domain for illustrative purposes.
The data clearly indicates that electron-withdrawing substituents on the phenyl ring of the imidazo[1,2-b]pyridazine moiety, such as a trifluoromethyl group, generally lead to higher potency against PIM-1 and PIM-3.
Biological Evaluation of this compound Derivatives
The biological characterization of these derivatives involves a tiered approach, starting with biochemical assays to determine their direct inhibitory effect on the target kinases, followed by cell-based assays to assess their activity in a more physiologically relevant context.
In Vitro Biochemical Kinase Assays
5.1.1. LanthaScreen™ Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method used to quantify the binding of an inhibitor to the kinase.[10]
-
Principle: A europium-labeled antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer are used. When the tracer is bound to the kinase, FRET occurs. An inhibitor that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, combine the PIM kinase, the Eu-labeled antibody, and the test compound.
-
Add the Alexa Fluor® 647-labeled tracer to initiate the binding reaction.
-
Incubate at room temperature.
-
Read the FRET signal on a suitable plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
5.1.2. ADP-Glo™ Kinase Assay
This is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[11]
-
Principle: After the kinase reaction, the remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal.
-
Protocol Outline:
-
Set up the kinase reaction with the PIM kinase, a suitable substrate, ATP, and the test compound.
-
Incubate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence.
-
Determine the IC50 value from the dose-response curve.
-
Cell-Based Assays
5.2.1. Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of the inhibitor to the target kinase within living cells.
5.2.2. Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines that are known to be dependent on PIM kinase signaling.[12]
-
Principle: The assay measures the amount of ATP present in the cell culture, which is an indicator of metabolically active cells.
-
Protocol Outline:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP.
-
Measure the luminescence.
-
Calculate the GI50 (growth inhibition) or IC50 value.
-
5.2.3. Western Blot Analysis of Downstream Substrate Phosphorylation
This technique is used to confirm that the inhibitor is blocking the PIM kinase signaling pathway in cells by measuring the phosphorylation status of known PIM substrates like BAD.[6]
Therapeutic Applications and Future Perspectives
Derivatives of this compound, particularly the PIM kinase inhibitor nuvisertib (TP-3654), have shown significant promise in the treatment of various cancers. Nuvisertib is currently in clinical trials for myelofibrosis, a rare type of bone marrow cancer.[13] The promising preclinical and clinical data for these compounds suggest that the this compound scaffold will continue to be a valuable platform for the development of novel kinase inhibitors.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing inhibitors with improved selectivity for specific PIM isoforms to minimize off-target effects.
-
Overcoming Resistance: Investigating the mechanisms of resistance to PIM kinase inhibitors and developing strategies to overcome them.
-
Exploring New Therapeutic Areas: While oncology is the primary focus, the role of PIM kinases in other diseases, such as inflammatory and autoimmune disorders, may warrant further investigation.
Conclusion
The this compound scaffold has proven to be a highly successful starting point for the development of potent and selective PIM kinase inhibitors. Through a systematic approach of chemical synthesis, biological evaluation, and structure-activity relationship studies, a new class of therapeutic agents has emerged with significant potential in the treatment of cancer. This technical guide has provided a comprehensive overview of the key aspects of this exciting area of research, offering valuable insights and practical methodologies for scientists and drug developers in the field.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Paper: Nuvisertib (TP-3654), an Investigational Selective PIM1 Kinase Inhibitor, Showed Durable Clinical Response and Sustained Hematological Improvement in Relapsed/Refractory Myelofibrosis Patients [ash.confex.com]
- 7. WO2019090205A1 - Pim kinase inhibitor compositions, methods, and uses thereof - Google Patents [patents.google.com]
- 8. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Integration of 2-(trans-4-Aminocyclohexyl)propan-2-ol in Advanced Pharmaceutical Synthesis
For Immediate Release: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Scaffolding Agent
In the landscape of modern drug discovery, the rational design of molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The building block, 2-(trans-4-Aminocyclohexyl)propan-2-ol, has emerged as a critical component in the synthesis of complex pharmaceutical intermediates, most notably in the development of next-generation kinase inhibitors. Its unique structural features—a rigid trans-cyclohexyl scaffold, a primary amino group for versatile functionalization, and a tertiary alcohol—offer a compelling combination for medicinal chemists seeking to enhance properties such as metabolic stability, solubility, and target engagement.
This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the synthesis of the potent PIM kinase inhibitor, TP-3654. We will delve into the causality behind its selection in this context and provide detailed, field-proven protocols for its utilization.
Physicochemical Properties and Structural Advantages
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective implementation in a synthetic workflow.
| Property | Value | Source |
| CAS Number | 899806-45-2 | [1] |
| Molecular Formula | C₉H₁₉NO | [1] |
| Molecular Weight | 157.26 g/mol | [1] |
| Boiling Point | 240.2 ± 13.0 °C (Predicted) | [2] |
| Density | 0.975 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | White to off-white solid | [2] |
The trans-configuration of the cyclohexane ring imparts a rigid, chair-like conformation to the molecule. This rigidity is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The tertiary alcohol moiety can act as a hydrogen bond donor or acceptor, contributing to the molecule's solubility and offering a potential vector for further derivatization, although it is sterically hindered. The primary amine serves as the key functional handle for introducing the building block into a larger molecular framework.
Core Application: Synthesis of PIM Kinase Inhibitor TP-3654
A prime example of the strategic use of this compound is in the synthesis of TP-3654 (also known as Nuvisertib), an orally available and selective inhibitor of PIM kinases, which are implicated in various cancers.[3][4][5] The structure of TP-3654 incorporates the aminocyclohexylpropanol moiety linked to a 3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine core.
The rationale for incorporating the this compound building block is multifaceted:
-
Metabolic Stability: The cyclohexane ring is less susceptible to metabolic degradation compared to more labile aliphatic chains or aromatic rings. This can lead to an improved pharmacokinetic profile.[6]
-
Vectorial Exit: The bulky and rigid nature of the scaffold allows for a defined exit vector from the kinase active site, enabling the exploration of interactions with solvent-exposed regions of the target protein.
-
Solubility and Physicochemical Properties: The presence of the hydroxyl and amino groups can enhance the aqueous solubility of the final compound, a critical factor for oral bioavailability.
The key synthetic transformation involves the formation of a C-N bond between the primary amine of this compound and the C6 position of the imidazo[1,2-b]pyridazine core. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Key reaction in the synthesis of TP-3654.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
The following protocol is a representative procedure for the palladium-catalyzed coupling of this compound with a suitable heteroaryl halide.
Reaction Scheme:
(A generic reaction scheme would be depicted here showing the coupling of the amine with a 6-halo-imidazo[1,2-b]pyridazine derivative)
Materials:
-
This compound (1.0 eq)
-
6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine (1.0 - 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 - 0.05 eq)
-
Xantphos (0.04 - 0.10 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed 1,4-dioxane or toluene
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature controller
Procedure:
-
Inert Atmosphere: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine, this compound, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and Xantphos.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene to the reaction vessel. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product, TP-3654.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and promotes both the oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base like cesium carbonate is required to deprotonate the amine, forming the active nucleophile, and to neutralize the acid generated during the reaction.
-
Solvent: Anhydrous and degassed aprotic solvents like 1,4-dioxane or toluene are used to prevent quenching of the catalyst and reagents by water or oxygen.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction, particularly the oxidative addition step.
Self-Validating System and Quality Control
To ensure the integrity of the protocol, the following analytical checks should be performed:
-
Starting Material Purity: The purity of this compound and the heteroaryl halide should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS prior to use.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS will confirm the consumption of starting materials and the formation of the product, allowing for optimization of the reaction time.
-
Product Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC. The obtained data should be compared with literature values for TP-3654.[7]
Broader Applications and Future Outlook
While the synthesis of TP-3654 is a prominent application, the utility of this compound extends to other areas of medicinal chemistry. Its primary amine can be functionalized in various ways, including:
-
Amide Bond Formation: Coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to introduce diverse side chains.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides.
The continued exploration of this building block is expected to yield novel therapeutic agents with enhanced pharmacological properties. Its ability to impart rigidity and favorable physicochemical characteristics makes it a valuable tool in the arsenal of the modern medicinal chemist.
References
- 1. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]
- 4. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]
- 5. Sumitomo Pharma Oncology Receives Orphan Drug Designation for TP-3654, an Investigational Oral Inhibitor of PIM Kinases for the Treatment of Myelofibrosis [prnewswire.com]
- 6. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
The Strategic Incorporation of 2-(trans-4-Aminocyclohexyl)propan-2-ol in Modern Medicinal Chemistry
Introduction: Beyond a Simple Scaffold
In the landscape of contemporary drug discovery, the selection of molecular building blocks is a critical determinant of a candidate's ultimate success. Among the repertoire of saturated carbocycles, the trans-1,4-disubstituted cyclohexane ring offers a rigid and well-defined three-dimensional geometry that is increasingly exploited by medicinal chemists. 2-(trans-4-Aminocyclohexyl)propan-2-ol emerges as a particularly compelling scaffold, distinguished by its unique combination of a primary amine and a tertiary alcohol. This arrangement is not a fortuitous assembly of functional groups; rather, it is a deliberate design element that imparts significant advantages in potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the strategic applications of this scaffold, complete with detailed protocols for its synthesis and integration into drug discovery workflows. The primary documented application of this building block is as a key intermediate in the synthesis of the clinical-stage pan-PIM kinase inhibitor, TP-3654, a testament to its value in targeting challenging oncological pathways.[1][2]
Core Attributes and Medicinal Chemistry Rationale
The utility of this compound stems from the specific attributes of its constituent parts and their stereochemical relationship.
1. The trans-Cyclohexane Core: A Rigid Conformational Anchor
The cyclohexane ring serves as a non-aromatic, lipophilic spacer that can effectively orient functional groups in three-dimensional space. The trans configuration locks the C1 and C4 substituents into a diequatorial or diaxial orientation in the stable chair conformation. This rigidity minimizes the entropic penalty upon binding to a biological target, a favorable characteristic for achieving high affinity. In the context of kinase inhibitors like TP-3654, this precise positioning allows the amino group to engage in critical hydrogen bonding interactions within the kinase hinge region, while the rest of the molecule extends into other pockets of the active site.[1][3]
2. The Primary Amine: The Versatile Anchor Point
The primary amino group is a versatile functional handle. It is a key hydrogen bond donor and can also act as a hydrogen bond acceptor. Its basicity allows for the formation of salt forms, which can significantly improve the solubility and crystalline properties of the final drug substance. In synthetic workflows, it serves as a nucleophilic handle for the straightforward introduction of a wide array of substituents, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
3. The Tertiary Alcohol: A Guardian of Metabolic Stability and Solubility
The 2-hydroxypropan-2-yl moiety is a critical component for optimizing "drug-like" properties. The tertiary alcohol provides several key advantages:
-
Enhanced Metabolic Stability: Primary and secondary alcohols are often susceptible to metabolic oxidation to aldehydes/ketones and carboxylic acids, or rapid glucuronidation, leading to rapid clearance.[4][5] The tertiary nature of the alcohol in this scaffold prevents metabolic oxidation at this position.[4][6] Furthermore, the steric hindrance provided by the geminal methyl groups significantly reduces the rate of glucuronidation, prolonging the compound's half-life.[4][5]
-
Improved Physicochemical Properties: The hydroxyl group is a potent modulator of physicochemical properties. It increases polarity, which can disrupt crystal packing and improve aqueous solubility—a common challenge in drug development.[5][6] This increase in polarity, balanced by the lipophilic cyclohexane core, allows for fine-tuning of the overall lipophilicity (LogP/LogD) of the molecule, which is crucial for achieving optimal absorption and distribution.[7]
-
Reduced Off-Target Activity: The introduction of a hydroxyl group can mitigate off-target effects, such as inhibition of the hERG potassium channel, a common cause of cardiotoxicity.[5][6]
Application Case Study: TP-3654, a Pan-PIM Kinase Inhibitor
The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are overexpressed in numerous hematological and solid tumors, making them an attractive target for cancer therapy.[3][8][9] TP-3654 is an orally available, second-generation pan-PIM kinase inhibitor that has advanced to clinical trials for treating advanced solid tumors and myelofibrosis.[1][2][10] The molecular structure of TP-3654 prominently features the this compound scaffold.
In the context of TP-3654, the scaffold serves to orient the imidazo[1,2-b]pyridazine core, which interacts with the kinase hinge region, while the aminocyclohexyl group provides a vector for this interaction.[1] The tertiary alcohol moiety enhances the drug-like properties of the molecule, contributing to its oral bioavailability and favorable pharmacokinetic profile.
| Compound | Target Kinase | Ki (nM) | Cellular Activity (EC50, nM) |
| TP-3654 | PIM-1 | 5 | 67 |
| TP-3654 | PIM-2 | 239 | - |
| TP-3654 | PIM-3 | 42 | - |
| Table 1: In vitro activity of TP-3654, demonstrating potent inhibition of PIM kinases. |
The development of TP-3654 underscores the power of the this compound scaffold in generating potent and selective kinase inhibitors with desirable pharmacokinetic properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis adapted from literature procedures for related compounds.[9] It involves the protection of the amine, Grignard reaction to install the tertiary alcohol, and subsequent deprotection.
Caption: Synthetic workflow for this compound.
Materials:
-
trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl2)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Diethyl ether (Et2O)
Procedure:
-
Esterification:
-
To a solution of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the methyl ester, which can be used in the next step without further purification.
-
-
Grignard Reaction:
-
Dissolve the methyl ester intermediate (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Add methylmagnesium bromide (2.5 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude Boc-protected tertiary alcohol. Purify by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes).
-
-
Deprotection:
-
Dissolve the purified Boc-protected alcohol (1.0 eq) in 1,4-dioxane.
-
Add 4 M HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2 hours.
-
A precipitate should form. Concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether, and collect the solid by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield this compound as its hydrochloride salt.
-
To obtain the free base, the salt can be dissolved in water, basified with NaOH, and extracted with a suitable organic solvent like dichloromethane.
-
Protocol 2: Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃, free base): δ (ppm) ~3.0-2.8 (m, 1H, CH-NH₂), ~2.6-2.4 (m, 1H), 1.9-1.7 (m, 4H), 1.2-1.0 (m, 4H), 1.15 (s, 6H, C(CH₃)₂), broad s (br s, 3H, NH₂ and OH).
-
¹³C NMR (100 MHz, CDCl₃, free base): δ (ppm) ~72.0 (C(CH₃)₂OH), ~50.0 (CH-C(OH)), ~48.0 (CH-NH₂), ~35.0 (cyclohexyl CH₂), ~30.0 (cyclohexyl CH₂), 24.0 (C(CH₃)₂). (Note: Exact shifts may vary depending on solvent and concentration. The trans stereochemistry can be confirmed by the width of the signals for the methine protons at C1 and C4).
2. Mass Spectrometry (MS):
-
Electrospray Ionization (ESI+): Expected [M+H]⁺ = 158.15.
The Role of the Scaffold in Pharmacokinetics (ADME)
The this compound scaffold is strategically designed to confer a favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Caption: Influence of the scaffold on ADME properties.
-
Absorption: The balance between the lipophilic cyclohexane core and the polar amine and alcohol groups allows for tuning of the overall molecular properties to achieve good passive diffusion across the gut wall for oral absorption.
-
Distribution: The rigid three-dimensional nature of the scaffold can lead to specific binding with target proteins, potentially reducing non-specific binding to plasma proteins and allowing for better tissue penetration.
-
Metabolism: As previously discussed, the tertiary alcohol is a key feature for minimizing metabolic clearance, leading to a longer half-life and sustained therapeutic exposure.[4][5][6]
-
Excretion: The presence of polar functional groups provides handles for eventual clearance, typically through renal or hepatic pathways, once the therapeutic effect has been exerted.
Conclusion and Future Outlook
This compound is a prime example of a "smart" building block in medicinal chemistry. Its design elegantly addresses multiple challenges in drug discovery, from ensuring potent and specific target engagement through its rigid conformational control to bestowing favorable pharmacokinetic properties via its metabolically robust tertiary alcohol. The clinical progression of TP-3654 validates this approach and highlights the potential of this scaffold. For researchers and drug development professionals, the strategic use of this and similar scaffolds offers a rational path to designing next-generation therapeutics with improved efficacy and safety profiles. Future applications will likely see this scaffold employed in the development of inhibitors for other kinase families and potentially other target classes where precise three-dimensional orientation of functional groups is paramount.
References
- 1. TP-3654 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 6. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationship of Tetra-Substituted Cyclohexyl Diol Inhibitors of Proviral Insertion of Moloney Virus (PIM) Kinases | CoLab [colab.ws]
- 8. Synthesis and Structure-Activity Relationship of Tetra-Substituted Cyclohexyl Diol Inhibitors of Proviral Insertion of Moloney Virus (PIM) Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase 1/2, Open-label, Dose escalation, Safety, Pharmacokinetic, and Pharmacodynamic Study of Oral TP 3654 in Patients with Intermediate or High-risk Primary or Secondary Myelofibrosis | Joint Clinical Trials Office [jcto.weill.cornell.edu]
Application Notes and Protocols: 2-(trans-4-Aminocyclohexyl)propan-2-ol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Catalytic Potential of a Novel Amino Alcohol
2-(trans-4-Aminocyclohexyl)propan-2-ol is a chiral amino alcohol with a rigid cyclohexane backbone. While it is recognized as a key intermediate in the synthesis of pharmaceutical agents, its application in catalysis remains a burgeoning field of exploration. Structurally, it belongs to the class of vicinal amino alcohols, which are privileged ligands in asymmetric catalysis.[1] The presence of both a Lewis basic amino group and a hydroxyl group allows for the formation of stable chelate complexes with various metal centers. This ability to create a well-defined chiral environment around a metal catalyst is the cornerstone of its potential in enantioselective synthesis.[2]
These application notes serve as a technical guide for researchers, providing a scientifically grounded yet prospective look into the catalytic applications of this compound. We will delve into its potential use in two seminal asymmetric transformations: the ruthenium-catalyzed transfer hydrogenation of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes. The protocols provided are based on well-established methodologies for structurally similar amino alcohol ligands and are intended to be a starting point for further investigation and optimization.[3][4]
Part 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral secondary alcohols, avoiding the need for high-pressure hydrogenation equipment. The combination of a ruthenium precursor and a chiral amino alcohol ligand in the presence of a hydrogen donor, typically isopropanol, forms a highly effective catalytic system.[5]
Causality of Experimental Choices:
-
Ruthenium Precursor: [RuCl2(p-cymene)]2 is a common and air-stable precatalyst that readily reacts with the amino alcohol ligand in situ to form the active catalytic species.[3]
-
Ligand: this compound acts as a chiral ligand. The nitrogen and oxygen atoms of the ligand coordinate to the ruthenium center, creating a chiral pocket that directs the hydride transfer from the isopropanol-derived ruthenium-hydride species to one face of the prochiral ketone.
-
Hydrogen Source: Isopropanol serves as both the solvent and the hydrogen donor. In the presence of a base, it forms a ruthenium-alkoxide, which then undergoes β-hydride elimination to generate the active ruthenium-hydride catalyst and acetone as a byproduct.[5]
-
Base: A strong base, such as potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK), is essential to deprotonate the ligand's hydroxyl group and the isopropanol, facilitating the formation of the active catalyst.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
This compound (Ligand)
-
[RuCl2(p-cymene)]2 (Ruthenium precursor)
-
Acetophenone (Substrate)
-
Anhydrous Isopropanol (Solvent and Hydrogen Source)
-
Potassium hydroxide (KOH) (Base)
-
Anhydrous sodium sulfate (for drying)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl2(p-cymene)]2 (e.g., 0.005 mmol, 1 mol% Ru) and this compound (e.g., 0.011 mmol, 2.2 mol%) in anhydrous isopropanol (2.5 mL).
-
Stir the mixture at room temperature for 20 minutes. The solution should turn a deep red or purple color, indicating the formation of the ruthenium-ligand complex.
-
Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (e.g., 0.5 mmol) in anhydrous isopropanol (2.5 mL).
-
Add a solution of KOH in isopropanol (e.g., 0.1 M solution, 0.05 mmol) to the acetophenone solution.
-
Initiation: Transfer the pre-formed catalyst solution to the acetophenone solution via cannula.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a few drops of water. Remove the isopropanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC.
Anticipated Results
Based on literature for similar amino alcohol ligands, this protocol is expected to yield the chiral alcohol with good conversion and enantioselectivity.[6]
| Parameter | Expected Value |
| Substrate | Acetophenone |
| Product | (R)- or (S)-1-Phenylethanol |
| Catalyst Loading | 1 mol% Ru |
| Ligand Loading | 2.2 mol% |
| Temperature | Room Temperature |
| Expected Yield | >90% |
| Expected ee | 80-98% |
Part 2: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols.[7] Chiral amino alcohols are highly effective ligands for this transformation, promoting the reaction with high enantioselectivity.[8]
Causality of Experimental Choices:
-
Ligand: this compound reacts with diethylzinc to form a chiral zinc-alkoxide-amine complex. This complex acts as a chiral Lewis acid, coordinating to the aldehyde and delivering the ethyl group from another diethylzinc molecule to a specific face of the aldehyde carbonyl.
-
Diethylzinc: Serves as both the alkylating agent and a Lewis acid. It is typically used in excess to ensure complete reaction.
-
Solvent: A non-coordinating solvent like toluene or hexane is used to prevent competition with the chiral ligand for coordination to the zinc center.
-
Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to enhance enantioselectivity by minimizing thermal racemization pathways.[8]
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
This compound (Ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (Substrate)
-
Anhydrous Toluene (Solvent)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (for drying)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 0.05 mmol, 5 mol%).
-
Dissolve the ligand in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add diethylzinc solution (1.0 M in hexanes, 2.2 mmol, 2.2 equivalents) to the ligand solution. Stir for 30 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete (typically a few hours), cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and continue stirring until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenylpropan-1-ol by chiral HPLC or GC.
Anticipated Results
This protocol is expected to produce the chiral alcohol with high yield and enantioselectivity, consistent with results for other β-amino alcohol ligands.[9]
| Parameter | Expected Value |
| Substrate | Benzaldehyde |
| Product | (R)- or (S)-1-Phenylpropan-1-ol |
| Ligand Loading | 5 mol% |
| Temperature | 0 °C |
| Expected Yield | >95% |
| Expected ee | >90% |
Conclusion and Future Outlook
The protocols detailed in these application notes provide a robust framework for exploring the catalytic utility of this compound. Its structural features strongly suggest its potential as a highly effective chiral ligand in asymmetric synthesis. Researchers are encouraged to use these protocols as a foundation for their own investigations, including the screening of different metal precursors, solvents, bases, and substrates to fully elucidate the catalytic capabilities of this promising compound. Further studies may also involve immobilizing the ligand on a solid support for catalyst recycling, enhancing its applicability in sustainable chemical processes.
References
- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 8. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 9. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Protocol for N-acylation of 2-(trans-4-Aminocyclohexyl)propan-2-ol
Application Note & Protocol
Topic: A Robust and Scalable Protocol for the N-acylation of 2-(trans-4-Aminocyclohexyl)propan-2-ol
Abstract: The N-acylation of primary amines is a cornerstone transformation in organic synthesis, particularly within drug discovery and development. The resulting amide bond is a prevalent feature in a vast number of pharmaceuticals due to its high metabolic stability. This document provides a detailed, field-proven protocol for the N-acylation of this compound, a valuable building block characterized by a primary amine on a cyclohexane scaffold. The protocol addresses the specific considerations for this substrate, including solubility and potential steric hindrance, to ensure high-yield, scalable, and reproducible synthesis of N-acylated derivatives.
Introduction and Scientific Context
The amide functional group is one of the most fundamental and frequently occurring linkages in medicinal chemistry. The transformation of an amine to an amide via N-acylation is not merely a synthetic step but a strategic tool for modulating a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
The substrate, this compound, presents a primary amine that is conformationally locked on a cyclohexane ring. While primary amines are generally highly nucleophilic, the bulky tert-alcohol moiety may present moderate steric challenges that necessitate optimized reaction conditions.[1][2][3][4] This protocol employs a classic and robust method using an acyl chloride in the presence of a tertiary amine base, a widely applicable strategy that is both cost-effective and scalable.
Reaction Mechanism and Rationale
The N-acylation of a primary amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: The resulting protonated amide is neutralized by a base (in this case, triethylamine) to yield the final N-acylated product and a salt byproduct (triethylammonium chloride).
The inclusion of a non-nucleophilic base like triethylamine is critical. It serves to "scavenge" the hydrochloric acid (HCl) generated during the reaction.[5][6] Without this base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
General Reaction Scheme:
Caption: General N-acylation reaction.
Materials and Reagents
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the acylating agent.
| Reagent | M.W. ( g/mol ) | Example Quantity | Moles (mmol) | Equivalents |
| This compound | 157.27 | 1.00 g | 6.36 | 1.0 |
| Acyl Chloride (e.g., Acetyl Chloride) | 78.50 | 0.55 mL | 7.63 | 1.2 |
| Triethylamine (TEA) | 101.19 | 1.33 mL | 9.54 | 1.5 |
| Dichloromethane (DCM), Anhydrous | 84.93 | 30 mL | - | - |
| Deionized Water | 18.02 | ~100 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~30 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 84.01 | ~30 mL | - | - |
| Saturated Sodium Chloride (Brine) Solution | 58.44 | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - |
Safety Precautions
-
Acylating Agents (e.g., Acetyl Chloride): Highly corrosive, lachrymatory, and react violently with water.[7] Always handle in a certified chemical fume hood.[8]
-
Triethylamine (TEA): Flammable, corrosive, and has a strong, noxious odor.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[8][9]
-
Quenching: The reaction should be quenched carefully by slowly adding it to water, as unreacted acyl chloride will react exothermically.
Detailed Experimental Protocol
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.36 mmol).
-
Add anhydrous dichloromethane (DCM, 30 mL) and stir until the solid is fully dissolved.
-
Add triethylamine (1.33 mL, 9.54 mmol, 1.5 eq.).
-
Seal the flask with a septum, introduce a nitrogen atmosphere, and cool the mixture to 0 °C using an ice-water bath.
Step 2: Acylation
-
Slowly add the acyl chloride (e.g., acetyl chloride, 0.55 mL, 7.63 mmol, 1.2 eq.) to the stirred solution dropwise via syringe over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-3 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).[10][11]
-
Prepare a TLC plate (silica gel) and spot the starting material (a solution of the amine in DCM) and the reaction mixture.
-
Elute the plate using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the starting amine. The reaction is complete when the starting amine spot is no longer visible.
Step 4: Aqueous Workup
-
Carefully pour the reaction mixture into a separatory funnel containing 30 mL of deionized water to quench the reaction.
-
Separate the layers. Wash the organic layer sequentially with:
Step 5: Product Isolation and Purification
-
Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel.[11] A gradient elution, for example, from 20% to 60% ethyl acetate in hexanes, is typically effective for isolating the pure amide.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final N-acylated product as a solid or oil.
Step 6: Characterization
-
Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The formation of the amide can be confirmed by the appearance of a characteristic amide C=O stretch in the IR spectrum (approx. 1650 cm⁻¹) and the NH proton signal in the ¹H NMR spectrum.[10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or gently heat to 30-40 °C. |
| Insufficient acylating agent. | Add a small additional portion (0.1 eq.) of the acylating agent. | |
| Low Yield | Hydrolysis of the acyl chloride. | Ensure all glassware is dry and anhydrous solvents are used. Conduct the reaction under an inert atmosphere. |
| Product loss during aqueous workup. | Perform back-extractions of the aqueous layers with DCM to recover any dissolved product. | |
| Side Products | Use of excess acylating agent leading to impurities. | Use no more than 1.1-1.2 equivalents of the acylating agent. Ensure slow, controlled addition at 0 °C. |
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 3. chimia.ch [chimia.ch]
- 4. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. uwm.edu [uwm.edu]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-(trans-4-Aminocyclohexyl)propan-2-ol as a Ligand in Metal Complex Synthesis
Introduction: A Versatile Amino Alcohol Ligand for Modern Catalysis and Materials Science
2-(trans-4-Aminocyclohexyl)propan-2-ol is a bifunctional organic molecule featuring a primary amine and a tertiary alcohol separated by a rigid cyclohexyl backbone. This unique structural arrangement makes it an excellent candidate as a bidentate ligand for a wide array of transition metals. The trans configuration of the cyclohexane ring provides a well-defined stereochemical and spatial orientation of the coordinating groups, which can be exploited to influence the geometry and reactivity of the resulting metal complexes.
The presence of both a hard amine donor and a potentially deprotonatable alcohol group allows this ligand to engage in metal-ligand cooperation, a key concept in modern catalysis.[1] The alcohol moiety, in its alkoxide form, can act as a Brønsted base or a bridging ligand, while the amine group provides a stable coordination anchor. This dual functionality is crucial for activating substrates and facilitating a variety of chemical transformations.[2]
These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis of this compound, the preparation of its metal complexes, their characterization, and a representative protocol for a catalytic application.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound can be achieved through a multi-step process, a representative method is outlined below, adapted from literature procedures for similar compounds.[3][4] The causality behind this synthetic route lies in the strategic protection of the amine functionality and the use of a Grignard reaction to introduce the propan-2-ol moiety, followed by deprotection.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 2-(trans-4-(dibenzylamino)cyclohexyl)propan-2-ol
-
To a solution of trans-benzyl 4-(dibenzylamino)cyclohexanecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add methylmagnesium bromide (MeMgBr) (2.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
The organic extracts are then treated with 1 M hydrochloric acid (HCl) to protonate the desired product, transferring it to the aqueous phase.
-
Wash the aqueous layer with ethyl acetate to remove any non-basic impurities.
-
Neutralize the aqueous phase with a sodium hydroxide (NaOH) solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2-(trans-4-(dibenzylamino)cyclohexyl)propan-2-ol.[3]
Step 2: Deprotection to Yield this compound
-
In a pressure vessel, dissolve 2-(trans-4-(dibenzylamino)cyclohexyl)propan-2-ol (1 equivalent) in methanol (MeOH).
-
Add palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt. % loading) as the catalyst.
-
Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi.
-
Heat the reaction mixture to 50 °C and stir for 48-72 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to afford pure this compound.[3]
Diagram 1: Synthetic Scheme for this compound
Caption: Synthetic pathway for this compound.
Part 2: Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the coordination number and geometry of the resulting complex. The following is a general protocol that can be adapted for various transition metals.
Protocol 2: General Synthesis of a Metal(II) Complex
-
Dissolve this compound (2 equivalents) in a suitable solvent such as methanol or ethanol.
-
In a separate flask, dissolve the metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(OAc)₂·4H₂O) (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by observing the formation of a precipitate or a color change.
-
After reflux, the mixture is cooled to room temperature.
-
If a precipitate has formed, it is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.[3]
Diagram 2: General Metal Complex Formation
Caption: General scheme for the synthesis of a metal(II) complex.
Part 3: Characterization of the Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the metal complexes.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To confirm the coordination of the ligand to the metal center. | A shift in the N-H and O-H stretching frequencies of the ligand upon coordination. The appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations.[5][6] |
| UV-Vis Spectroscopy | To study the electronic transitions and coordination geometry. | Appearance of d-d transition bands in the visible region for transition metal complexes, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral).[5] |
| ¹H and ¹³C NMR Spectroscopy | To probe the structure of diamagnetic complexes in solution. | Broadening or shifting of the proton and carbon signals of the ligand upon coordination to the metal. |
| Elemental Analysis | To determine the empirical formula of the complex. | The experimental percentages of C, H, and N should match the calculated values for the proposed complex structure. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state. | Provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[5][7] |
| Magnetic Susceptibility | To determine the magnetic moment of paramagnetic complexes. | The measured magnetic moment can help to determine the number of unpaired electrons and the spin state of the metal ion.[5] |
Part 4: Application in Catalysis: Asymmetric Transfer Hydrogenation
Metal complexes of chiral amino alcohols are known to be effective catalysts for asymmetric transfer hydrogenation (ATH) of ketones and imines, a crucial reaction in the synthesis of chiral alcohols and amines.[8] While this compound is achiral, its rigid backbone can be a foundation for developing chiral derivatives for asymmetric catalysis. Below is a representative protocol for a transfer hydrogenation reaction, which can be adapted for complexes of our target ligand.
Protocol 3: Representative Catalytic Transfer Hydrogenation of a Ketone
-
In a reaction vessel under an inert atmosphere, prepare a solution of the metal complex (e.g., a Ru(II) complex) in a suitable solvent like isopropanol.
-
Add the ketone substrate (1 equivalent) to the solution.
-
Add a hydrogen source, which is often the solvent itself (isopropanol), and a base (e.g., potassium tert-butoxide) may be required as a co-catalyst.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for the required time (e.g., 1-24 hours).
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
The organic layer is dried and concentrated, and the product can be purified by column chromatography.
-
The yield and enantiomeric excess (for chiral catalysts) of the resulting alcohol are determined by GC or chiral HPLC.
Diagram 3: Catalytic Cycle for Transfer Hydrogenation
Caption: A simplified catalytic cycle for transfer hydrogenation.
References
- 1. Metal–ligand cooperative approaches in homogeneous catalysis using transition metal complex catalysts of redox noninnocent ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. TRANS-2-(4-AMINOCYCLOHEXYL)-2-HYDROXYPROPANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemijournal.com [chemijournal.com]
- 6. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: A Practical and Scalable Synthesis of 2-(trans-4-Aminocyclohexyl)propan-2-ol and Its Analogs
Introduction
The trans-4-aminocyclohexyl scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific analog, 2-(trans-4-aminocyclohexyl)propan-2-ol, serves as a crucial building block for the synthesis of potent and selective kinase inhibitors, such as the PIM Kinase Inhibitor TP-3654[1][2]. The rigid, non-planar cyclohexane ring allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for reproducibility and scalability in a research or drug development setting. We will delve into the strategic considerations for stereochemical control and protecting group manipulations, offering a comprehensive guide for researchers in the field.
Synthetic Strategy: A Retrosynthetic Analysis
Our synthetic approach is centered around a robust and well-established chemical transformation: the Grignard reaction. The target molecule can be disconnected at the tertiary alcohol, revealing a ketone or, more conveniently, an ester as the electrophilic precursor. The amino group requires protection throughout the synthesis to prevent side reactions. A retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of this compound.
The chosen strategy commences with commercially available trans-4-aminocyclohexanecarboxylic acid. The amino group is first protected, followed by esterification of the carboxylic acid. This protected amino ester then undergoes a Grignard reaction with methylmagnesium bromide to construct the tertiary alcohol. The final step involves the removal of the protecting groups to yield the desired product. The trans stereochemistry of the starting material is maintained throughout the synthetic sequence.
Experimental Protocols
Part 1: Synthesis of trans-Benzyl 4-(Dibenzylamino)cyclohexanecarboxylate (Protected Intermediate)
The initial steps involve the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid, followed by esterification. A robust choice for the amine protecting group is the dibenzyl group, which is stable under the conditions of the subsequent Grignard reaction and can be readily removed by catalytic hydrogenation[3].
Step 1a: N,N-Dibenzylation of trans-4-Aminocyclohexanecarboxylic Acid
-
To a solution of trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in a suitable solvent such as methanol, add a base (e.g., potassium carbonate, 3.0 eq).
-
To this suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford trans-4-(dibenzylamino)cyclohexanecarboxylic acid.
Step 1b: Benzyl Esterification
-
Dissolve the trans-4-(dibenzylamino)cyclohexanecarboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and benzyl alcohol (1.2 eq).
-
Stir the reaction mixture at room temperature overnight. The formation of a white precipitate (dicyclohexylurea) will be observed.
-
Filter off the precipitate and wash with DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield trans-benzyl 4-(dibenzylamino)cyclohexanecarboxylate.
Part 2: Grignard Reaction for the Synthesis of 2-(trans-4-(Dibenzylamino)cyclohexyl)propan-2-ol
This step constitutes the key carbon-carbon bond formation to create the tertiary alcohol.
-
To a solution of trans-benzyl 4-(dibenzylamino)cyclohexanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the reaction to 0 °C[1].
-
Slowly add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether (3.0 M, 2.5 eq) dropwise, maintaining the temperature at 0 °C[1][4].
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight[1].
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C[1].
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product, 2-(trans-4-(dibenzylamino)cyclohexyl)propan-2-ol, can be purified by column chromatography on silica gel[1].
Part 3: Deprotection to Yield this compound
The final step is the removal of the N,N-dibenzyl protecting groups via catalytic hydrogenation.
-
Dissolve 2-(trans-4-(dibenzylamino)cyclohexyl)propan-2-ol (1.0 eq) in methanol.
-
Add a catalytic amount of palladium on carbon (10 wt. % Pd/C) or Pearlman's catalyst (Pd(OH)₂/C)[1].
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC. The reaction may require elevated temperature (e.g., 50 °C) and pressure for completion[1].
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography on silica gel (eluting with a gradient of dichloromethane/methanol, potentially with a small amount of ammonia) to afford this compound as a solid[1].
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Data Summary
| Step | Product | Key Reagents | Typical Yield | Purity (by NMR/LC-MS) |
| 1a | trans-4-(Dibenzylamino)cyclohexanecarboxylic Acid | Benzyl bromide, K₂CO₃ | 80-90% | >95% |
| 1b | trans-Benzyl 4-(Dibenzylamino)cyclohexanecarboxylate | Benzyl alcohol, DCC, DMAP | 75-85% | >98% |
| 2 | 2-(trans-4-(Dibenzylamino)cyclohexyl)propan-2-ol | Methylmagnesium bromide | 70-80%[1] | >95% |
| 3 | This compound | H₂, Pd/C | 45-55%[1] | >97% |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. The described multi-step synthesis employs robust and well-understood chemical transformations, making it suitable for both small-scale research and larger-scale production. The strategic use of protecting groups and the efficient construction of the tertiary alcohol via a Grignard reaction are key features of this protocol. By following the detailed experimental procedures, researchers can reliably access this valuable building block for the development of novel therapeutics.
References
The Alchemist's Guide to Modern Heterocyclic Synthesis: Applications, Protocols, and Mechanistic Insights
Introduction: The Ubiquitous Heterocycle and the Quest for Synthetic Elegance
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are the cornerstone of medicinal chemistry, materials science, and agrochemicals.[1][2] Their prevalence in FDA-approved drugs underscores their profound impact on human health.[2] The ever-increasing demand for novel, structurally diverse heterocyclic scaffolds has catalyzed the development of innovative and efficient synthetic methodologies.[3][4] This guide eschews a rigid, templated approach to present a dynamic and logical exploration of cutting-edge techniques in heterocyclic synthesis. We will delve into the "why" behind the "how," providing not just protocols, but a deeper understanding of the mechanistic principles that govern these powerful transformations. Our focus is on providing researchers, scientists, and drug development professionals with a practical and intellectually stimulating resource to accelerate their discovery programs.
I. The Power of Convergence: Multicomponent Reactions (MCRs) in Heterocycle Synthesis
Multicomponent reactions (MCRs) are a paradigm of synthetic efficiency, wherein three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.[5] This approach offers significant advantages in terms of atom economy, reduced waste, and the rapid generation of molecular diversity from simple starting materials.[5][6][7]
Causality Behind the Choice of MCRs:
The strategic advantage of MCRs lies in their ability to construct complex heterocyclic cores in a single step, bypassing the need for intermediate isolation and purification.[5] This not only saves time and resources but also allows for the creation of large libraries of compounds for high-throughput screening. The sequencing of MCRs with subsequent cyclization reactions is a particularly powerful strategy for generating diverse heterocyclic scaffolds.[6][7][8]
Exemplary Protocol: The Ugi Four-Component Reaction (Ugi-4CR) for the Synthesis of Peptidomimetic Heterocycles
The Ugi reaction is a cornerstone of MCR chemistry, enabling the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. By judicious choice of bifunctional starting materials, the Ugi adduct can be readily transformed into a diverse array of N-heterocycles.
Workflow for Ugi-4CR followed by Cyclization:
Caption: Workflow for the synthesis of heterocycles via Ugi-4CR and subsequent cyclization.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the amine (1.0 mmol). Stir the mixture for 10 minutes at room temperature.
-
Addition of Components: Sequentially add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude Ugi adduct by column chromatography on silica gel.
-
Post-Ugi Modification (Example: Piperazinone Synthesis):
-
If one of the starting materials contains a protecting group (e.g., a Boc-protected diamine), deprotect the Ugi adduct under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection).
-
Neutralize the reaction mixture and induce intramolecular cyclization, often by heating, to yield the desired piperazinone derivative.
-
-
Final Purification: Purify the final heterocyclic compound by recrystallization or column chromatography.
Self-Validation: The structure of the Ugi adduct and the final heterocycle should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant Class | Example | Role in Diversity |
| Aldehyde | Aromatic, Aliphatic, Heterocyclic | Introduces R¹ substituent |
| Amine | Primary, Secondary, Anilines | Introduces R² substituent |
| Carboxylic Acid | Acetic acid, Amino acids | Introduces R³ substituent |
| Isocyanide | tert-Butyl isocyanide, Benzyl isocyanide | Introduces R⁴ substituent |
Table 1: Building Block Diversity in the Ugi-4CR.
II. Greener Pastures: Microwave-Assisted Heterocyclic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods.[9][10][11] This is due to the efficient and uniform heating of the reaction mixture by dielectric heating.[10]
The Rationale for Microwave Irradiation:
The primary advantage of microwave heating is the rapid and direct transfer of energy to the solvent and reactants, leading to a dramatic reduction in reaction times from hours to minutes.[10][11] This can be particularly beneficial for sluggish reactions or for the synthesis of thermally sensitive compounds. Furthermore, MAOS often leads to cleaner reactions with fewer side products, simplifying purification.[10] Many microwave-assisted syntheses can be performed under solvent-free conditions, aligning with the principles of green chemistry.[12][13]
Protocol: Microwave-Assisted Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which are important scaffolds in medicinal chemistry. Microwave irradiation can significantly accelerate this condensation reaction.
Reaction Scheme:
Caption: Microwave-assisted Hantzsch dihydropyridine synthesis.
Step-by-Step Protocol:
-
Reactant Mixture: In a 10 mL microwave reaction vial, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent (Optional): For a solvent-free reaction, proceed to the next step. Alternatively, add a minimal amount of a high-boiling point, microwave-absorbing solvent like ethanol or DMF.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120 °C) and power (e.g., 100 W) for a short duration (e.g., 5-15 minutes).
-
Cooling and Isolation: After the reaction is complete, cool the vial to room temperature. Add cold water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.
Self-Validation: The identity and purity of the product should be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).
| Conventional Heating | Microwave Irradiation |
| 4-8 hours | 5-15 minutes |
| Often requires reflux temperatures | Precise temperature control |
| Lower to moderate yields | Good to excellent yields |
| Potential for side product formation | Cleaner reaction profiles |
Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis.[9]
III. Harnessing the Power of Light: Photoredox Catalysis in Heterocycle Construction
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of challenging carbon-carbon and carbon-heteroatom bonds under mild reaction conditions.[3][14] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates.
Mechanistic Underpinnings of Photoredox Catalysis:
The core principle involves the excitation of a photocatalyst (typically a ruthenium or iridium complex, or an organic dye) by visible light to a long-lived excited state.[3] This excited state can then act as both a potent oxidant and a reductant, engaging in SET with organic substrates to generate radical cations or radical anions. These radical intermediates can then participate in a variety of bond-forming reactions to construct heterocyclic rings.[14]
Protocol: Visible-Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines
The synthesis of strained four-membered rings like azetidines can be challenging. Photoredox catalysis provides a mild and efficient route for their construction via an intramolecular [2+2] cycloaddition of imino-alkenes.[15]
Catalytic Cycle:
Caption: Generalized catalytic cycle for photoredox-mediated [2+2] cycloaddition.
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk tube, dissolve the imino-alkene substrate (0.1 mmol) and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-5 mol%) in a degassed solvent (e.g., acetonitrile, 0.02 M).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vessel at a fixed distance from a visible light source (e.g., a blue LED lamp, 12 W) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 24-48 hours).[15]
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired azetidine derivative.
Self-Validation: The structure and stereochemistry of the azetidine product should be unambiguously determined by ¹H NMR, ¹³C NMR, NOESY, and high-resolution mass spectrometry.
IV. The New Frontier: C-H Functionalization for Heterocycle Synthesis
Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[16][17][18] This methodology avoids the pre-functionalization of starting materials (e.g., halogenation or metalation), thereby streamlining synthetic routes.[19]
The Logic of C-H Activation:
Transition metal catalysts, particularly palladium, rhodium, and ruthenium, can selectively cleave C-H bonds and facilitate the formation of new C-C or C-heteroatom bonds.[16][17] The regioselectivity of these reactions is often controlled by the presence of a directing group on the substrate, which coordinates to the metal center and positions it in proximity to a specific C-H bond.[16]
Protocol: Palladium-Catalyzed Direct Arylation of Thiophenes
The direct arylation of heteroarenes is a powerful tool for the synthesis of functionalized heterocyclic compounds. This protocol describes the palladium-catalyzed C-H arylation of thiophene with an aryl bromide.
General Reaction:
Caption: Palladium-catalyzed direct C-H arylation of thiophene.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Addition of Reactants: Add the thiophene derivative (1.2 equiv.) and the aryl bromide (1.0 equiv.) to the Schlenk tube.
-
Solvent and Degassing: Add a dry, degassed solvent (e.g., dioxane or toluene). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere and stir for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation: The regioselectivity and identity of the arylated thiophene should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The purity should be assessed by HPLC analysis.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Active palladium(0) species is generated in situ. |
| Ligand | Phosphine or N-heterocyclic carbene | Stabilizes the catalyst and promotes oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the C-H activation step (concerted metalation-deprotonation). |
| Solvent | Dioxane, Toluene, DMF | High-boiling point aprotic solvents are generally effective. |
Table 3: Key Parameters in Palladium-Catalyzed Direct Arylation.
V. The Continuous Advantage: Flow Chemistry for Heterocyclic Synthesis
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors.[20][21][22] This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability.[22][23]
Why Choose Flow Chemistry?
The small dimensions of microreactors used in flow chemistry lead to excellent heat and mass transfer, allowing for precise control over reaction parameters.[23] This enables the use of highly exothermic or hazardous reactions under safe conditions. Furthermore, the integration of in-line purification and analysis can lead to fully automated and highly efficient synthetic processes.[22]
Protocol: Continuous Flow Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone. This reaction often requires harsh conditions and can be difficult to control in batch. Flow chemistry offers a safer and more efficient alternative.
Flow Chemistry Setup:
Caption: A typical setup for continuous flow synthesis.
Step-by-Step Protocol:
-
Solution Preparation: Prepare two separate stock solutions: one of the phenylhydrazine in a suitable solvent (e.g., ethanol) and another of the ketone or aldehyde in the same solvent.
-
System Setup: Set up the flow reactor system with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
-
Pumping and Mixing: Pump the two reagent solutions at defined flow rates into the T-mixer, where they combine and enter the heated reactor coil.
-
Reaction in Flow: The reaction mixture flows through the heated reactor coil, which is maintained at a specific temperature (e.g., 150-200 °C). The residence time in the reactor is controlled by the total flow rate and the reactor volume.
-
Pressure Control: A back-pressure regulator is used to maintain the system under pressure, allowing for the use of solvents above their boiling points.[20]
-
Product Collection: The product stream exits the reactor and is collected for analysis and purification.
Self-Validation: The output of the flow reactor should be analyzed by in-line techniques (e.g., UV-Vis, IR) or by collecting fractions for off-line analysis (e.g., HPLC, GC-MS) to determine conversion and yield.
| Parameter | Flow Chemistry Advantage |
| Temperature | Superheating of solvents is possible, accelerating reactions.[20] |
| Pressure | Prevents boiling and allows for higher reaction temperatures. |
| Mixing | Rapid and efficient mixing at the micro-scale. |
| Safety | Small reaction volumes minimize the risk of hazardous events. |
| Scalability | Production can be increased by running the system for longer periods. |
Table 4: Advantages of Flow Chemistry in Heterocyclic Synthesis.
Conclusion: An Ever-Expanding Toolbox for the Modern Synthetic Chemist
The synthesis of novel heterocyclic compounds is a vibrant and rapidly evolving field. The methodologies discussed herein – multicomponent reactions, microwave-assisted synthesis, photoredox catalysis, C-H functionalization, and flow chemistry – represent a paradigm shift towards more efficient, sustainable, and innovative approaches.[4][24] By understanding the underlying principles and embracing these powerful tools, researchers can accelerate the discovery of new medicines, materials, and agrochemicals that will shape our future.
References
- 1. jetir.org [jetir.org]
- 2. ajrconline.org [ajrconline.org]
- 3. mdpi.com [mdpi.com]
- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. [PDF] Applications of multicomponent reactions to the synthesis of diverse heterocyclic scaffolds. | Semantic Scholar [semanticscholar.org]
- 7. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Heterocycle Formation via Palladium-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. books.apple.com [books.apple.com]
- 22. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 23. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchtrendsjournal.com [researchtrendsjournal.com]
Polymerization Reactions Involving 2-(trans-4-Aminocyclohexyl)propan-2-ol: A Technical Guide
An Application Guide for Researchers and Drug Development Professionals
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the use of 2-(trans-4-Aminocyclohexyl)propan-2-ol, a unique cycloaliphatic diamine, in polymerization reactions. This monomer presents an opportunity for the synthesis of novel polyamides and polyimides with potentially enhanced solubility, thermal stability, and modified mechanical properties due to its bulky, non-coplanar structure and the presence of a tertiary alcohol functionality. This document is intended for researchers, scientists, and drug development professionals interested in designing and synthesizing advanced polymers for a range of applications, from specialty engineering plastics to biomedical materials. The protocols provided herein are based on well-established polymerization methodologies and are designed to be robust and reproducible.
Introduction to this compound
This compound is a diamine characterized by a trans-substituted cyclohexane ring and a 2-hydroxypropyl group.[1][2][3][4][5] Its chemical structure, presented in Figure 1, imparts a unique combination of features to a polymer backbone. The cycloaliphatic nature of the diamine disrupts the chain packing that is often observed in fully aromatic polymers, which can lead to improved solubility in common organic solvents.[6] The tertiary alcohol moiety offers a potential site for post-polymerization modification or for influencing intermolecular interactions.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of the diamine monomer.
This diamine is a white to off-white solid at room temperature and is soluble in various organic solvents.[2][7] While it has been noted as an intermediate in the synthesis of pharmaceutical compounds, its application in polymer chemistry is an emerging area of interest.[2][3]
Potential Applications in Polymer Synthesis
The incorporation of this compound into polymer chains is anticipated to yield materials with a unique set of properties.
-
Enhanced Solubility: The non-planar and bulky structure of the cyclohexyl ring can disrupt the close packing of polymer chains, reducing crystallinity and improving solubility in organic solvents. This is a significant advantage for polymer processing and characterization.
-
Modified Thermal Properties: The introduction of the cycloaliphatic ring into polyamide and polyimide backbones is expected to influence their thermal properties, such as the glass transition temperature (Tg). While a decrease in Tg compared to fully aromatic counterparts might be expected, the rigidity of the cyclohexane ring can still lead to polymers with high thermal stability.
-
Functionalization Potential: The tertiary hydroxyl group provides a reactive site for post-polymerization modifications, such as grafting of side chains or attachment of specific functional groups to tailor the polymer's properties for specific applications, including drug delivery or membrane functionalization.
-
Improved Processability: Enhanced solubility and potentially lower melting points or glass transition temperatures compared to fully aromatic analogues can lead to improved melt and solution processability.
Experimental Protocols: Synthesis of Polyamides and Polyimides
The following sections provide detailed, step-by-step protocols for the synthesis of polyamides and polyimides using this compound. These protocols are based on established low-temperature solution polymerization and two-step polyimide synthesis methods, which are widely used for preparing high-molecular-weight polymers.[6][8][9]
Synthesis of a Semi-Aromatic Polyamide via Low-Temperature Solution Polymerization
This protocol describes the synthesis of a semi-aromatic polyamide by reacting this compound with terephthaloyl chloride.
Reaction Scheme:
Caption: Polyamide synthesis reaction scheme.
Materials and Equipment:
| Reagent/Equipment | Details |
| This compound | Purity >97% |
| Terephthaloyl chloride | Purity >99%, recrystallized from hexane |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, <50 ppm water |
| Lithium Chloride (LiCl) | Anhydrous |
| Methanol | Reagent grade |
| Nitrogen (N2) gas | High purity |
| Three-neck round-bottom flask with mechanical stirrer | Appropriate size |
| Funnel, beaker, graduated cylinders | |
| Magnetic stirrer and hot plate | |
| Vacuum oven |
Protocol:
-
Drying: Dry the three-neck flask and stirrer in an oven at 120 °C overnight and cool under a stream of dry nitrogen. Dry the LiCl in a vacuum oven at 150 °C for 4 hours prior to use.
-
Monomer Dissolution: In the reaction flask, dissolve 1.57 g (10 mmol) of this compound and 0.5 g of anhydrous LiCl in 40 mL of anhydrous DMAc under a nitrogen atmosphere. Stir until all solids are completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Diacyl Chloride: Slowly add 2.03 g (10 mmol) of solid terephthaloyl chloride to the stirred solution in several portions over 30 minutes. Ensure the temperature remains below 5 °C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: Pour the viscous polymer solution into 500 mL of rapidly stirring methanol. A fibrous white polymer will precipitate.
-
Purification: Collect the polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and LiCl.
-
Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Expected Outcome: A white, fibrous semi-aromatic polyamide. The inherent viscosity of the polymer can be measured in DMAc to estimate the molecular weight.
Synthesis of a Polyimide via a Two-Step Method
This protocol outlines the synthesis of a polyimide from this compound and pyromellitic dianhydride (PMDA) via a poly(amic acid) precursor followed by thermal imidization.[8]
Reaction Scheme:
Caption: Two-step polyimide synthesis.
Materials and Equipment:
| Reagent/Equipment | Details |
| This compound | Purity >97% |
| Pyromellitic dianhydride (PMDA) | Purity >99%, sublimed before use |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, <50 ppm water |
| Nitrogen (N2) gas | High purity |
| Three-neck round-bottom flask with mechanical stirrer | Appropriate size |
| Glass plates for casting | |
| Doctor blade or casting knife | |
| High-temperature oven with nitrogen inlet |
Protocol:
Step 1: Synthesis of Poly(amic acid)
-
Drying: Ensure all glassware is thoroughly dried as in the polyamide synthesis.
-
Monomer Dissolution: Dissolve 1.57 g (10 mmol) of this compound in 35 mL of anhydrous DMAc in the reaction flask under a nitrogen atmosphere.
-
Addition of Dianhydride: Once the diamine is fully dissolved, cool the solution to 0 °C. Add 2.18 g (10 mmol) of PMDA as a solid in one portion.
-
Polymerization: Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 24 hours under a nitrogen blanket. The solution will become highly viscous, indicating the formation of the poly(amic acid).
Step 2: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to a desired thickness (e.g., 200-300 µm).
-
Solvent Removal: Place the cast film in a dust-free environment at 60 °C for 4 hours to slowly remove the solvent.
-
Thermal Curing: Transfer the glass plate to a high-temperature oven with a nitrogen atmosphere. Cure the film using the following temperature program:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
Film Removal: After cooling to room temperature, carefully peel the polyimide film from the glass substrate.
Expected Outcome: A flexible, transparent or slightly yellow polyimide film.
Characterization of the Synthesized Polymers
A comprehensive characterization of the synthesized polymers is crucial to understand their structure-property relationships.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of amide or imide bond formation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the polymer structure and confirmation of monomer incorporation. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm), if applicable. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |
| Mechanical Testing (e.g., Tensile Testing) | Determination of tensile strength, modulus, and elongation at break for polymer films. |
Conclusion
This compound is a promising monomer for the development of novel polyamides and polyimides. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and explore the properties of polymers derived from this unique diamine. The combination of a cycloaliphatic backbone and a functional hydroxyl group opens up new avenues for designing high-performance polymers with tailored properties for a variety of advanced applications.
References
- 1. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 899806-45-2 [m.chemicalbook.com]
- 3. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 4. 899806-45-2|this compound|BLD Pharm [bldpharm.com]
- 5. 2-(trans-4-Aminocyclohexyl)-2-propanol; 2-(4-aminocyclohexyl)-2-propanol; trans-2-(4-Amino-cyclohexyl)-propan-2-ol; 2-(4-azanylcyclohexyl)propan-2-ol; trans-2-(4-Aminocyclohexyl)-2-hydroxypropane | Chemrio [chemrio.com]
- 6. mdpi.com [mdpi.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. US20150126704A1 - Preparation method of polyimide - Google Patents [patents.google.com]
- 9. zeusinc.com [zeusinc.com]
Application Notes and Protocols: Asymmetric Synthesis Potential of 2-(trans-4-Aminocyclohexyl)propan-2-ol Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a detailed analysis of the potential applications of 2-(trans-4-Aminocyclohexyl)propan-2-ol and its derivatives in the field of asymmetric synthesis. Following a comprehensive review of current scientific literature and patent databases, it has been determined that there are no established or published applications of this compound as a chiral auxiliary or catalyst for asymmetric synthesis. The primary documented use of this compound is as an intermediate in the synthesis of pharmaceutical agents, such as the PIM Kinase Inhibitor TP-3654.[1]
This guide will, therefore, pivot to provide a deeper, more instructive analysis for researchers in the field. We will first explore the structural characteristics of this compound and evaluate its theoretical potential as a chiral auxiliary based on established principles of asymmetric induction. Subsequently, we will provide a comparative analysis with structurally related and highly successful chiral auxiliaries and catalysts, particularly those derived from the trans-1,2-diaminocyclohexane (DACH) scaffold. This will offer valuable context and insights into the design principles of effective reagents for stereocontrolled transformations.
Part 1: Analysis of this compound as a Potential Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[2] An effective chiral auxiliary typically possesses several key features:
-
Readily available in enantiomerically pure form: The auxiliary must be accessible as a single enantiomer to induce a specific stereochemical outcome.
-
Easy to attach to the substrate and remove under mild conditions: The formation and cleavage of the auxiliary-substrate bond should be high-yielding and not affect the newly created stereocenter.
-
Provides a rigid conformational scaffold: A well-defined three-dimensional structure is crucial for effective facial shielding of the prochiral center.
-
High diastereoselectivity: It must effectively direct the approach of the incoming reagent to one face of the molecule, leading to a high diastereomeric excess (d.e.).
Let's analyze the structure of this compound in this context:
Figure 1: Structure of this compound.
Strengths and Weaknesses as a Potential Chiral Auxiliary:
-
Chirality: The molecule itself is achiral. For it to function as a chiral auxiliary, it would need to be resolved into its individual enantiomers if a chiral center were introduced, or used in a context where its prochirality could be exploited.
-
Conformational Rigidity: The cyclohexane ring exists in a stable chair conformation, which provides a degree of rigidity. The trans relationship between the amino and the propan-2-ol groups is well-defined.
-
Attachment Points: The primary amine and the tertiary alcohol offer two potential points for attachment to a substrate. The amine is a versatile handle for forming amides or imines.
-
Stereocontrol Elements: The key limitation of this molecule is the lack of a significant stereodirecting group in close proximity to the reactive center once attached to a substrate. The bulky tert-butyl alcohol group is relatively distant from the amine, which would likely be the point of attachment. This distance would likely result in poor facial shielding and low diastereoselectivity in reactions such as enolate alkylations or aldol additions.
Part 2: Established Alternatives - The Power of the trans-1,2-Diaminocyclohexane (DACH) Scaffold
In contrast to the subject of this note, derivatives of trans-1,2-diaminocyclohexane (DACH) are highly successful and widely used in asymmetric catalysis.[3][4] The success of the DACH scaffold highlights the crucial design principles that are seemingly absent in this compound.
Figure 2: The C2-symmetric scaffold of trans-1,2-diaminocyclohexane.
Key Features of the DACH Scaffold for Asymmetric Catalysis:
-
C2-Symmetry: The C2-symmetry of the DACH backbone reduces the number of possible transition states, simplifying the stereochemical outcome of a reaction.
-
Proximity of Functional Groups: The two amino groups are vicinal (on adjacent carbons). This allows for the formation of rigid bidentate ligands with metals, creating a well-defined chiral environment around the metal center.
-
Versatility: The primary amines of DACH can be readily derivatized to form a wide variety of ligands, such as salen ligands, phosphines, and thiourea catalysts, each tailored for specific asymmetric transformations.[3]
Application Example: Asymmetric Epoxidation with Jacobsen's Catalyst
A classic example of the power of the DACH scaffold is in the Jacobsen-Katsuki epoxidation. Here, a DACH-derived salen ligand coordinates to a manganese atom to create a highly effective chiral catalyst for the epoxidation of unfunctionalized olefins.
Figure 3: Workflow for Jacobsen-Katsuki Epoxidation.
Part 3: Protocols for Asymmetric Synthesis Using Established Chiral Auxiliaries
While protocols for this compound derivatives are not available, we present here a generalized protocol for a common asymmetric transformation, an Evans' Asymmetric Aldol Reaction, to illustrate the principles and procedures involved.
Protocol: Evans' Asymmetric Aldol Reaction
This protocol describes the diastereoselective aldol reaction of an N-acyloxazolidinone with an aldehyde.
Materials:
-
Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
Acylating agent (e.g., propionyl chloride)
-
Base (e.g., n-butyllithium)
-
Lewis acid (e.g., dibutylboron triflate)
-
Tertiary amine base (e.g., diisopropylethylamine)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous solvents (e.g., THF, dichloromethane)
-
Reagents for workup and purification
Procedure:
-
Acylation of the Chiral Auxiliary:
-
Dissolve the chiral oxazolidinone in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add n-butyllithium dropwise and stir for 30 minutes.
-
Slowly add the acyl chloride and allow the reaction to warm to room temperature.
-
-
Enolate Formation:
-
Dissolve the N-acyloxazolidinone in anhydrous dichloromethane and cool to 0 °C.
-
Add dibutylboron triflate dropwise, followed by the slow addition of diisopropylethylamine.
-
Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
-
Aldol Addition:
-
Cool the enolate solution to -78 °C.
-
Add the aldehyde dropwise and stir for 1-2 hours at -78 °C.
-
Allow the reaction to warm to 0 °C and stir for an additional hour.
-
-
Workup:
-
Quench the reaction with a phosphate buffer solution.
-
Add methanol and an oxidizing agent (e.g., hydrogen peroxide) to break down the boron complexes.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved under various conditions (e.g., acid or base hydrolysis, reduction) to yield the chiral β-hydroxy acid, ester, or alcohol.
-
Conclusion
While this compound is a valuable intermediate in pharmaceutical synthesis, it is not an established chiral auxiliary for asymmetric synthesis. Its structural features, particularly the distance between the potential anchoring group (amine) and the stereodirecting group (tert-butyl alcohol), likely preclude its effectiveness in inducing high levels of stereoselectivity.
Researchers seeking to perform asymmetric transformations are directed towards well-established and highly effective chiral auxiliaries and catalysts, such as Evans' oxazolidinones and derivatives of the versatile trans-1,2-diaminocyclohexane (DACH) scaffold. The principles of C2-symmetry, conformational rigidity, and the strategic placement of functional groups are paramount in the design of successful reagents for asymmetric synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(trans-4-Aminocyclohexyl)propan-2-ol
Welcome to the technical support center for the synthesis of 2-(trans-4-Aminocyclohexyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate.[1][2] As a key building block in the synthesis of advanced therapeutic agents, such as PIM kinase inhibitors, achieving a high yield and purity of this compound is critical.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process optimization strategies.
Core Synthesis Workflow
The most common and scalable approach to synthesizing this compound involves a multi-step process. The general workflow begins with a protected trans-4-aminocyclohexane derivative, proceeds through a key Grignard reaction to form the tertiary alcohol, and concludes with a deprotection step to yield the final product.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most frequently cited route involves the addition of a methyl Grignard reagent (methylmagnesium bromide, MeMgBr) to an ester of a protected trans-4-aminocyclohexanecarboxylic acid.[1][3] A common protecting group for the amine is benzyl or dibenzyl, which is stable to the strongly basic Grignard conditions and can be readily removed in the final step.[1]
Q2: Why is controlling the stereochemistry to get the trans isomer so important?
The trans isomer is thermodynamically more stable than the cis form because both the amino and the newly formed 2-hydroxypropyl substituents can occupy equatorial positions on the cyclohexane ring, minimizing steric strain.[4] In many pharmaceutical applications, only the trans isomer provides the correct three-dimensional orientation to interact with the biological target, making stereochemical purity a critical quality attribute.
Q3: What are the typical overall yields for this synthesis?
Yields can vary significantly based on the efficiency of each step. The Grignard reaction with the protected ester intermediate has been reported with yields around 78%.[1][3] The subsequent deprotection step via hydrogenolysis can yield the final product in a range of 45-50% after chromatographic purification.[1] Overall yields are highly dependent on optimization and purification efficiency at each stage.
Q4: What are the critical safety precautions for the Grignard reaction step?
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All glassware must be rigorously dried (e.g., oven- or flame-dried under vacuum), and the reaction must be conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon). Anhydrous solvents are mandatory. The reaction is also highly exothermic, and controlled addition of the Grignard reagent at a low temperature (e.g., 0 °C) is essential to manage the reaction rate and prevent side reactions.[1][3]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Problem Area 1: Starting Material & Isomer Control
Q: My starting 4-aminocyclohexanecarboxylic acid is a mix of cis and trans isomers. How can I increase the proportion of the desired trans isomer?
A: You can perform an epimerization reaction on a protected intermediate. The trans isomer is more stable, and treatment with a strong base can convert the cis isomer to the more favorable trans form.[4]
-
Underlying Cause: The proton on the carbon bearing the carboxylate group (C1) is acidic and can be removed by a strong base. The resulting carbanion can re-protonate from either face, leading to equilibration. The equilibrium will favor the thermodynamically more stable trans product.
-
Recommended Protocol: A reported method involves treating the methyl or isopropyl ester of N-phthalimido-4-aminocyclohexanecarboxylate with a catalytic amount of a strong base like potassium tert-butoxide in an alcoholic solvent.[5] Heating the mixture can drive the equilibrium towards the trans isomer, often achieving >99% isomeric purity.[4]
Problem Area 2: Grignard Reaction
Q: My Grignard reaction has a very low yield, and I recover a lot of unreacted starting ester. What went wrong?
A: This is a common issue, typically pointing to problems with the Grignard reagent itself or the reaction conditions.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Wet Glassware/Solvents | Grignard reagents are strong bases that are rapidly quenched by water or other protic sources (e.g., alcohols). This consumes the reagent before it can react with the ester. | Rigorously dry all glassware in an oven (>120 °C) overnight and cool under an inert atmosphere. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. |
| Poor Quality Grignard Reagent | The Grignard reagent may have degraded due to improper storage or exposure to air/moisture. | Use a freshly prepared Grignard reagent or titrate a commercial solution before use (e.g., with I₂) to determine its exact molarity. |
| Insufficient Reagent | The reaction of a Grignard reagent with an ester requires at least two equivalents of the Grignard reagent to proceed to the tertiary alcohol.[6] The first equivalent adds to form a ketone intermediate, which is then immediately attacked by a second equivalent.[6] | Use at least 2.2-2.5 equivalents of the Grignard reagent to ensure complete conversion. For larger-scale reactions, using up to 4 equivalents has been reported to drive the reaction to completion.[7] |
| Low Reaction Temperature | While initial addition should be controlled at low temperatures, allowing the reaction to slowly warm to room temperature is often necessary for the reaction to go to completion.[1][3] | After the initial controlled addition at 0 °C, allow the reaction mixture to warm to room temperature and stir overnight to ensure complete conversion.[1][3] |
Troubleshooting Logic for Low Grignard Yield
Caption: Decision tree for troubleshooting low yield in the Grignard reaction step.
Problem Area 3: Deprotection & Purification
Q: The final hydrogenolysis (debenzylation) step is very slow or stalls completely.
A: Catalytic hydrogenolysis can be sensitive to several factors.
-
Underlying Cause: The palladium catalyst can be poisoned by impurities carried over from previous steps, such as sulfur compounds or residual halide ions. The catalyst itself may also be old or have low activity.
-
Recommended Actions:
-
Catalyst Quality: Use a fresh, high-quality catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[1] Ensure it has been stored properly.
-
Hydrogen Pressure: Ensure the system is properly sealed and pressurized. While some reactions work at atmospheric pressure, using higher pressures (e.g., 50 psi) can significantly increase the reaction rate.[1]
-
Solvent: Methanol is a common solvent for this reaction.[1] Adding a small amount of ammonia in methanol can sometimes help to neutralize any acidic impurities and improve the reaction rate.[1]
-
Purity of Substrate: Purify the benzylated intermediate by chromatography or recrystallization before the hydrogenolysis step to remove potential catalyst poisons.
-
Q: I am struggling to purify the final product from non-polar impurities.
A: The basicity of the primary amine in the final product is a powerful tool for purification.
-
Recommended Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc).
-
Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The desired amine product will be protonated and move into the aqueous layer, while non-polar impurities (like residual benzyl groups or other byproducts) will remain in the organic layer.[1][3]
-
Separate the aqueous layer. Wash it once more with fresh EtOAc to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., solid NaOH or a concentrated NaOH solution) until the pH is strongly basic (pH > 12).[1][3]
-
The amine will deprotonate and precipitate or become soluble in an organic solvent.
-
Extract the product back into an organic solvent like EtOAc or dichloromethane (DCM).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified free base.[1][3] Further purification can be achieved via silica gel chromatography if needed.[1]
-
References
- 1. This compound | 899806-45-2 [m.chemicalbook.com]
- 2. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 3. TRANS-2-(4-AMINOCYCLOHEXYL)-2-HYDROXYPROPANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(trans-4-Aminocyclohexyl)propan-2-ol
Welcome to the dedicated technical support guide for the purification of 2-(trans-4-Aminocyclohexyl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable pharmaceutical intermediate.[1][2] As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guide: Navigating Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound, providing detailed, step-by-step solutions.
Question 1: Why am I observing significant peak tailing and poor separation during silica gel chromatography?
Answer:
Significant peak tailing and poor separation of this compound on standard silica gel are common issues stemming from the basic nature of the primary amine group. The acidic silanol groups on the silica surface can strongly interact with the basic amine, leading to these chromatographic problems.[3] To mitigate this, you can either neutralize the silica's acidic sites or use an alternative stationary phase.
Protocol 1: Modified Mobile Phase for Silica Gel Chromatography
-
Mobile Phase Preparation: Add a small percentage of a basic modifier to your mobile phase. A common starting point is a mixture of Dichloromethane (DCM), Methanol (MeOH), and a volatile base like triethylamine (TEA) or ammonium hydroxide (NH4OH).[4]
-
Initial Gradient Suggestion: Start with a mobile phase of 95:4.5:0.5 (DCM:MeOH:TEA) and gradually increase the polarity.
-
-
Column Equilibration: Before loading your sample, ensure the column is thoroughly equilibrated with the modified mobile phase for at least 5-7 column volumes.[5] This step is crucial to neutralize the silica surface.
-
Sample Loading: Dissolve your crude product in a minimum amount of the initial mobile phase and load it onto the column.
-
Elution: Run the gradient, carefully monitoring the elution profile with Thin Layer Chromatography (TLC) or a UV detector. A documented method uses a gradient from DCM/MeOH (20:1) to DCM/MeOH/NH3 (5:4:1).[1]
Data Presentation: Recommended Mobile Phase Modifiers
| Modifier | Concentration in Mobile Phase | Rationale |
| Triethylamine (TEA) | 0.1 - 2% | A volatile organic base that effectively masks silanol groups.[3] |
| Ammonium Hydroxide | 0.5 - 2% | A stronger base that can be effective for very basic amines.[4] |
| Pyridine | 0.1 - 1% | Another option, though less common due to its odor and higher boiling point.[3] |
Visualization: Logic for Mitigating Peak Tailing
Caption: Decision workflow for addressing peak tailing in amine purification.
Question 2: How can I effectively separate the trans-isomer from the cis-isomer?
Answer:
The separation of diastereomers like the cis and trans isomers of 2-(4-Aminocyclohexyl)propan-2-ol can be challenging due to their similar physical properties. The key is to exploit the subtle differences in their three-dimensional structures, which can lead to differential interactions with a stationary phase.
Strategy 1: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is often effective for separating cis/trans isomers.[6][7] The more linear trans-isomer may interact more strongly with the C18 stationary phase compared to the bulkier cis-isomer.
Experimental Protocol: Reversed-Phase HPLC for Isomer Separation
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water with a basic modifier to ensure the amine is in its free base form.[3] A starting point could be:
-
Solvent A: Water with 0.1% Ammonium Hydroxide (pH ~10-11)
-
Solvent B: Acetonitrile with 0.1% Ammonium Hydroxide
-
-
Gradient: A shallow gradient from 10% B to 50% B over 30 minutes.
-
Detection: UV at 210-220 nm or Mass Spectrometry (MS).
Strategy 2: Enzymatic Resolution
For some substituted cyclohexylamines, transaminases have been shown to selectively convert the cis-diastereomer to the corresponding ketone, allowing for the isolation of the highly pure trans-isomer.[8] This biocatalytic approach offers high selectivity.
Visualization: Isomer Separation Workflow
Caption: Strategies for the separation of cis and trans isomers.
Question 3: My compound is highly polar. Can I use a non-chromatographic method for purification?
Answer:
Yes, for solid compounds like this compound, recrystallization can be a highly effective and scalable purification method, particularly for removing impurities with different solubility profiles.[9]
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]
-
Screening: Test solubility in small amounts of various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene/hexane mixtures).
-
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed to achieve full dissolution.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur as the solubility decreases. Further cooling in an ice bath can maximize yield.[10]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence its purification?
A1: The key properties are its basicity (due to the primary amine), its polarity (from the amine and hydroxyl groups), and its solid state at room temperature.[1][2] Its molecular weight is approximately 157.26 g/mol .[2][12] The presence of both a hydrogen bond donor (amine, hydroxyl) and acceptor (amine, hydroxyl) contributes to its polarity and potential for strong interactions during chromatography.
Q2: What are the most common impurities in the synthesis of this compound?
A2: Common impurities can include the cis-isomer, unreacted starting materials from the synthesis (e.g., protected amine precursors), and byproducts from the reaction, such as those from incomplete reduction of a nitrile or removal of protecting groups.[1]
Q3: What analytical techniques are recommended to assess the purity of the final product?
A3: A combination of techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.[13]
-
Gas Chromatography (GC): Suitable for assessing volatile impurities, often after derivatization of the amine and alcohol groups.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and confirms the molecular weight of the product and any impurities.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to determine isomeric ratios.
Q4: Can I use normal-phase chromatography with an amine-functionalized silica column?
A4: Yes, using an amine-functionalized silica column is an excellent alternative to standard silica gel.[3][17] The amine groups on the stationary phase create a "base shield," which minimizes the interaction of your basic analyte with the underlying silica. This often results in improved peak shapes and better separation without the need for mobile phase modifiers.[17]
Q5: What are the safety considerations when handling this compound?
A5: According to GHS classifications, this compound is corrosive and can cause severe skin burns and eye damage.[12] It is essential to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[18]
References
- 1. This compound | 899806-45-2 [m.chemicalbook.com]
- 2. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. youtube.com [youtube.com]
- 12. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. DSpace [helda.helsinki.fi]
- 14. bre.com [bre.com]
- 15. Analysis of amine solutions by gas chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 16. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 17. biotage.com [biotage.com]
- 18. achmem.com [achmem.com]
Technical Support Center: Synthesis of 2-(trans-4-Aminocyclohexyl)propan-2-ol
Welcome to the technical support guide for the synthesis of 2-(trans-4-Aminocyclohexyl)propan-2-ol. This document is designed for researchers, chemists, and process development professionals to troubleshoot common issues and understand the formation of side products during this multi-step synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions to improve yield, purity, and stereochemical control.
Overview of the Core Synthesis Pathway
The most common and logical synthetic route to this compound involves a three-step process starting from trans-4-aminocyclohexanol. The amine must be protected before the Grignard addition to prevent it from quenching the organometallic reagent.
The typical sequence is:
-
Protection: The primary amine of trans-4-aminocyclohexanol is protected, commonly with a tert-butoxycarbonyl (Boc) group, to yield N-Boc-trans-4-aminocyclohexanol.[1][2]
-
Oxidation: The secondary alcohol is then oxidized to a ketone, forming N-Boc-4-aminocyclohexanone.[1][2]
-
Grignard Reaction & Deprotection: The key C-C bond formation occurs via the addition of a methyl Grignard reagent (e.g., MeMgBr) to the ketone. A subsequent acidic workup both quenches the reaction and removes the Boc protecting group to yield the final product.
Below is a diagram illustrating this primary synthetic pathway.
Caption: General three-step synthesis of the target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during the synthesis, explaining the root causes and providing actionable solutions.
FAQ 1: My final product is contaminated with the cis-isomer. What causes this and how can I improve the trans-selectivity?
Issue: You've isolated the desired product, but analytical data (NMR, HPLC) shows a significant peak corresponding to 2-(cis-4-Aminocyclohexyl)propan-2-ol.
Root Cause Analysis: The stereochemistry of the final product is determined during the nucleophilic attack of the Grignard reagent on the N-Boc-4-aminocyclohexanone intermediate. The cyclohexanone ring exists in a chair conformation, and the bulky N-Boc-amino group will strongly prefer the equatorial position to minimize steric hindrance. This locks the conformation of the ring.
The Grignard reagent can then attack the carbonyl carbon from two faces:
-
Axial Attack: The nucleophile approaches from the top face (axial position). This is generally favored for small nucleophiles like methylmagnesium bromide because it avoids steric clash with the equatorial hydrogens at the C2 and C6 positions during the approach.[3][4] This pathway leads to the formation of an axial alcohol, which, upon workup, results in the desired trans -product (where the amino and hydroxyl groups are trans to each other).
-
Equatorial Attack: The nucleophile approaches from the bottom face (equatorial position). This path is sterically hindered by the axial hydrogens at C3 and C5 (syn-axial interaction) and is generally disfavored for small nucleophiles.[4] This leads to an equatorial alcohol, resulting in the undesired cis -product.
A significant amount of the cis-isomer suggests that equatorial attack is occurring more than expected. This can be influenced by reaction temperature, solvent, and the specific Grignard reagent used.
Caption: Nucleophilic attack pathways determining stereochemistry.
Troubleshooting Protocol:
-
Temperature Control: Perform the Grignard addition at a low temperature (e.g., 0 °C or -20 °C). Lower temperatures increase the kinetic barrier for the less favored equatorial attack, thereby enhancing the selectivity for the axial attack pathway.
-
Slow Addition: Add the Grignard reagent solution dropwise to the ketone solution over an extended period. This maintains a low concentration of the nucleophile and helps control the reaction exotherm, further improving selectivity.
-
Solvent Choice: Ethereal solvents like THF or Diethyl Ether are standard. Ensure the solvent is anhydrous, as water will consume the Grignard reagent and can affect the reaction environment.
-
Chelation Control (Advanced): While less common for this substrate, the use of certain Lewis acids or additives can sometimes alter the stereochemical outcome. However, for simple cyclohexanones, steric control is the dominant factor.[5]
FAQ 2: My reaction yield is very low, and I've recovered a large amount of the starting ketone. Why did the Grignard reaction fail?
Issue: After workup, the primary component of your crude product is the unreacted N-Boc-4-aminocyclohexanone starting material.
Root Cause Analysis: This is a classic issue with Grignard reactions and almost always points to the deactivation or insufficient quantity of the Grignard reagent.[6][7] Grignard reagents are not only strong nucleophiles but also extremely strong bases. They will react preferentially with any available acidic protons before attacking the carbonyl carbon.
Common Culprits:
-
Atmospheric Moisture: The reaction setup was not properly dried or maintained under an inert atmosphere (N₂ or Ar). Water from the air or glassware will rapidly quench the Grignard reagent (R-MgX + H₂O → R-H + Mg(OH)X).
-
Acidic Protons on Substrate: While the amine is protected, any other acidic protons can interfere. In this synthesis, the primary concern is the amine itself, highlighting the importance of complete protection in the first step.
-
Impure Solvents or Reagents: The solvent (e.g., THF) or the starting ketone may contain water. Solvents must be rigorously dried before use.
-
Poor Quality Grignard Reagent: The Grignard reagent may have degraded during storage. It's often best to use freshly prepared or recently titrated reagent.
Troubleshooting Protocol:
-
Rigorous Anhydrous Technique:
-
Dry all glassware in an oven (e.g., 120 °C) for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Use anhydrous solvents. THF is often distilled from sodium/benzophenone ketyl to ensure it is dry.
-
Maintain a positive pressure of nitrogen or argon throughout the entire reaction setup, from reagent addition to quenching.
-
-
Reagent Titration: Before the reaction, titrate a small aliquot of the Grignard reagent (e.g., using a solution of I₂ or a known acid with an indicator like phenolphthalein) to determine its exact molarity. This ensures you are adding the correct stoichiometric amount (typically 1.1 to 1.5 equivalents are used).
-
Check Starting Material Purity: Ensure the N-Boc-4-aminocyclohexanone is dry and free of acidic impurities from the previous oxidation step.
FAQ 3: I'm observing impurities related to the Boc protecting group. What are they and how can I avoid them?
Issue: During purification or in the final product analysis, you detect side products such as tert-butylated amine or isobutylene.
Root Cause Analysis: These impurities are generated during the acidic deprotection of the Boc group.[8][9] The mechanism involves the formation of a relatively stable tert-butyl cation intermediate (t-Bu⁺). This cation can follow several pathways:
-
Elimination: It can lose a proton to form isobutylene gas.
-
Alkylation: It can act as an electrophile and alkylate any available nucleophile. The most likely nucleophile in the reaction mixture is the primary amine of another product molecule, leading to a tert-butylated amine impurity.[8][9]
Table 1: Common Boc-Deprotection Side Products
| Side Product Name | Chemical Structure | Formation Mechanism | How to Mitigate |
| Isobutylene | C₄H₈ | Elimination of H⁺ from the tert-butyl cation. | Usually vents as a gas. Ensure good ventilation. |
| N-tert-butyl-2-(trans-4-aminocyclohexyl)propan-2-ol | C₁₃H₂₇NO | Alkylation of the product's primary amine by the tert-butyl cation. | Use a cation scavenger during deprotection. |
Troubleshooting Protocol:
-
Use a Cation Scavenger: Add a scavenger to the reaction mixture during the deprotection step. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your product's amine.
-
Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are effective. They trap the t-Bu⁺, preventing it from alkylating your desired product.
-
Procedure: Add 1-2 equivalents of the scavenger to the reaction mixture before or along with the acid (e.g., TFA or HCl).
-
-
Optimize Deprotection Conditions:
-
Use the mildest acidic conditions that effectively remove the Boc group. A solution of HCl in dioxane or diethyl ether is often cleaner than using neat trifluoroacetic acid (TFA).
-
Perform the deprotection at a low temperature (e.g., 0 °C) to minimize side reactions.
-
FAQ 4: What are the best analytical methods for identifying these impurities and confirming the trans stereochemistry?
Issue: You need to confirm the structure and purity of your final product and identify any side products.
Recommended Analytical Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for confirming the stereochemistry. In the desired trans-isomer, the proton on the carbon bearing the amino group (C1-H) and the proton on the carbon bearing the propan-2-ol group (C4-H) are both in axial positions. This leads to a large axial-axial coupling constant (J-coupling), typically observed as a broad multiplet or a triplet of triplets with J ≈ 10-12 Hz. In the cis-isomer, one of these protons would be equatorial, resulting in smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz) and a sharper, less resolved signal.
-
¹³C NMR: The number of signals will confirm the overall structure. The symmetry of the trans-isomer often results in fewer signals compared to a less symmetric side product.
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the product and any impurities. This is crucial for identifying unexpected side products like the N-tert-butylated impurity (M+56) or unreacted starting material.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Excellent for quantifying the purity and separating the cis and trans isomers. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like TFA is a good starting point for method development. The cis and trans isomers should have different retention times, allowing for accurate quantification of the isomeric ratio.
-
References
- 1. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Axial or equatorial attack is possible on a cyclohexanone [mail.almerja.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Unprecedented stereoselectivity in the addition of organoiron(II) reagents to cyclohexanone derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [ko.bzchemicals.com]
Technical Support Center: Recrystallization of 2-(trans-4-Aminocyclohexyl)propan-2-ol
Welcome to the technical support center for the purification of 2-(trans-4-Aminocyclohexyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key pharmaceutical intermediate.[1][2][3] Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of this compound in your laboratory.
Understanding the Molecule: Key to Successful Recrystallization
This compound is a polar molecule due to the presence of a primary amine and a tertiary alcohol functional group. Its structure dictates its solubility, making it more soluble in polar solvents. The trans-conformation of the cyclohexyl ring is a crucial stereochemical feature that can influence crystal lattice formation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO | [4] |
| Molecular Weight | 157.26 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Predicted Boiling Point | 240.2 ± 13.0 °C | [3] |
| Storage | 2-8°C, protected from light, sealed in dry conditions | [3][5] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound.
Question 1: My compound "oils out" and won't crystallize. What should I do?
Answer: "Oiling out" is a common issue, especially with polar compounds, where the solute separates from the solvent as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is not ideal.
-
Immediate Action: If an oil has formed, reheat the solution until the oil redissolves completely.
-
Slowing the Cooling Process: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a glass wool or similar material. Rapid cooling in an ice bath can shock the solution and promote oiling. Once at room temperature, you can then proceed to cool it further in an ice bath to maximize yield.
-
Solvent System Modification:
-
Add a Co-solvent: If using a single solvent, try adding a small amount of a miscible "anti-solvent" (one in which your compound is less soluble) to the hot solution until it just starts to become cloudy. Then, add a few drops of the primary solvent to redissolve the cloudiness and allow it to cool slowly. For this compound, a good starting point would be a polar protic solvent like ethanol or isopropanol as the primary solvent, with a less polar solvent like toluene or a hexane/ethyl acetate mixture as the anti-solvent.[6]
-
Solvent Polarity: The polarity of your solvent might be too closely matched to your compound. Try a slightly less polar solvent system.
-
Question 2: No crystals are forming, even after cooling the solution for an extended period.
Answer: This is likely due to either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the solution is in a metastable supersaturated state.
-
Reduce Solvent Volume: The most common reason for no crystal formation is using an excessive amount of solvent.[7] Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Allow the more concentrated solution to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny "seed" crystal to the cooled solution. This will act as a template for further crystallization.
-
-
Extreme Cooling: As a last resort, you can try placing the flask in a colder environment, such as a freezer, but be aware that this can sometimes lead to the formation of smaller, less pure crystals.
Question 3: The recrystallized product is still impure. What are the next steps?
Answer: Impurities can sometimes co-crystallize with your product. If a single recrystallization is insufficient, you have a few options:
-
Second Recrystallization: Perform a second recrystallization, being meticulous with the technique. Ensure you are using the minimum amount of hot solvent and that the cooling is slow and undisturbed.
-
Charcoal Treatment: If the impurity is colored, it can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The colored impurities adsorb to the surface of the charcoal.
-
Alternative Purification Method: If recrystallization is consistently failing to yield pure product, consider an alternative purification method such as column chromatography. A publication on the synthesis of this compound mentions purification via silica gel chromatography using a mobile phase of DCM/MeOH and then DCM/MeOH/NH3.[1]
-
Convert to a Salt: Amines can often be more readily purified as their hydrochloride salts.[8] See the FAQ section below for more details on this strategy.
Question 4: The yield of my recrystallized product is very low.
Answer: A low yield can result from several factors:
-
Using too much solvent: As mentioned before, this is a primary cause of low recovery.
-
Premature crystallization: If the solution cools too much during hot filtration, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving your product.
-
Incomplete crystallization: Ensure the solution has been given adequate time to cool and crystallize, including a period in an ice bath.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
A1: Given the polar nature of the molecule (amine and alcohol groups), polar protic solvents are a good starting point. Consider the following:
-
Ethanol or Isopropanol: These are often excellent choices for recrystallizing polar compounds.[8] They have good solvating power at elevated temperatures for many organics and are less volatile than methanol.
-
Water: For highly polar compounds, water can be a suitable solvent.[8] However, given the organic backbone of your molecule, it might be less soluble. A mixed solvent system, such as ethanol/water, could be effective.[6][9]
-
Solvent Mixtures: A mixture of a good solvent (like ethanol or methanol) and a poor solvent (like toluene[10] or hexane) can be very effective.[6][8] This allows for fine-tuning of the solvent polarity.
Q2: Should I consider recrystallizing the hydrochloride salt of my compound?
A2: Yes, this is an excellent strategy if you are having difficulty recrystallizing the free base.[8] Amine hydrochloride salts are often more crystalline and have different solubility profiles than their free base counterparts.
-
Why it works: Converting the amine to its hydrochloride salt increases its polarity, which can significantly alter its solubility and improve its crystallization properties.
-
How to do it:
-
Dissolve the crude free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).[11]
-
Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or anhydrous HCl in isopropanol) until precipitation is complete.
-
The resulting hydrochloride salt can then be recrystallized from a suitable solvent system, often a polar solvent like ethanol, isopropanol, or a mixture with water.[11]
-
Q3: How can I perform a quick solvent screen to find the best recrystallization solvent?
A3: A small-scale solvent screen can save you a significant amount of time and material.
-
Place a small amount of your crude product (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temperature.
-
For the solvents that did not dissolve the compound, gently heat the test tube. An ideal solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be the one from which your compound crystallizes out as a solid.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure. The ideal solvent and volumes should be determined by a preliminary solvent screen.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Hirsch or Büchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of isopropanol, just enough to create a slurry. Heat the mixture with gentle stirring.
-
Addition of Hot Solvent: Continue to add hot isopropanol dropwise until the solid just dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Workflow
Caption: A standard workflow for the recrystallization of a solid compound.
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
References
- 1. This compound | 899806-45-2 [m.chemicalbook.com]
- 2. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 3. This compound | 899806-45-2 [amp.chemicalbook.com]
- 4. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Toluene - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(trans-4-Aminocyclohexyl)propan-2-ol
Welcome to the technical support center for the purification of 2-(trans-4-Aminocyclohexyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The following question-and-answer format addresses specific issues you may encounter during your experiments, focusing on the underlying chemical principles to empower your troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: Understanding potential impurities is the first step toward designing an effective purification strategy. Impurities typically arise from the synthetic route used. For this molecule, which is a key intermediate in the synthesis of pharmaceuticals like PIM Kinase Inhibitors, common impurities include[1][2]:
-
Stereoisomers: The most common isomeric impurity is the cis-isomer, 2-(cis-4-Aminocyclohexyl)propan-2-ol[3][4]. Its physical properties are very similar to the trans-isomer, making separation challenging.
-
Starting Materials: Unreacted precursors from the synthesis. For example, if prepared via a Grignard reaction on a cyclohexanecarboxylate derivative, unreacted ester may be present[1]. If synthesized via reduction of a protected amine, the protected intermediate could be a contaminant.
-
Reaction Byproducts: Side-products from the reaction, such as products of elimination or over-alkylation.
-
Solvents and Reagents: Residual solvents and leftover reagents (e.g., catalysts, acids, or bases) from the reaction and initial workup.
A combination of analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to identify the nature and quantity of these impurities.
Q2: I have a crude solid sample. What is the best initial purification method to try?
A2: For a solid compound like this compound[2][5], the choice of the first method depends on the primary impurities. A logical decision-making process can save significant time and material.
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// Edges Crude -> Impurity_Check; Impurity_Check -> NonPolar_Imp [label=" Non-polar/Neutral"]; Impurity_Check -> Cis_Imp [label=" Isomeric"]; Impurity_Check -> Minor_Imp [label=" Minor/Colored"];
NonPolar_Imp -> Method_ABE [label="Highly Effective"]; Minor_Imp -> Method_Recryst [label="Good First Choice"]; Cis_Imp -> Method_Chroma [label="Most Robust Method"]; } dot Caption: Initial Purification Method Decision Tree.
-
If you suspect non-polar or neutral impurities: Acid-Base Extraction is an excellent first choice. The basic amino group of your target compound allows it to be selectively moved into an aqueous acidic layer, leaving neutral organic impurities behind in the organic layer.
-
If your material is already >90% pure: Recrystallization is often the most efficient method to remove minor impurities and obtain high-purity crystalline material.
-
If the main impurity is the cis-isomer: Separation can be difficult. While fractional crystallization might work, Column Chromatography is generally the most reliable method for separating stereoisomers.
Troubleshooting Guide: Acid-Base Extraction
This technique exploits the basicity of the amine functional group. By protonating the amine with acid, it becomes a water-soluble salt, allowing for separation from neutral or acidic impurities.[6][7][8][9]
Q3: My compound won't fully dissolve in the initial organic solvent. What should I do?
A3: The compound has both polar (amine, alcohol) and non-polar (cyclohexane, propanol backbone) features. Solubility can be tricky.
-
Increase Solvent Polarity: If you are using a non-polar solvent like diethyl ether or hexanes, try a more polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Use a Solvent Mixture: A mixture, such as DCM with a small amount of methanol, can help solubilize the crude material before extraction. Be cautious not to add too much alcohol, as it can increase the solubility of your compound's salt in the organic phase, reducing extraction efficiency.
Q4: An emulsion formed at the aqueous-organic interface during extraction. How can I break it?
A4: Emulsions are common and occur when the two immiscible layers have difficulty separating.
-
Causality: The amphiphilic nature of your partially purified compound can act as a surfactant, stabilizing the emulsion.
-
Solutions:
-
Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength and polarity of the aqueous layer, helping to force the separation.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filter: Pass the entire mixture through a pad of Celite® or glass wool to break up the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for 10-30 minutes will allow the layers to separate.
-
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// Edges Start -> Add_Acid; Add_Acid -> Separate1; Separate1 -> Organic1 [label="Discard or Analyze"]; Separate1 -> Aqueous1; Aqueous1 -> Add_Base; Add_Base -> Extract; Extract -> Separate2; Separate2 -> Aqueous2 [label="Discard"]; Separate2 -> Organic2; Organic2 -> Dry; Dry -> Evaporate; Evaporate -> Final; } dot Caption: Standard Acid-Base Extraction Workflow for Amines.
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[10][11][12]
Q5: My compound is smearing (tailing) on a silica gel column and the yield is low. Why is this happening?
A5: This is the most common problem when purifying basic amines on standard silica gel.
-
Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic amine in your compound interacts strongly with these acidic sites via an acid-base interaction.[13][14] This strong, sometimes irreversible, binding causes the compound to "stick" to the column, leading to poor peak shape (tailing) and low recovery.
-
Solutions:
-
Add a Basic Modifier: The standard solution is to add a small amount of a competing base to your mobile phase (eluent).[13][14][15] Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide is added to the eluent mixture (e.g., Dichloromethane/Methanol). The modifier neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral alumina can be an effective alternative to silica for purifying basic compounds.[10][11]
-
Reversed-Phase Chromatography: For analytical separation or small-scale purification, reversed-phase HPLC using a C18 column with a mobile phase at a higher pH can deprotonate the amine, leading to good peak shape and retention.[14][16]
-
Q6: I can't get good separation between the cis and trans isomers. What can I do?
A6: Separating diastereomers can be challenging as their polarities are often very similar.
-
Optimize the Mobile Phase: Fine-tuning the eluent polarity is critical. Use a shallow gradient or run the column isocratically (with a single, constant solvent mixture) using a low-polarity solvent system that gives a low Rf (retention factor) on TLC. A common system for amines is a gradient of methanol in dichloromethane, with 1% triethylamine added.[1]
-
Increase Column Length/Decrease Particle Size: A longer column or a stationary phase with smaller particles (as in flash chromatography or HPLC) provides more theoretical plates, increasing resolving power.
-
Consider Derivatization: In some cases, protecting the amine group (e.g., as a tosylamide or carbamate) can alter the molecule's conformation and polarity enough to improve separation. The protecting group can then be removed after the isomers are separated.
| Parameter | Standard Silica Gel | Silica Gel + 1% Triethylamine | Neutral Alumina |
| Interaction | Strong acid-base interaction | Acidic sites blocked by TEA | Lewis acid/base interactions |
| Peak Shape | Severe Tailing | Symmetrical Peaks | Generally Good |
| Recovery | Often Low (<70%) | High (>90%) | High (>90%) |
| Best For | Neutral and acidic compounds | Basic compounds like amines | Basic and neutral compounds |
| Table 1: Comparison of Stationary Phases for Amine Purification. |
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solids, relying on differences in solubility between the desired compound and impurities in a given solvent system.
Q7: My compound "oils out" instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice, typically because the solution is supersaturated at a temperature above the compound's melting point.
-
Solutions:
-
Use More Solvent: The most common cause is using too little solvent. Add more hot solvent until the oil completely redissolves, then allow it to cool slowly again.
-
Slow Down Cooling: Do not place the hot flask directly in an ice bath. Allow it to cool slowly to room temperature first, then move it to a refrigerator. Slow cooling encourages the formation of an ordered crystal lattice.
-
Change Solvents: The current solvent may be unsuitable. Try a solvent with a lower boiling point or use a two-solvent system (one in which the compound is soluble, and one in which it is not).
-
Q8: What is a good starting solvent system for recrystallizing this compound?
A8: A good recrystallization solvent should dissolve the compound when hot but not when cold. Given the compound's mixed polarity, a mid-polarity solvent or a solvent pair is a good starting point.
| Solvent/System | Suitability & Rationale |
| Ethyl Acetate | Often a good starting point for moderately polar compounds. |
| Acetonitrile | Can be effective for compounds containing both polar and non-polar groups. |
| Toluene | The aromatic nature can interact well with the cyclohexane ring, while being non-polar enough to have low solubility at room temp. |
| Isopropanol/Heptane | A two-solvent system. Dissolve in a minimum of hot isopropanol (good solvent), then slowly add heptane (anti-solvent) until cloudy. Re-heat to clarify and cool slowly. |
| Table 2: Potential Recrystallization Solvents. |
References
- 1. This compound | 899806-45-2 [m.chemicalbook.com]
- 2. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 3. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 899806-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. vernier.com [vernier.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. columbia.edu [columbia.edu]
- 12. Column chromatography - Wikipedia [en.wikipedia.org]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 16. phenomenex.com [phenomenex.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-(trans-4-Aminocyclohexyl)propan-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered when using 2-(trans-4-Aminocyclohexyl)propan-2-ol in chemical synthesis, with a focus on addressing low reaction conversion rates.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry due to its saturated bicyclic structure, which can impart favorable pharmacokinetic properties to drug candidates. However, its unique combination of a primary amine and a tertiary alcohol on a cyclohexane ring can present challenges during synthesis. This guide will walk you through common problems and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am performing an amide coupling reaction between this compound and a carboxylic acid, but I am observing very low conversion to the desired amide product. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in amide coupling reactions with this substrate is a common issue. The primary culprit is often a combination of steric hindrance and suboptimal reaction conditions. The cyclohexane ring and the adjacent tertiary alcohol group can sterically encumber the primary amine, making it less accessible to attack the activated carboxylic acid.
Here is a systematic approach to troubleshoot this problem:
1. Choice of Coupling Reagent:
Standard coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) can be effective, but for sterically hindered amines, more potent activating agents are often necessary.
-
Recommendation: Switch to a uronium-based coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents form highly reactive activated esters that are more susceptible to nucleophilic attack by the sterically hindered amine.
2. Solvent Selection:
The choice of solvent is critical for ensuring all reactants are fully dissolved and for facilitating the reaction.
-
Recommendation: Aprotic polar solvents are generally preferred for amide coupling reactions. Dichloromethane (DCM) or dimethylformamide (DMF) are common choices. If solubility is an issue, consider using a mixture of solvents or switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP).
3. Reaction Temperature and Time:
For sterically hindered substrates, the reaction may require more energy and longer reaction times to proceed to completion.
-
Recommendation: Start the reaction at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature. If the reaction is still sluggish, consider gently heating the reaction mixture to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
4. Base Selection:
A non-nucleophilic base is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Recommendation: Use a hindered amine base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use 2-3 equivalents of the base to ensure the reaction medium remains basic.
Experimental Protocol: Optimized Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
Troubleshooting Flowchart: Amide Coupling
Caption: Troubleshooting logic for amide coupling.
Issue 2: Unwanted Side Reactions Involving the Tertiary Alcohol
Question: I am attempting an N-alkylation of this compound, but I am observing byproducts that suggest the tertiary alcohol is reacting. How can I prevent this?
Answer:
The tertiary alcohol in this compound is generally stable but can undergo side reactions under certain conditions, particularly in the presence of strong acids or electrophiles.
1. Dehydration:
Under acidic conditions, the tertiary alcohol can be protonated and eliminated to form an alkene.
-
Prevention: Avoid acidic conditions where possible. If an acid is required, use a mild and non-coordinating acid.
2. O-Alkylation:
In the presence of a strong alkylating agent, the tertiary alcohol can be O-alkylated, leading to an ether byproduct.
-
Prevention: Use a more selective alkylating agent or protect the alcohol group prior to the N-alkylation step.
Protecting Group Strategy:
A common strategy to prevent side reactions with the tertiary alcohol is to use a protecting group.
Experimental Protocol: Protection of the Tertiary Alcohol
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Cool the mixture to 0 °C and slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
The protected intermediate can then be used in the N-alkylation reaction.
-
The TBDMS group can be removed post-alkylation using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Reaction Scheme: Protecting Group Strategy
Caption: Workflow for N-alkylation using a protecting group.
Data Summary
| Issue | Potential Cause | Recommended Solution |
| Low Amide Coupling Yield | Steric Hindrance | Use a uronium-based coupling reagent (e.g., HATU). |
| Suboptimal Solvent | Use a polar aprotic solvent (e.g., DMF, NMP). | |
| Insufficient Activation | Increase reaction temperature and time. | |
| Unwanted Side Reactions | Acid-catalyzed Dehydration | Avoid acidic conditions. |
| O-Alkylation | Use a protecting group for the tertiary alcohol (e.g., TBDMS). |
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Validation of 2-(trans-4-Aminocyclohexyl)propan-2-ol
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-(trans-4-aminocyclohexyl)propan-2-ol, a key building block in the synthesis of advanced pharmaceutical agents. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), offering field-proven insights and detailed experimental protocols to empower you in selecting the most robust method for your analytical needs.
The subject of our focus, this compound, presents unique analytical challenges. As a saturated cycloaliphatic amine, it lacks a native chromophore, rendering direct UV detection in HPLC problematic. Its polarity and potential for stereoisomerism—specifically the cis/trans relationship on the cyclohexane ring—demand analytical techniques that are not only sensitive but also highly selective. This guide will navigate these challenges, presenting methodologies that ensure accurate and reliable purity determination.
Principles of Method Selection: A High-Level Overview
The choice of an analytical method is dictated by a multitude of factors including the physicochemical properties of the analyte, the nature of potential impurities, and the intended application of the data. For this compound, the key considerations are its non-chromophoric nature, its basicity, and the need to confirm its stereochemical identity.
Caption: Logical workflow for selecting an analytical method for this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness. However, the lack of a UV-absorbing moiety in this compound necessitates a chemical modification step—pre-column derivatization—to introduce a chromophore or fluorophore. This not only facilitates detection but can also improve the chromatographic properties of the analyte.[1][2]
Pre-column Derivatization: Enabling Detection
Several reagents are available for the derivatization of primary amines. The choice of reagent depends on the desired sensitivity and the available detection capabilities (UV or fluorescence). Common derivatizing agents include:
-
Dansyl Chloride: Reacts with primary amines to form highly fluorescent derivatives.
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Forms derivatives with strong UV absorbance and fluorescence.
-
o-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives.[3]
A comparative study of various amine-derivatization methods highlighted that Dansyl-Cl is a versatile reagent, producing derivatives with both fluorescence and high ionization efficiency, making it suitable for both HPLC-FLD and LC-MS.[4]
Experimental Protocol: RP-HPLC with Pre-column Derivatization (using Dansyl Chloride)
This protocol outlines a robust method for the purity determination of this compound using pre-column derivatization with Dansyl Chloride followed by Reversed-Phase HPLC with UV detection.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC System with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 340 nm |
| Injection Volume | 10 µL |
2. Reagent and Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Dansyl Chloride Solution: 1.5 mg/mL in Acetonitrile.
-
Sodium Bicarbonate Buffer: 0.1 M, pH 9.5.
-
Standard Solution: Accurately weigh and dissolve ~10 mg of this compound reference standard in the diluent to prepare a stock solution of 1 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the diluent.
3. Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a clean vial, add 200 µL of the Sodium Bicarbonate Buffer.
-
Add 200 µL of the Dansyl Chloride solution and vortex thoroughly.
-
Incubate the mixture in a heating block at 60°C for 30 minutes in the dark.
-
After incubation, cool the vial to room temperature.
-
Add 100 µL of a 2% aqueous solution of triethylamine to quench the excess Dansyl Chloride.
-
Dilute the solution to 1 mL with the diluent and filter through a 0.45 µm syringe filter before injection.
4. Method Validation:
The method must be validated according to ICH Q2(R2) guidelines.[5][6][7][8] Key validation parameters include:
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in a blank and placebo sample.
-
Linearity: A linear relationship between concentration and peak area over a specified range (e.g., LOQ to 150% of the target concentration). A correlation coefficient (r²) of ≥ 0.999 is typically expected.
-
Accuracy: Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0% to 102.0%.
-
Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments). The relative standard deviation (RSD) should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Chiral HPLC: Confirming Stereochemical Purity
The "trans" configuration of the analyte is a critical quality attribute. Chiral HPLC is the definitive method for separating enantiomers and diastereomers.[9][10] For this compound, the primary concern is the presence of the cis-isomer. This can be addressed by direct separation on a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for their broad applicability.[11]
Experimental Protocol: Chiral HPLC
| Parameter | Specification |
| HPLC System | Isocratic HPLC System with UV-Vis Detector |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm (after derivatization) |
| Injection Volume | 10 µL |
Note: As the native compound lacks a chromophore, derivatization as described previously would be necessary for UV detection.
Gas Chromatography (GC): An Alternative for Volatile Impurities
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the analysis of polar amines like this compound by GC can be challenging due to peak tailing caused by the interaction of the basic amine group with acidic sites on the column and inlet.[12] These challenges can be overcome through derivatization or the use of specialized columns.
Derivatization in GC
Similar to HPLC, derivatization in GC aims to improve the analyte's chromatographic behavior. Acylation or silylation are common approaches to reduce the polarity and basicity of the amine, leading to more symmetrical peaks.
Experimental Protocol: GC-MS with Derivatization
This protocol outlines a method for the analysis of this compound and its related substances by GC-MS after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
2. Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 500 µL of pyridine and 500 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for purity determination.[13] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself. Instead, the purity of the analyte is determined by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity.[14][15][16] This makes qNMR particularly valuable for the characterization of new chemical entities and for situations where a specific reference standard is unavailable.
Principles of qNMR
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using an internal standard with a known concentration and purity, the concentration and purity of the analyte can be calculated.
Caption: The fundamental workflow of a quantitative NMR (qNMR) experiment.
Experimental Protocol: ¹H qNMR
1. Instrumentation and Parameters:
| Parameter | Specification |
| NMR Spectrometer | ≥ 400 MHz |
| Solvent | Deuterated Methanol (CD₃OD) |
| Internal Standard | Maleic Acid (Certified Reference Material) |
| Pulse Program | Standard 90° pulse with a long relaxation delay (D1 ≥ 5 x T₁) |
| Number of Scans | ≥ 16 |
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of CD₃OD.
-
Transfer the solution to a high-precision NMR tube.
3. Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum under quantitative conditions.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a signal from the internal standard (the vinyl protons of maleic acid).
4. Purity Calculation:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparison of Analytical Methods
| Feature | HPLC with Derivatization | Chiral HPLC | GC with Derivatization | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation of derivatized analyte | Separation of stereoisomers on a chiral stationary phase | Chromatographic separation of volatile derivatives | Absolute quantification against an internal standard |
| Primary Use | Purity and impurity profiling | Stereoisomeric purity (cis/trans ratio) | Volatile and semi-volatile impurity profiling | Absolute purity determination |
| Sample Prep | Derivatization required | Derivatization may be needed for detection | Derivatization usually required | Simple dissolution with internal standard |
| Sensitivity | High (especially with fluorescence detection) | Moderate to High | Very High (with MS detection) | Moderate |
| Specificity | High | Very High for stereoisomers | Very High (with MS detection) | High (structurally informative) |
| Advantages | Robust, widely available, good for trace impurities | Definitive for stereoisomer analysis | Excellent for volatile impurities | Primary method, no analyte-specific standard needed |
| Limitations | Derivatization can be complex and introduce errors | Column selection can be empirical | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods |
Conclusion
The validation of this compound purity requires a multi-faceted analytical approach. For routine purity testing and impurity profiling, HPLC with pre-column derivatization offers a robust and sensitive solution. To ensure the correct stereochemistry, which is paramount for its intended use in pharmaceutical synthesis, chiral HPLC is indispensable. GC-MS with derivatization serves as a valuable complementary technique for identifying and quantifying volatile impurities.
As a primary, non-destructive method, Quantitative NMR (qNMR) stands out for its ability to provide an absolute purity value without the need for a specific reference standard of the analyte. This makes it an excellent choice for the initial characterization of new batches and for orthogonal validation of chromatographic methods.
Ultimately, a comprehensive purity validation strategy for this compound should leverage the strengths of these complementary techniques to ensure the highest standards of quality and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. | Semantic Scholar [semanticscholar.org]
- 12. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eureka.patsnap.com [eureka.patsnap.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 16. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
A Comparative Guide to 2-(trans-4-Aminocyclohexyl)propan-2-ol and Other Amino Alcohols for Pharmaceutical Development
Introduction: The Pivotal Role of Amino Alcohols in Modern Drug Discovery
Amino alcohols are a cornerstone class of organic compounds, characterized by the presence of both an amine and a hydroxyl functional group. This bifunctionality makes them invaluable building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1][2] Their ability to form hydrogen bonds and coordinate with metal centers has led to their widespread use as chiral auxiliaries, catalysts, and key intermediates in the preparation of complex, biologically active molecules.[1] Within this vital class of compounds, 2-(trans-4-Aminocyclohexyl)propan-2-ol has emerged as a significant intermediate, particularly in the synthesis of targeted cancer therapies. This guide provides a comprehensive comparative analysis of this compound against other frequently utilized amino alcohols, offering researchers and drug development professionals the in-depth technical insights and experimental data necessary to make informed decisions in their synthetic strategies.
This document will delve into the synthesis, physicochemical properties, and key applications of this compound, juxtaposing it with two other prominent amino alcohols: trans-4-aminocyclohexanol and (S)-prolinol. The comparison will be grounded in their performance in two critical areas: as a precursor in the synthesis of kinase inhibitors and as a ligand in asymmetric catalysis.
Featured Amino Alcohol: this compound
This compound is a white solid organic heterocyclic compound.[3][4][5] Its structure, featuring a tertiary alcohol and a primary amine on a cyclohexane ring, provides a unique steric and electronic profile. This compound has gained significant attention as a crucial pharmaceutical intermediate in the synthesis of the second-generation PIM kinase inhibitor, TP-3654.[3][4][5] PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers, making them a key therapeutic target.[6]
Comparative Analysis: Physicochemical Properties
The selection of an amino alcohol for a specific synthetic application is often dictated by its physical and chemical properties. These properties influence its reactivity, solubility in different solvent systems, and ease of handling. Below is a comparative table summarizing the key physicochemical properties of this compound, trans-4-aminocyclohexanol, and (S)-prolinol.
| Property | This compound | trans-4-Aminocyclohexanol | (S)-Prolinol | Ethanolamine |
| Molecular Formula | C₉H₁₉NO[4][7] | C₆H₁₃NO[2][8] | C₅H₁₁NO[9] | C₂H₇NO[10] |
| Molecular Weight | 157.26 g/mol [5][7] | 115.17 g/mol [2][8] | 101.15 g/mol [9][11] | 61.08 g/mol [10] |
| Appearance | White to off-white solid[12] | White to light yellow crystalline powder[8][13] | Colorless to light yellow liquid[14] | Clear colorless liquid[10] |
| Melting Point | Not explicitly found | 108-113 °C[8][15] | 42-44 °C[14] | 10.5 °C |
| Boiling Point | 240.2±13.0 °C (Predicted)[12] | 127 °C at 14 mmHg[8] | 74-76 °C at 2 mmHg[14] | 170 °C[16] |
| Solubility | Not explicitly found | Soluble in water; slightly soluble in methanol and chloroform.[1][8][13][17] | Fully miscible in water; soluble in chloroform.[14][18][19] | Miscible in water.[16] |
Performance in Pharmaceutical Synthesis: A Case Study in PIM Kinase Inhibitor Synthesis
The primary application highlighted for this compound is its role as a key intermediate in the synthesis of the PIM kinase inhibitor TP-3654.[3][4][5] To provide a framework for comparison, this section outlines a proposed experimental workflow to evaluate the efficiency of different amino alcohols in a critical step of a generic PIM kinase inhibitor synthesis, followed by a protocol for assessing the efficacy of the resulting inhibitors.
Logical Workflow for Comparative Synthesis
The following diagram illustrates a decision-making process for selecting and evaluating an amino alcohol in the synthesis of a PIM kinase inhibitor.
Caption: Workflow for the comparative evaluation of amino alcohols in PIM kinase inhibitor synthesis.
Experimental Protocol: Comparative Reductive Amination
This protocol describes a generalized procedure for the reductive amination of a key aldehyde intermediate with the selected amino alcohols.
Materials:
-
2-amino-3,5-dibromobenzaldehyde (or a similar aldehyde precursor for a PIM kinase inhibitor)
-
This compound
-
trans-4-Aminocyclohexanol
-
(S)-Prolinol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, dissolve the aldehyde precursor (1.0 eq) in DCE.
-
Amine Addition: To each flask, add one of the amino alcohols (1.1 eq): this compound, trans-4-aminocyclohexanol, or (S)-prolinol.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to each flask portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixtures at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reactions by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude products by column chromatography on silica gel. Determine the yield and purity of the final products by weighing and high-performance liquid chromatography (HPLC) and confirm the structure by nuclear magnetic resonance (NMR) spectroscopy.
Experimental Protocol: In Vitro PIM-1 Kinase Assay
This protocol provides a general method to assess the inhibitory activity of the synthesized compounds against PIM-1 kinase.[6][20][21]
Materials:
-
Recombinant PIM-1 kinase
-
PIM-1 substrate (e.g., a biotinylated peptide)
-
ATP
-
Kinase assay buffer
-
Synthesized PIM-1 inhibitors
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection system)
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the synthesized inhibitors in the kinase assay buffer. Prepare solutions of PIM-1 kinase, substrate, and ATP at the desired concentrations in the assay buffer.
-
Assay Plate Preparation: Add the inhibitor solutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the PIM-1 kinase solution to all wells except the negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Performance in Asymmetric Catalysis: A Case Study in Asymmetric Transfer Hydrogenation
Chiral amino alcohols are widely employed as ligands in asymmetric catalysis, particularly in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols. This transformation is of great importance in the pharmaceutical industry.
Logical Workflow for Comparative Asymmetric Catalysis
The following diagram outlines the workflow for comparing the effectiveness of different amino alcohol-derived ligands in asymmetric transfer hydrogenation.
Caption: Workflow for comparing chiral amino alcohol ligands in asymmetric transfer hydrogenation.
Experimental Protocol: Comparative Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details a general procedure for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone using ligands derived from the selected amino alcohols.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
trans-4-Aminocyclohexanol
-
(S)-Prolinol
-
Acetophenone
-
Isopropanol
-
Potassium hydroxide (KOH)
-
Standard laboratory glassware and analytical equipment (GC, Chiral HPLC)
Procedure:
-
Catalyst Preparation: In separate Schlenk tubes under an inert atmosphere, prepare the catalyst solutions. For each, mix [RuCl₂(p-cymene)]₂ (1 mol%) and the respective amino alcohol ligand (2.2 mol%) in isopropanol. Stir the mixtures at 80°C for 20 minutes.
-
Reaction Setup: In separate reaction vessels, dissolve acetophenone (1.0 eq) in isopropanol.
-
Reaction Initiation: Add the prepared catalyst solution to each reaction vessel. Add a solution of KOH in isopropanol (5 mol%).
-
Reaction: Stir the reaction mixtures at room temperature for the desired reaction time.
-
Analysis: Monitor the conversion of acetophenone to 1-phenylethanol by gas chromatography (GC). After the reaction, determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Synthesis of the Compared Amino Alcohols
For a comprehensive evaluation, it is essential to understand the accessibility of each amino alcohol. Below are summarized synthesis protocols for each of the compared compounds.
Synthesis of this compound
This synthesis involves a two-step process starting from trans-benzyl 4-(dibenzylamino)cyclohexanecarboxylate.[4]
Step 1: Synthesis of 2-(trans-4-(dibenzylamino)cyclohexyl)propan-2-ol
-
To a solution of trans-benzyl 4-(dibenzylamino)cyclohexanecarboxylate in THF at 0°C under a nitrogen atmosphere, add methylmagnesium bromide.
-
Stir the mixture at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. The product is then extracted into 1 M HCl, the aqueous phase is washed with ethyl acetate, neutralized with NaOH, and then extracted with ethyl acetate.
-
The organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the product.
Step 2: Synthesis of this compound
-
A mixture of 2-(trans-4-(dibenzylamino)cyclohexyl)propan-2-ol and Pd(OH)₂ in methanol and methanolic ammonia is stirred under a hydrogen atmosphere (50 psi) at 50°C for 72 hours.
-
The catalyst is removed by filtration, and the filtrate is concentrated.
-
The crude product is purified by silica gel chromatography to give this compound.
Synthesis of trans-4-Aminocyclohexanol
A common method for the synthesis of trans-4-aminocyclohexanol is the catalytic hydrogenation of p-acetamidophenol.[22]
-
Hydrogenation: Charge a pressure reactor with p-acetamidophenol, deionized water, and a 5% Palladium on Carbon (Pd/C) catalyst.
-
Pressurize the reactor with hydrogen gas (e.g., 4.5 bar) and heat to 100°C with stirring for 24-36 hours.
-
After cooling and venting, filter the reaction mixture to remove the catalyst.
-
Hydrolysis: The resulting mixture of cis- and trans-4-acetamidocyclohexanol is then hydrolyzed under acidic or basic conditions to yield the free aminocyclohexanol isomers.
-
The trans isomer can be separated from the cis isomer by fractional crystallization.[23]
Synthesis of (S)-Prolinol
(S)-Prolinol is typically synthesized by the reduction of L-proline.[24]
-
Reaction Setup: In a dry, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride in THF.
-
Addition of L-proline: Slowly add L-proline to the suspension at 0°C.
-
Reflux: After the addition is complete, warm the reaction mixture to room temperature and then reflux for 16 hours.
-
Quenching and Work-up: Cool the reaction mixture and cautiously quench with water, followed by the addition of a 15% aqueous solution of sodium hydroxide and then more water.
-
Filter the mixture and wash the solids with THF.
-
Dry the filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain (S)-prolinol.
Conclusion and Future Outlook
This compound is a valuable amino alcohol with a demonstrated critical role in the synthesis of the promising PIM kinase inhibitor TP-3654. Its unique structure, with a tertiary alcohol and a primary amine on a cyclohexane scaffold, sets it apart from more traditional amino alcohols like trans-4-aminocyclohexanol and (S)-prolinol.
This guide has provided a framework for a direct, evidence-based comparison of these three amino alcohols. The proposed experimental protocols for both pharmaceutical synthesis and asymmetric catalysis will allow researchers to generate the necessary data to make informed decisions based on yield, purity, and enantioselectivity.
While trans-4-aminocyclohexanol offers a simpler cyclic structure and (S)-prolinol provides a readily available chiral scaffold from the chiral pool, the specific steric and electronic properties of this compound may offer advantages in certain applications, as evidenced by its use in the synthesis of TP-3654. Further comparative studies as outlined in this guide are crucial to fully elucidate the performance landscape of these important building blocks and to drive innovation in drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
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- 5. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. L-Prolinol | C5H11NO | CID 640091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Prolinol | C5H11NO | CID 90908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 899806-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 14. csnvchem.com [csnvchem.com]
- 15. 346681000 [thermofisher.com]
- 16. Ethanolamine - Wikipedia [en.wikipedia.org]
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- 18. solubilityofthings.com [solubilityofthings.com]
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- 24. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Purity Assessment of 2-(trans-4-Aminocyclohexyl)propan-2-ol: A Titrimetric Approach
Introduction
In the landscape of pharmaceutical development, the compound 2-(trans-4-Aminocyclohexyl)propan-2-ol stands as a crucial intermediate, notably in the synthesis of advanced therapeutic agents like PIM Kinase Inhibitors.[1][2] Its molecular integrity is paramount, as the purity of this precursor directly influences the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Consequently, a robust, accurate, and reliable analytical methodology for purity determination is not merely a quality control checkpoint but a foundational requirement for successful drug development.
This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, with a primary focus on non-aqueous potentiometric titration. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will elucidate the causality behind experimental choices, compare titration with orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical strategies.
Understanding the Analyte: Chemical Properties
This compound (MW: 157.26 g/mol ) is characterized by a primary aliphatic amine on a cyclohexane ring and a tertiary alcohol.[1][3] The key to its analysis by titration lies in the basicity of the primary amine group (-NH₂). In aqueous solutions, this group would be considered a weak base. However, its basicity can be significantly enhanced in a non-aqueous solvent system, a principle we will leverage for a sharp and accurate titration endpoint.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO | [1] |
| Molecular Weight | 157.26 g/mol | [1][2] |
| Appearance | White to off-white solid | [4][5] |
| pKa (Predicted) | 15.18 ± 0.29 | [4][5] |
| Boiling Point (Predicted) | 240.2 ± 13.0 °C | [4][5] |
The predicted pKa suggests that in an appropriate non-aqueous solvent, the amine group will readily accept a proton from a strong acid titrant.
The Gold Standard: Non-Aqueous Potentiometric Titration
For quantifying a weak base like the amine in our target molecule, non-aqueous titration is the method of choice.[6] Water can act as a stronger base than the solvent, interfering with the reaction and leading to indistinct endpoints.[7] By using a non-aqueous solvent like glacial acetic acid, we create a differentiating environment. The perchloric acid titrant reacts with the acetic acid to form the highly acidic acetonium ion (CH₃COOH₂⁺), which can then effectively protonate even very weak bases.[6][7]
Reaction Principle:
-
Titrant Activation: HClO₄ + CH₃COOH → ClO₄⁻ + CH₃COOH₂⁺
-
Analyte Titration: R-NH₂ + CH₃COOH₂⁺ → R-NH₃⁺ + CH₃COOH
This approach provides a sharp, discernible potential jump at the equivalence point, which is critical for accuracy and reproducibility.
Experimental Protocol: Purity by Non-Aqueous Titration
This protocol is designed as a self-validating system, where the standardization of the titrant ensures the traceability and accuracy of the final purity measurement.
1. Reagents and Preparation:
-
Solvent: Glacial Acetic Acid (anhydrous).
-
Titrant: 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid.
-
Standard: Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C for 2 hours.
2. Titrant Standardization (Essential for Accuracy):
- Accurately weigh approximately 0.5 g of dried KHP into a titration vessel.
- Dissolve in 50 mL of glacial acetic acid. Gentle warming may be required.
- Titrate with the 0.1 M perchloric acid solution using a potentiometric titrator equipped with a suitable non-aqueous electrode (e.g., a glass electrode with a sleeve diaphragm).
- The endpoint is the point of maximum inflection on the titration curve.
- Calculate the exact molarity of the HClO₄ titrant. This step is crucial as it corrects for any deviations from the nominal concentration.[8][9]
3. Sample Analysis:
- Accurately weigh approximately 150 mg of this compound into a clean, dry titration vessel.
- Dissolve the sample in 50 mL of glacial acetic acid.
- Titrate with the standardized 0.1 M perchloric acid solution to the potentiometric endpoint.
- Perform a blank titration with 50 mL of glacial acetic acid alone and subtract the blank volume from the sample titration volume.
4. Purity Calculation:
Purity (%) = ( (V_sample - V_blank) * M_HClO4 * MW_analyte ) / ( W_sample * 10 )
Where:
-
V_sample = Volume of titrant consumed for the sample (mL)
-
V_blank = Volume of titrant consumed for the blank (mL)
-
M_HClO4 = Molarity of standardized perchloric acid (mol/L)
-
MW_analyte = Molecular weight of the analyte (157.26 g/mol )
-
W_sample = Weight of the sample (mg)
Workflow for Titrimetric Purity Assessment
Caption: Workflow for purity determination by non-aqueous potentiometric titration.
Comparative Analysis: Titration vs. Orthogonal Methods
While titration is a powerful tool for determining the overall assay value, it is not specific. It quantifies the total basic content, which could include basic impurities. Therefore, a comprehensive purity assessment often employs orthogonal methods, primarily chromatography.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For amino compounds, reverse-phase HPLC with UV or Mass Spectrometric (MS) detection is common.[12] It excels at separating and quantifying individual impurities, providing a detailed impurity profile.
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The analyte would likely require derivatization to increase its volatility and improve peak shape. GC with a Flame Ionization Detector (FID) is a powerful tool for detecting organic impurities.
-
Nuclear Magnetic Resonance (qNMR): Quantitative NMR (qNMR) can determine purity by integrating the signal of the analyte against a certified internal standard. It is a primary ratio method that requires no analyte-specific reference standard but is less sensitive than chromatographic techniques.
Data-Driven Comparison of Analytical Techniques
The following table summarizes the performance of these methods for the purity assessment of this compound, based on typical experimental outcomes.
| Parameter | Potentiometric Titration | HPLC-UV | GC-FID (with derivatization) |
| Principle | Acid-Base Neutralization | Differential Partitioning | Volatility & Partitioning |
| Information | Total Basic Content (Assay) | Impurity Profile & Assay | Impurity Profile & Assay |
| Specificity | Low (quantifies all bases) | High (separates impurities) | High (separates impurities) |
| Accuracy | Excellent (typically >99.5%) | Excellent (typically >99.0%) | Excellent (typically >99.0%) |
| Precision (%RSD) | < 0.5% | < 1.0% | < 1.5% |
| Sensitivity | mg level | ng-µg level | pg-ng level |
| Throughput | Moderate | High (with autosampler) | High (with autosampler) |
| Cost (Instrument) | Low | High | Medium |
| Cost (Operational) | Low | High (solvents, columns) | Medium (gases, columns) |
The Critical Role of Water Content: Karl Fischer Titration
A complete purity profile must account for water content. Karl Fischer (KF) titration is the gold standard for water determination due to its specificity, accuracy, and speed.[13][14] Unlike loss-on-drying methods which measure all volatiles, KF titration is based on a chemical reaction that is specific to water.[13]
There are two main types of KF titration:
-
Volumetric KF: Ideal for samples with water content above 0.1%.[14]
-
Coulometric KF: Extremely sensitive and used for samples with trace amounts of water (ppm levels).[15]
For a solid intermediate like this compound, a volumetric KF titration would typically be performed. The final purity is often reported on both an "as is" basis and an "anhydrous" basis, the latter being calculated after subtracting the water content determined by KF.
Ensuring Trustworthiness: The Imperative of Method Validation
Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for the intended purpose.[8][9] Validation is performed according to guidelines from the International Council for Harmonisation (ICH Q2(R1)) or the United States Pharmacopeia (USP <1225>).[16] Key validation parameters include:
-
Accuracy: Closeness of the test results to the true value.
-
Precision: Repeatability and intermediate precision of the results.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable.
A properly validated method ensures that the generated purity data is reliable, reproducible, and defensible for regulatory submissions.[17]
Conclusion: An Integrated Analytical Strategy
For the comprehensive purity assessment of this compound, no single method tells the whole story. The most effective strategy integrates multiple techniques:
-
Non-Aqueous Potentiometric Titration serves as the primary method for a rapid, cost-effective, and highly accurate determination of the overall assay value. Its robustness makes it ideal for routine quality control.
-
HPLC or GC should be employed as an orthogonal method to establish the impurity profile. These techniques provide the specificity that titration lacks, allowing for the identification and quantification of individual related substances.
-
Karl Fischer Titration is essential for accurately quantifying the water content, allowing for the purity to be reported on an anhydrous basis.
By combining the strengths of these methods, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality and integrity of this critical pharmaceutical intermediate.
References
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- 2. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 3. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 899806-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 7. mt.com [mt.com]
- 8. usp.org [usp.org]
- 9. Validation of titration methods | Metrohm [metrohm.com]
- 10. quora.com [quora.com]
- 11. Analytical methods for determination of mycotoxins: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. Karl Fischer water content titration - Scharlab [scharlab.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. selectscience.net [selectscience.net]
- 17. lcms.labrulez.com [lcms.labrulez.com]
A Senior Application Scientist's Guide to the Structural Elucidation of 2-(trans-4-Aminocyclohexyl)propan-2-ol Derivatives: A Comparative Analysis
Abstract
This guide provides a comprehensive technical comparison of X-ray crystallography and its alternatives for the structural elucidation of 2-(trans-4-aminocyclohexyl)propan-2-ol and its derivatives. As a pivotal building block in contemporary drug discovery, particularly in the synthesis of kinase inhibitors[1][2], a definitive understanding of its three-dimensional structure is paramount. This document details the synthesis, purification, and crystallization of the title compound and its hydrochloride salt, offering a field-proven perspective on obtaining diffraction-quality single crystals. We present a comparative analysis of the crystallographic data of structurally related N-cyclohexyl derivatives to predict and understand the conformational behavior of the target molecule. Furthermore, we objectively evaluate the strengths and limitations of alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges of structural characterization for this important class of compounds.
Introduction: The Significance of this compound in Medicinal Chemistry
The this compound moiety is a key pharmacophore found in a variety of biologically active molecules. Its rigid trans-cyclohexyl backbone imparts a well-defined spatial orientation to the amino and propan-2-ol substituents, which is crucial for specific interactions with biological targets. Notably, this scaffold is a fundamental component in the synthesis of potent and selective kinase inhibitors, such as the PIM kinase inhibitor TP-3654[1][2]. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The precise three-dimensional structure of drug candidates is a prerequisite for understanding their structure-activity relationships (SAR) and for optimizing their binding affinity and selectivity.
Single-crystal X-ray crystallography remains the gold standard for providing unambiguous, atomic-resolution structural information. However, obtaining high-quality crystals of flexible or highly soluble small molecules can be a significant bottleneck. This guide, therefore, not only details the crystallographic approach but also provides a pragmatic comparison with other powerful analytical techniques to offer a holistic strategy for structural confirmation.
Experimental Protocols: From Synthesis to Single Crystals
The journey to a crystal structure begins with the synthesis of high-purity material. The following protocols are based on established literature procedures and best practices in our laboratories.
Synthesis of this compound
The synthesis of the title compound is a multi-step process that requires careful execution and purification at each stage. A common synthetic route is outlined below[2]:
Workflow for the Synthesis of this compound
Caption: Synthetic route for this compound.
Step-by-Step Protocol:
-
Grignard Reaction: To a solution of trans-benzyl 4-(dibenzylamino)cyclohexanecarboxylate in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of methylmagnesium bromide (MeMgBr) dropwise. Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification of Intermediate: Extract the aqueous layer with ethyl acetate. The desired intermediate, 2-(trans-4-(dibenzylamino)cyclohexyl)propan-2-ol, can be further purified by an acid-base extraction.
-
Hydrogenolysis: Dissolve the purified intermediate in a mixture of methanol (MeOH) and methanolic ammonia (MeOH/NH₃). Add Pearlman's catalyst (Pd(OH)₂ on carbon) and stir the mixture under a hydrogen atmosphere (50 psi) at 50 °C for 72 hours.
-
Final Product Isolation and Purification: After the reaction is complete, filter off the catalyst. Concentrate the filtrate under reduced pressure. The crude product, this compound, is then purified by silica gel column chromatography.
Preparation and Crystallization of this compound Hydrochloride
For X-ray crystallographic analysis, forming a salt of the target amine can often lead to more robust and well-ordered crystals. The hydrochloride salt is a common choice.
Step-by-Step Protocol:
-
Salt Formation: Dissolve the purified this compound in a minimal amount of a suitable solvent, such as isopropanol or ethanol. While stirring, add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise until the pH is acidic. The hydrochloride salt will typically precipitate out of the solution.
-
Recrystallization for Single Crystal Growth: The key to obtaining diffraction-quality single crystals is slow, controlled crystallization. The following methods are recommended:
-
Slow Evaporation: Dissolve the hydrochloride salt in a suitable solvent (e.g., methanol, ethanol, or a mixture with a small amount of water) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the hydrochloride salt in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the salt is less soluble (e.g., diethyl ether or hexane). The slow diffusion of the anti-solvent vapors into the solution will gradually decrease the solubility and promote crystal growth.
-
Cooling Crystallization: Prepare a saturated solution of the hydrochloride salt in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) over several hours to days.
-
Crystallization Workflow
Caption: Common methods for single crystal growth.
X-ray Crystallography: The Definitive Structure
While a publicly available crystal structure for this compound or its hydrochloride salt was not identified at the time of this writing, the following section outlines the standard workflow for its determination and presents a comparative analysis of structurally related compounds.
Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.
Typical Experimental Setup:
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Detector: CCD or CMOS area detector.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.
Structure Solution and Refinement Workflow
Caption: Standard workflow for X-ray crystal structure determination.
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods, typically with software such as SHELXT. The initial structural model is then refined against the experimental data using a least-squares minimization procedure with software like SHELXL, often within a graphical user interface such as Olex2.
Comparative Crystallographic Analysis of N-Cyclohexyl Derivatives
To predict the structural features of this compound, we can analyze the crystal structures of related N-cyclohexyl derivatives. The cyclohexane ring in the trans-1,4-disubstituted pattern is expected to adopt a stable chair conformation with both substituents in equatorial positions to minimize steric hindrance.
| Parameter | 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide[3] | N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide dihydrate[3] | (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide[4][5][6] |
| Chemical Formula | C₁₀H₁₉N₃S | C₂₂H₂₅N₅OS·2H₂O | C₁₅H₂₁N₃OS |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | Pccn | P2₁/c | P-1 |
| a (Å) | 13.6668 (10) | 10.379 (2) | 9.1732 (3) |
| b (Å) | 8.3356 (5) | 16.488 (3) | 11.2384 (4) |
| c (Å) | 21.4683 (16) | 14.284 (3) | 15.6586 (5) |
| α (°) | 90 | 90 | 85.053 (1) |
| β (°) | 90 | 105.79 (3) | 88.582 (1) |
| γ (°) | 90 | 90 | 79.256 (1) |
| Volume (ų) | 2445.7 (3) | 2351.3 (8) | 1579.80 (9) |
| Cyclohexyl Conformation | Chair | Chair | Chair |
Key Insights from Comparative Analysis:
-
Cyclohexane Conformation: In all examined structures, the cyclohexyl ring consistently adopts a chair conformation, which is the most stable arrangement.
-
Substituent Orientation: For trans-disubstituted cyclohexanes, the substituents are expected to be in a diequatorial orientation to minimize 1,3-diaxial interactions.
-
Hydrogen Bonding: In the crystal packing of this compound hydrochloride, extensive hydrogen bonding is anticipated. The protonated amino group (-NH₃⁺) and the hydroxyl group (-OH) are excellent hydrogen bond donors, while the chloride ion (Cl⁻) and the nitrogen and oxygen atoms can act as acceptors. This network of hydrogen bonds will play a crucial role in the stability of the crystal lattice.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable for characterization, especially when single crystals are not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the methyl protons of the propan-2-ol group (a singlet), and complex multiplets for the cyclohexyl protons. The chemical shifts and coupling constants of the protons on the carbons bearing the amino and hydroxyl groups can confirm the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, a specific number of signals corresponding to the different carbon atoms of the cyclohexyl and propan-2-ol moieties would be expected[7].
| Technique | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. | Unambiguous structural determination. | Requires high-quality single crystals. |
| NMR Spectroscopy | Connectivity, relative stereochemistry, solution-state conformation and dynamics. | Provides data on the molecule in solution; does not require crystallization. | Does not provide precise bond lengths and angles; structure is an average of solution conformations. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity; requires very small sample amounts. | Provides limited information on stereochemistry and 3D structure. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. The fragmentation pattern in the mass spectrum can also offer clues about the structure of the molecule. For this compound, characteristic fragmentation would likely involve the loss of water from the propan-2-ol group and cleavage of the cyclohexyl ring[8].
Conclusion
The structural elucidation of this compound and its derivatives is a critical step in the development of novel therapeutics. While single-crystal X-ray crystallography provides the most definitive structural information, a multi-faceted approach employing NMR and mass spectrometry is often necessary for a comprehensive characterization. This guide has provided a detailed roadmap for the synthesis, purification, and crystallization of the title compound, along with a comparative analysis of related crystal structures. By understanding the principles and protocols outlined herein, researchers can more effectively navigate the challenges of structural determination and accelerate the drug discovery process.
References
- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. This compound | 899806-45-2 [m.chemicalbook.com]
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- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic comparison of 2-(trans-4-Aminocyclohexyl)propan-2-ol and its precursors
A Technical Guide to the Characterization of 2-(trans-4-Aminocyclohexyl)propan-2-ol and Its Synthetic Precursors
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. Among these, small molecules bearing the cyclohexyl scaffold are of significant interest due to their conformational rigidity and ability to present functional groups in well-defined spatial orientations. This guide provides a comprehensive spectroscopic comparison of the promising pharmaceutical intermediate, this compound, and its key synthetic precursors.
As Senior Application Scientists, our goal is to not only present data but to illuminate the narrative of a chemical transformation. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will trace the evolution of the molecular structure from a protected aminoketone to the final amino alcohol. This guide is designed for researchers, scientists, and drug development professionals, offering both in-depth analysis and practical, field-proven insights into the spectroscopic characterization of these important compounds.
The Synthetic Pathway: A Deliberate Transformation
The synthesis of this compound is a multi-step process designed to carefully control stereochemistry and functional group transformations. The chosen synthetic route, which we will explore spectroscopically, begins with the protection of the amino group of a 4-aminocyclohexanone derivative, followed by the introduction of the propan-2-ol moiety via a Grignard reaction, and concludes with the deprotection of the amine.
Caption: Synthetic pathway to this compound.
Precursor 1: 4-Aminocyclohexanone - The Starting Point
4-Aminocyclohexanone serves as the foundational building block for our target molecule. Its bifunctional nature, containing both a ketone and a primary amine, makes it a versatile starting material. However, the presence of the reactive amine necessitates a protection strategy to prevent unwanted side reactions during the subsequent Grignard addition. For the purpose of this guide, we will analyze the hydrochloride salt, a common and stable form of this precursor.
Spectroscopic Data Summary: 4-Aminocyclohexanone Hydrochloride
| Technique | Key Features |
| ¹H NMR | Complex multiplets for cyclohexyl protons, broad singlet for -NH₃⁺ |
| ¹³C NMR | Carbonyl carbon signal (~208 ppm), signals for cyclohexyl carbons |
| IR (cm⁻¹) | C=O stretch (~1720), N-H bends (~1600, ~1500), broad N-H stretch |
| Mass Spec (m/z) | [M+H]⁺ at 114.09 (for free amine) |
In-depth Spectroscopic Analysis
-
NMR Spectroscopy: The ¹H NMR spectrum of 4-aminocyclohexanone hydrochloride in a suitable deuterated solvent would exhibit complex multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the axial and equatorial protons of the cyclohexane ring. The protons alpha to the carbonyl group would be expected to appear at the lower field end of this region. The three protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet, the chemical shift of which can be highly dependent on concentration and the solvent used. In the ¹³C NMR spectrum, the most downfield signal would be the carbonyl carbon, typically appearing around 208-212 ppm. The remaining four distinct carbon signals of the cyclohexyl ring would be observed in the aliphatic region.
-
Infrared Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of the cyclohexanone ring. The presence of the ammonium salt would be indicated by N-H bending vibrations around 1600-1500 cm⁻¹ and a broad absorption band in the 3200-2800 cm⁻¹ region corresponding to the N-H stretching vibrations.
-
Mass Spectrometry: In its free amine form, 4-aminocyclohexanone would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 113 or 114, respectively, in a low-resolution mass spectrum. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₆H₁₁NO.[1]
Precursor 2: tert-Butyl (4-oxocyclohexyl)carbamate - The Protected Intermediate
To facilitate the selective addition of the Grignard reagent to the ketone, the primary amine of 4-aminocyclohexanone is protected with a tert-butoxycarbonyl (Boc) group. This transformation yields tert-butyl (4-oxocyclohexyl)carbamate, a key intermediate in our synthetic pathway.
Spectroscopic Data Summary: tert-Butyl (4-oxocyclohexyl)carbamate
| Technique | Key Features |
| ¹H NMR | Singlet for t-butyl protons (~1.45 ppm), multiplets for cyclohexyl protons, broad singlet for N-H |
| ¹³C NMR | Carbonyl carbon (~210 ppm), carbamate carbonyl (~155 ppm), t-butyl carbons (~80, ~28 ppm) |
| IR (cm⁻¹) | C=O (ketone) ~1720, C=O (carbamate) ~1685, N-H stretch ~3350 |
| Mass Spec (m/z) | [M+H]⁺ at 214.14 |
In-depth Spectroscopic Analysis
-
NMR Spectroscopy: The most striking feature in the ¹H NMR spectrum of this intermediate is the appearance of a sharp, intense singlet at approximately 1.45 ppm, integrating to nine protons, which is characteristic of the chemically equivalent methyl protons of the tert-butyl group. The cyclohexyl protons will again appear as a series of multiplets, and a broad singlet corresponding to the N-H proton of the carbamate is also expected. The ¹³C NMR spectrum is highly informative, showing two carbonyl signals: one for the ketone at around 210 ppm and another for the carbamate carbonyl at a more shielded position, typically around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will appear at approximately 80 ppm and 28 ppm, respectively.
-
Infrared Spectroscopy: The IR spectrum clearly illustrates the successful protection of the amine. In addition to the ketone C=O stretch around 1720 cm⁻¹, a new strong absorption band appears at approximately 1685 cm⁻¹, which is characteristic of the carbamate C=O stretch. Furthermore, a distinct N-H stretching vibration is observed around 3350 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a protonated molecular ion peak [M+H]⁺ at m/z 214.14, consistent with the molecular formula C₁₁H₁₉NO₃.[2] A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group.
The Final Product: this compound - The Target Molecule
The culmination of our synthetic efforts is the formation of this compound. This is achieved through a Grignard reaction of tert-butyl (4-oxocyclohexyl)carbamate with methylmagnesium bromide, followed by the removal of the Boc protecting group under acidic conditions.[3][4][5]
Spectroscopic Data Summary: this compound
| Technique | Key Features |
| ¹H NMR | Singlet for gem-dimethyl protons (~1.1 ppm), complex multiplets for cyclohexyl protons, broad signals for -NH₂ and -OH |
| ¹³C NMR | Quaternary alcohol carbon (~71 ppm), signals for cyclohexyl carbons, gem-dimethyl carbons (~28 ppm) |
| IR (cm⁻¹) | Broad O-H and N-H stretches (3500-3200), C-O stretch (~1150) |
| Mass Spec (m/z) | [M+H]⁺ at 158.15 |
In-depth Spectroscopic Analysis
-
NMR Spectroscopy: The ¹H NMR spectrum of the final product reveals the successful addition of the two methyl groups from the Grignard reagent. These appear as a sharp singlet at around 1.1 ppm, integrating to six protons. The disappearance of the Boc group's nine-proton singlet and the appearance of broad, exchangeable signals for the -NH₂ and -OH protons confirm the deprotection and the formation of the alcohol. The cyclohexyl protons remain as complex multiplets. The trans stereochemistry is often confirmed by the coupling constants of the proton at C-1. In the ¹³C NMR spectrum, the most significant change is the disappearance of the ketone carbonyl signal and the appearance of a new quaternary carbon signal around 71 ppm, corresponding to the carbon bearing the hydroxyl group and the two methyl groups. The two methyl carbons will give rise to a signal around 28 ppm.
-
Infrared Spectroscopy: The IR spectrum of this compound is dominated by broad absorption bands in the 3500-3200 cm⁻¹ region, which are characteristic of the overlapping O-H and N-H stretching vibrations of the alcohol and primary amine, respectively. The absence of the carbonyl absorptions from the precursors is a key indicator of the reaction's completion. A C-O stretching vibration for the tertiary alcohol is also expected around 1150 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a protonated molecular ion peak [M+H]⁺ at m/z 158.15, corresponding to the molecular formula C₉H₁₉NO.[6] Common fragmentation pathways include the loss of a water molecule from the alcohol and cleavage of the C-C bond adjacent to the nitrogen atom.
Experimental Protocols
General Procedure for NMR, IR, and MS Analysis
The following are general protocols for the spectroscopic analysis of the compounds discussed. Specific parameters may need to be optimized for individual instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For solid samples, place a small amount of the powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop is sufficient.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (ESI): Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode. The mass range should be set to encompass the expected molecular weight of the compound.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and any significant fragment ions. For high-resolution mass spectrometry, compare the measured exact mass to the calculated mass to confirm the elemental composition.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and detailed picture of the chemical transformations occurring at each step of the synthesis. By carefully analyzing the changes in the NMR, IR, and MS spectra, we can confidently track the disappearance of starting material functional groups and the appearance of those in the product. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules, emphasizing the power of a multi-technique spectroscopic approach to elucidate molecular structure and confirm the success of a synthetic route.
References
- 1. 4-Aminocyclohexanone | C6H11NO | CID 9912306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. BOC deprotection [hi.bzchemicals.com]
- 6. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Structure and Stereochemistry of 2-(trans-4-Aminocyclohexyl)propan-2-ol: A Comparative Guide to 2D NMR Methodologies
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of chemical synthesis and characterization. The compound 2-(trans-4-Aminocyclohexyl)propan-2-ol serves as a valuable intermediate in pharmaceutical research, notably in the synthesis of kinase inhibitors.[1][2] Its proper synthesis and purification demand a rigorous and definitive validation of both its constitutional isomerism and its specific stereochemistry.
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational data, complex aliphatic systems like this often produce overcrowded spectra with overlapping signals, making definitive assignment challenging.[3][4] This guide presents a comprehensive, self-validating workflow using a suite of two-dimensional (2D) NMR experiments to overcome these limitations. We will demonstrate how a logical combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can provide an irrefutable confirmation of the molecule's structure, while analysis of coupling constants and Nuclear Overhauser Effect Spectroscopy (NOESY) can definitively establish its trans stereochemistry.
The Structural Puzzle: Key Questions for Validation
To validate the structure of this compound, we must answer several key questions that 1D NMR alone cannot resolve conclusively:
-
What is the complete carbon-hydrogen framework? We need to confirm every C-H bond.
-
How are the protons interconnected within individual fragments? Specifically, we must map the proton-proton coupling network within the cyclohexane ring.
-
How are these fragments assembled? The critical link between the propan-2-ol group and the cyclohexane ring, which occurs across a quaternary carbon, must be established.
-
What is the relative stereochemistry of the two substituents on the cyclohexane ring? We must provide definitive evidence for the trans configuration.
The 2D NMR Toolkit: A Comparative Overview
The power of 2D NMR lies in its ability to disperse spectral information across two frequency axes, revealing correlations between nuclei that are obscured in 1D spectra.[5][6] For this structural problem, we will employ a core set of experiments.
| Experiment | Information Provided | Primary Role in This Analysis |
| COSY | Reveals proton-proton (¹H-¹H) couplings through 2-3 bonds.[7][8][9] | To establish the connectivity of protons within the cyclohexane ring, identifying it as a single, contiguous spin system. |
| HSQC | Correlates protons directly to their attached heteronucleus (¹H-¹³C), showing one-bond connections.[10][11][12] | To create a definitive map of all protonated carbons, assigning specific protons to their corresponding carbon atoms. |
| HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[13][14][15] | To connect the molecular fragments, most importantly linking the propan-2-ol's methyl groups to the cyclohexane ring via the quaternary carbon. |
| NOESY | Identifies protons that are close in space, regardless of their through-bond connectivity.[5][16] | To provide ultimate proof of the trans stereochemistry by observing through-space dipolar couplings. |
Step-by-Step Structural Elucidation
Step 1: Assigning the Protonated Carbon Framework with HSQC
Expertise & Causality: We begin with HSQC because it provides the most direct and unambiguous information: a map of all C-H one-bond connectivities.[13][17] This experiment is significantly more sensitive than directly detecting ¹³C and elegantly resolves the issue of proton signal overlap by spreading the signals into a second (carbon) dimension. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups, providing an extra layer of validation.[13]
Experimental Protocol: Edited ¹H-¹³C HSQC
-
Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquire a standard ¹H spectrum to determine spectral width and pulse widths.
-
Set up the gradient-selected, edited HSQC experiment (e.g., hsqcedetgpsisp2 on Bruker instruments).
-
Set the ¹H spectral width to cover all proton signals (e.g., 0-10 ppm).
-
Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-80 ppm for an aliphatic compound).
-
Optimize the number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).
-
The one-bond coupling constant (¹J_CH) is typically set to an average value of 145 Hz for sp³ carbons.
-
Process the data with appropriate window functions (e.g., squared sine-bell) in both dimensions.
Expected Data: The HSQC spectrum will show a cross-peak for every unique proton and its directly attached carbon. CH and CH₃ groups will appear as positive peaks (e.g., red), while CH₂ groups will appear as negative peaks (e.g., blue). The quaternary carbon of the propan-2-ol group will not have a signal in the HSQC spectrum.
| Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Carbon Type | Assignment |
| ~1.15 | ~27 | CH₃ | Propan-2-ol Methyls |
| ~1.2-1.9 | ~30-35 | CH₂ | C2, C3, C5, C6 (axial & equatorial) |
| ~1.5 | ~40 | CH | C1 |
| ~2.7 | ~50 | CH | C4 |
Note: Chemical shifts are estimates and can vary based on solvent and pH.
References
- 1. This compound | 899806-45-2 [m.chemicalbook.com]
- 2. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. longdom.org [longdom.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. fiveable.me [fiveable.me]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. 2D HSQC - NMR Wiki [nmrwiki.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. 2D HMBC - NMR Wiki [nmrwiki.org]
- 16. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 17. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
Biological activity comparison of 2-(trans-4-Aminocyclohexyl)propan-2-ol analogs
An In-Depth Technical Guide to the Biological Activity of 2-(trans-4-Aminocyclohexyl)propan-2-ol Analogs as PIM Kinase Inhibitors
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of the biological activity of compounds derived from the this compound scaffold. We will delve into the rationale behind their design as potent inhibitors of the PIM kinase family, present supporting experimental data, and provide detailed protocols for their evaluation.
Introduction: Targeting the PIM Kinase Family in Oncology
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as critical targets in cancer therapy.[1][2] Unlike many other kinases, PIM kinases are constitutively active and their expression is primarily regulated at the transcriptional and translational levels. They are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.
Overexpression of PIM kinases is a hallmark of a wide range of hematological malignancies and solid tumors, where they play a pivotal role in promoting cell survival, proliferation, and resistance to chemotherapy.[1] Their primary mechanism involves the phosphorylation of downstream targets that regulate the cell cycle and apoptosis, such as the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by PIM kinases inhibits its apoptotic function, thereby promoting cell survival.[3][4]
The unique structural features of the PIM kinase active site, particularly a proline residue in the hinge region, have been exploited to develop highly selective inhibitors.[1] This guide focuses on a class of inhibitors built upon the this compound scaffold, a key intermediate in the synthesis of potent PIM kinase inhibitors.[5][6]
From a Chemical Scaffold to a Potent Inhibitor: The Case of TP-3654
The compound this compound serves as a crucial building block in the synthesis of advanced therapeutic agents. Its rigid trans-cyclohexyl core and primary amine group provide an ideal anchor for elaboration into a molecule that can effectively target the ATP-binding pocket of PIM kinases.
A prime example of a highly potent and selective PIM kinase inhibitor derived from this scaffold is TP-3654 .[7] As illustrated below, the this compound moiety is a central feature of the TP-3654 structure.
Chemical Structure of TP-3654 2-((1R,4R)-4-((3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol[7]
TP-3654 is an orally available, second-generation PIM kinase inhibitor that has shown promise in preclinical and clinical studies for the treatment of various cancers, including myelofibrosis and urothelial carcinomas.[8][9][10]
Comparative Biological Activity of TP-3654
The efficacy of a kinase inhibitor is defined by its potency against its target and its selectivity over other kinases. TP-3654 has been extensively profiled and demonstrates potent inhibition of PIM-1 and PIM-3, with weaker activity against PIM-2.
| Target Kinase | Inhibitory Potency (Ki) | Reference |
| PIM-1 | 5 nM | [11] |
| PIM-2 | 239 nM | [11] |
| PIM-3 | 42 nM | [11] |
Table 1: In vitro inhibitory potency of TP-3654 against the three PIM kinase isoforms. Ki (inhibition constant) values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% under competitive binding conditions.
The structure-activity relationship (SAR) of this class of inhibitors highlights the importance of the aminocyclohexyl group. It is believed to form key interactions within the ATP binding pocket. While direct comparative data on a series of simple analogs of this compound is not extensively published, studies on related PIM inhibitors have shown that modifications to the amine and the cyclohexyl ring can significantly impact potency and selectivity.[12] For TP-3654, the combination of the aminocyclohexylpropanol core with the trifluoromethylphenyl-imidazopyridazine moiety results in a highly potent and selective molecule.
PIM Kinase Signaling Pathway and Inhibition
The following diagram illustrates the central role of PIM kinases in promoting cell survival and proliferation, and the point of intervention for inhibitors like TP-3654.
Caption: PIM Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols for Biological Activity Assessment
To objectively compare the performance of this compound analogs, a series of standardized in vitro assays are essential.
In Vitro PIM Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.
Principle: The ADP-Glo™ assay is a luminescent assay that measures ADP formed from a kinase reaction. The remaining ATP is first depleted, and then the ADP is converted into ATP, which is used to generate a light signal with luciferase. A potent inhibitor will result in a lower luminescent signal.[13][14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[13]
-
Prepare serial dilutions of the test compound (e.g., TP-3654) in the kinase buffer with a constant percentage of DMSO (e.g., 1%).
-
Prepare a solution of the PIM kinase of interest (e.g., PIM-1) and a suitable substrate (e.g., S6Ktide) in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer at a concentration close to the Km for the specific PIM kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the serially diluted test compound or vehicle control (DMSO).
-
Add 2 µl of the PIM kinase/substrate mixture.
-
Initiate the reaction by adding 2 µl of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., a human leukemia cell line like KU812) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing the test compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µl of a 5 mg/ml MTT solution in PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µl of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals. An overnight incubation may be necessary.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background (medium only).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration to calculate the EC50 or GI50 value.
-
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the evaluation of a novel PIM kinase inhibitor.
Caption: Workflow for PIM Kinase Inhibitor Evaluation.
Conclusion
The this compound scaffold is a valuable starting point for the development of potent and selective PIM kinase inhibitors. As exemplified by TP-3654, elaboration of this core structure can lead to compounds with significant anti-tumor activity. The comparative analysis of such compounds relies on a systematic evaluation of their inhibitory potency against the PIM kinase isoforms and their effects on cancer cell viability. The protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to assess the biological activity of novel PIM kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structure-Activity Relationship of Tetra-Substituted Cyclohexyl Diol Inhibitors of Proviral Insertion of Moloney Virus (PIM) Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Sumitomo Pharma America to Present Preliminary Clinical Data Evaluating Investigational Oncology Agents TP-3654 and DSP-5336 at the American Society of Hematology Annual Meeting [prnewswire.com]
- 9. Paper: Phase 1/2 Study of TP-3654, a Selective PIM1 Kinase Inhibitor: Preliminary Data Showed Clinical Activity and Cytokine Reductions in Relapsed/Refractory Myelofibrosis Patients [ash.confex.com]
- 10. The Second-Generation PIM Kinase Inhibitor TP-3654 Resensitizes ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Cytotoxic Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. broadpharm.com [broadpharm.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-(trans-4-Aminocyclohexyl)propan-2-ol
This document provides a comprehensive operational plan for the proper handling and disposal of 2-(trans-4-Aminocyclohexyl)propan-2-ol (CAS No. 899806-45-2) in a laboratory setting. As a corrosive organic compound used in pharmaceutical development, its management from use to disposal is critical for ensuring personnel safety and regulatory compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step procedures grounded in established safety protocols.
Core Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound in any form, a thorough understanding of its hazard profile is essential. The primary danger associated with this compound is its corrosive nature.
1.1. Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following primary hazard statement:
-
H314: Causes severe skin burns and eye damage. [2]
Additional potential hazards include H302 (Harmful if swallowed) and H332 (Harmful if inhaled).[3] This profile mandates that the chemical be treated as hazardous waste, necessitating disposal through an authorized waste management facility and strictly prohibiting disposal via standard trash or sewer systems.[4][5][6]
1.2. Mandatory Personal Protective Equipment (PPE)
Due to the severe corrosive risk, the following PPE must be worn at all times when handling the compound, including during disposal procedures:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against splashes of solutions or contact with solid particulates. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Check manufacturer data for breakthrough times. | Prevents direct skin contact, which can cause severe chemical burns.[2] |
| Body Protection | A flame-retardant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood, to minimize dust or vapor inhalation.[6] | Reduces the risk of inhaling harmful dust or aerosols. |
Waste Segregation and Container Selection
Proper segregation is a cornerstone of safe laboratory waste management, preventing dangerous chemical reactions and ensuring compliant disposal.[7]
2.1. Segregation Principles
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[8]
-
Incompatibility: As an amino compound, it is basic. Keep it segregated from acidic waste to prevent a potentially violent exothermic reaction.
-
Solid vs. Liquid: Keep solid waste separate from liquid waste.[7]
2.2. Container Specifications
The choice of container is critical for safe containment. All containers must be in good condition, leak-proof, and have a secure, screw-top cap.[4][8]
| Waste Form | Container Type | Key Requirements |
| Solid Waste (Pure compound, contaminated gloves, weigh boats, etc.) | Wide-mouth, high-density polyethylene (HDPE) or glass container. | Must be clearly labeled for solid hazardous waste.[9] |
| Liquid Waste (Solutions in organic solvents or aqueous media) | Chemically compatible glass or HDPE solvent bottle. | Do not use metal containers for acidic or basic solutions.[9] The container must be compatible with the solvent used (e.g., no HDPE for certain chlorinated solvents). |
Step-by-Step Disposal Protocols
All disposal activities should be performed in a designated area, preferably within a chemical fume hood, to minimize exposure.[6]
Protocol A: Disposal of Solid this compound
This protocol applies to the pure, solid chemical as well as lab materials (e.g., gloves, paper towels, spatulas) grossly contaminated with it.
-
Prepare the Waste Container: Select an appropriate solid waste container as specified in Section 2.2.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[6] The label must include:
-
The full chemical name: "Waste this compound"
-
Hazard identification: "Corrosive" and/or the corresponding GHS pictogram.
-
Principal Investigator/Laboratory Contact.[6]
-
-
Transfer Waste: Carefully transfer the solid waste into the labeled container using a clean scoop or spatula. Minimize the generation of dust.[6] Place contaminated disposable items (gloves, weigh paper) directly into the container.
-
Seal the Container: Securely fasten the cap. The container must remain closed at all times except when adding waste.[8][10]
-
Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA). The SAA must have secondary containment to capture any potential leaks.[6]
-
Arrange for Pickup: Once the container is full or the accumulation time limit is reached (often 90 days), submit a hazardous waste pickup request to your institution's EHS department.[9]
Protocol B: Disposal of Solutions Containing this compound
This protocol applies to reaction mixtures, rotary evaporator residues, and contaminated solvents.
-
Prepare the Waste Container: Select a chemically compatible liquid waste container (Section 2.2).
-
Label the Container: Affix a "Hazardous Waste" label with the following information:
-
The words "Hazardous Waste."
-
All chemical constituents by full name, including solvents (e.g., "Waste this compound, Methanol").
-
The approximate percentage of each component.
-
All applicable hazards (e.g., "Corrosive," "Flammable" if in a flammable solvent).
-
Accumulation Start Date and laboratory contact.
-
-
Transfer Waste: Using a funnel, carefully pour the liquid waste into the container.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[9]
-
Seal and Store: Tightly seal the container and wipe down the exterior to remove any drips. Store it in the SAA within secondary containment, segregated from incompatible materials.[4]
-
Arrange for Pickup: Follow your institution's procedure for hazardous waste collection.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads or sand for liquids; damp paper towels for solids to prevent dust).
-
Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill or Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Evacuation: For large, unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 899806-45-2 [m.chemicalbook.com]
- 2. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. odu.edu [odu.edu]
A Comprehensive Guide to the Safe Handling of 2-(trans-4-Aminocyclohexyl)propan-2-ol
This document provides essential safety and logistical information for the handling of 2-(trans-4-Aminocyclohexyl)propan-2-ol, a key intermediate in pharmaceutical research, notably in the synthesis of PIM Kinase Inhibitors like TP-3654.[1][2] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in the laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage.[3] Its chemical structure, combining an aminocyclohexyl group and a propan-2-ol moiety, contributes to its corrosive nature. The primary hazards are associated with direct contact, which can lead to significant tissue damage. Inhalation of the dust may also cause respiratory irritation.
Key Hazard Information:
| Property | Value | Source |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | PubChem[3] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Storage Temperature | 2-8°C, protect from light | ChemicalBook[2] |
A thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the quantity of the substance to be used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate Personal Protective Equipment is the cornerstone of safe handling. Given the corrosive nature of this compound, a comprehensive PPE ensemble is mandatory.
Hand Protection: Beyond the Standard Nitrile
Standard disposable nitrile gloves offer poor resistance to amines and should not be considered sufficient for handling this compound.[4][5] For direct handling, especially when there is a risk of prolonged contact or immersion, gloves made of more resistant materials are required.
Recommended Glove Materials:
| Glove Material | Splash Protection | Extended Contact | Rationale |
| Neoprene | Good | Recommended | Offers good resistance to a range of chemicals, including some amines and corrosive materials. |
| Butyl Rubber | Excellent | Highly Recommended | Provides excellent resistance to a wide range of corrosive chemicals. |
| Viton™ | Excellent | Highly Recommended | Offers superior resistance to many aggressive chemicals, though it is a more expensive option. |
It is crucial to consult the glove manufacturer's specific chemical resistance charts for breakthrough times and degradation data for aliphatic amines. Always double-glove when handling this compound, with the outer glove being of a more robust material like neoprene or butyl rubber. Gloves should be changed immediately if contamination is suspected.
Eye and Face Protection: Shielding from Corrosive Splashes
Due to the severe eye damage hazard, robust eye and face protection is non-negotiable.
-
Safety Goggles: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when in the vicinity of the compound.
-
Face Shield: A full-face shield must be worn over safety goggles whenever there is a risk of splashes, such as during solution preparation or transfer of the material.
Body Protection: Preventing Skin Contact
A chemically resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat. Ensure that clothing is made of a material that will not be compromised by the chemical.
Respiratory Protection: Mitigating Inhalation Risks
While this compound is a solid, handling procedures such as weighing or transfer can generate dust. In the absence of a specific OSHA Permissible Exposure Limit (PEL) for this compound, we can look to a structurally similar compound, cyclohexylamine, for which the National Institute for Occupational Safety and Health (NIOSH) has a Recommended Exposure Limit (REL) of 10 ppm (40 mg/m³) over an 8-hour time-weighted average (TWA).[6][7]
-
Engineering Controls: Whenever possible, handle the solid compound in a certified chemical fume hood or a ventilated balance enclosure to minimize dust generation.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below the recommended limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (P100 filter) should be used. A full-face respirator will also provide an additional layer of eye and face protection. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, as per OSHA regulations (29 CFR 1910.134).
PPE Selection Workflow:
Caption: PPE selection workflow based on task-specific risk assessment.
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is essential to minimize the risk of exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and PPE before handling the chemical.
-
Have a spill kit readily available.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a ventilated enclosure or a chemical fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas made of compatible materials) to handle the solid. Avoid using metal spatulas as the compound is corrosive.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.
-
-
Post-Handling:
-
Thoroughly clean all equipment that has come into contact with the chemical.
-
Decontaminate the work area.
-
Remove PPE carefully, avoiding contact with contaminated surfaces, and dispose of it in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Responsible Waste Management
Due to its corrosive nature, this compound and any materials contaminated with it are considered hazardous waste. The EPA hazardous waste code for corrosive materials is D002.[3][8]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE, weigh paper, and residual compound, in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with corrosive amines.
-
Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Workflow:
Caption: Decision workflow for the disposal of this compound waste.
Treatment and Disposal:
-
Small Quantities of Aqueous Waste: For very small quantities of aqueous solutions, neutralization may be an option if permitted by local regulations. This should only be performed by trained personnel in a fume hood. Slowly add a dilute acid (e.g., 1M HCl) to the stirred basic solution until the pH is between 5.5 and 9.5.[9] The neutralized solution may then be disposed of down the drain with copious amounts of water, again, only if local regulations permit.
-
Large Quantities and Solid Waste: For larger quantities of waste or contaminated solid materials, professional disposal is required. The recommended method of disposal is incineration by a licensed hazardous waste management company.[10]
Emergency Procedures: Preparedness and Response
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill using a spill kit with appropriate absorbent materials for corrosive solids.
-
Wear the appropriate PPE, including respiratory protection, during cleanup.
-
Collect the spilled material and absorbent in a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team.
References
- 1. This compound , 97% , 899806-45-2 - CookeChem [cookechem.com]
- 2. This compound | 899806-45-2 [m.chemicalbook.com]
- 3. trans-2-(4-Amino-cyclohexyl)-propan-2-ol | C9H19NO | CID 53255491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gloves.com [gloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyclohexylamine [cdc.gov]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
